molecular formula C15H10O5 B1330642 4,4'-Carbonyldibenzoic Acid CAS No. 964-68-1

4,4'-Carbonyldibenzoic Acid

Cat. No.: B1330642
CAS No.: 964-68-1
M. Wt: 270.24 g/mol
InChI Key: LFEWXDOYPCWFHR-UHFFFAOYSA-N
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Description

4,4'-Carbonyldibenzoic Acid is a useful research compound. Its molecular formula is C15H10O5 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-carboxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEWXDOYPCWFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343601
Record name 4,4'-Carbonyldibenzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

964-68-1
Record name 4,4'-Carbonyldibenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzophenone-4,4'-dicarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Carbonyldibenzoic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Carbonyldibenzoic Acid, a key organic compound utilized in advanced materials science and as a versatile building block in organic synthesis. This document details its chemical and structural properties, experimental protocols for its synthesis and analysis, and its significant role, particularly in the development of Metal-Organic Frameworks (MOFs).

Chemical and Structural Properties

This compound, also known as Benzophenone-4,4'-dicarboxylic acid, is an aromatic dicarboxylic acid featuring a central carbonyl group that links two benzoic acid moieties.[1] This V-shaped geometry is a key structural feature that influences the architecture of coordination polymers and MOFs.[2]

Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₀O₅[1][3]
Molecular Weight 270.24 g/mol [2][3][4]
Appearance White to light yellow powder/crystal[3][5]
Melting Point >365°C[3]
Boiling Point 534.5°C at 760 mmHg (estimate)[6]
Density 1.403 g/cm³ (estimate)[6]
pKa 3.37 ± 0.10 (Predicted)[3]
Storage Sealed in dry, room temperature conditions[3][7]
Structural Identifiers

Precise identification of chemical compounds is critical in research and development. The following table lists the key structural identifiers for this compound.

IdentifierValueReference(s)
IUPAC Name 4-(4-carboxybenzoyl)benzoic acid[1]
Synonyms Benzophenone-4,4'-dicarboxylic acid, 4,4'-Dicarboxybenzophenone[1][3]
CAS Number 964-68-1[2][3]
InChI 1S/C15H10O5/c16-13(9-1-5-11(6-2-9)14(17)18)10-3-7-12(8-4-10)15(19)20/h1-8H,(H,17,18)(H,19,20)[1][7]
InChIKey LFEWXDOYPCWFHR-UHFFFAOYSA-N[1][2][7]
SMILES C(C1=CC=C(C=C1)C(O)=O)(C1=CC=C(C=C1)C(O)=O)=O[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes. The most common methods involve the oxidation of a diarylmethane precursor or Friedel-Crafts acylation.

Method 1: Oxidation of 4,4'-Dimethyldiphenylmethane

This is a robust and frequently cited method for producing high-purity this compound. The process involves two main stages: synthesis of the precursor followed by its oxidation.

  • Step 1: Synthesis of 4,4'-Dimethyldiphenylmethane (Precursor)

    • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add toluene, which acts as both reactant and solvent.

    • Catalyst Addition: Introduce a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

    • Alkylation: Slowly add a methylene source, like formaldehyde or dichloromethane, to the reaction mixture.[2] The reaction proceeds as a Friedel-Crafts alkylation.[2]

    • Work-up: After the reaction is complete, the mixture is quenched, typically with an acid solution, and the organic layer is separated, washed, dried, and the solvent is evaporated to yield crude 4,4'-dimethyldiphenylmethane.

  • Step 2: Oxidation to this compound

    • Reaction Setup: Dissolve the synthesized 4,4'-dimethyldiphenylmethane in a suitable solvent.

    • Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), to the solution.[2] The mixture is typically heated to drive the oxidation of the methyl groups to carboxylic acid groups.

    • Isolation: Upon completion, the reaction mixture is cooled. The product is isolated by acidification, which precipitates the dicarboxylic acid.

    • Purification: The crude product is collected via filtration, washed with water, and then subjected to purification.

Method 2: Friedel-Crafts Acylation

This alternative pathway can be adapted for the synthesis of this compound.[2]

  • Reaction Setup: Charge a reaction vessel with a suitable solvent and a Lewis acid catalyst (e.g., AlCl₃).

  • Acylation: React an appropriately substituted benzoyl chloride derivative with a substituted benzene ring. For instance, 4-fluorobenzoyl chloride can be reacted with fluorobenzene in a reaction that can be adapted for this synthesis.[2]

  • Hydrolysis & Work-up: The intermediate product is then hydrolyzed to yield the final dicarboxylic acid, followed by standard isolation and purification procedures.

Purification Protocol: Recrystallization

High purity is often required for applications such as MOF synthesis. Recrystallization is a standard and effective purification technique.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A patent for a similar compound, 4,4'-biphenyldicarboxylic acid, specifies absolute methanol as a recrystallization solvent.[8]

  • Decolorization: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Crystals of the purified compound will form.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets corresponding to the protons on the two benzene rings would be anticipated. The acidic protons of the carboxyl groups will typically appear as a broad singlet at a very downfield chemical shift (>10 ppm), though this signal can sometimes be exchanged with residual water in the solvent.[9][10]

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (~190-200 ppm), the carboxyl carbons (~165-175 ppm), and several signals for the aromatic carbons in the 120-140 ppm region.[9][10]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides confirmation of the key functional groups.[11]

    • A very broad absorption band is expected in the range of ~3300 to 2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[11][12]

    • A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration will appear around 1700-1680 cm⁻¹ .[11][12]

    • The C-O stretching vibration of the carboxylic acid group will be visible in the ~1320 to 1210 cm⁻¹ region.[11][12]

    • Aromatic C=C stretching vibrations will appear in the ~1600 to 1450 cm⁻¹ region.[12]

Key Applications and Significance

This compound is a cornerstone linker molecule in materials chemistry and holds potential as a scaffold in medicinal chemistry.

Metal-Organic Frameworks (MOFs)

The primary application of this compound is in the construction of MOFs. Dicarboxylic acids are fundamental linkers in creating these highly porous materials.[2]

  • Structural Role: The molecule's V-shaped geometry and rigid aromatic backbone are crucial for forming robust, porous frameworks with high thermal and chemical stability.[2] This shape allows for the creation of more complex and diverse network topologies compared to linear linkers.[2]

  • Tunable Properties: The central ketone group offers a site for potential post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications.[2]

  • Applications of Resulting MOFs: MOFs built from this linker show significant promise in areas such as gas storage, chemical separations, and heterogeneous catalysis due to their high porosity and large surface areas.[2]

Drug Development and Organic Synthesis

While its role in MOFs is well-established, the structural motifs within this compound are relevant to drug development. Benzoic acid derivatives are common building blocks in the synthesis of active pharmaceutical ingredients (APIs).[13][14][15] The rigid benzophenone core can serve as a scaffold for designing novel therapeutic agents, such as inhibitors for specific enzymes.[16] Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in complex organic syntheses.[13][14]

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_intermediate Intermediate Precursor cluster_step2 Step 2: Oxidation cluster_final Final Product Toluene Toluene Alkylation Alkylation Reaction (AlCl₃ catalyst) Toluene->Alkylation MethyleneSource Methylene Source (e.g., CH₂Cl₂) MethyleneSource->Alkylation Precursor 4,4'-Dimethyldiphenylmethane Alkylation->Precursor Forms Precursor Oxidation Oxidation Reaction (e.g., KMnO₄) Precursor->Oxidation Is Oxidized FinalProduct This compound Oxidation->FinalProduct Yields Product

Caption: Synthetic pathway for this compound.

MOF_Assembly cluster_components MOF Components cluster_process Assembly Process cluster_product Resulting Material Metal Metal Ions / Clusters Coordination Self-Assembly (Coordination Bonding) Metal->Coordination Linker This compound (V-Shaped Organic Linker) Linker->Coordination MOF Porous Metal-Organic Framework (MOF) Coordination->MOF Forms Applications Applications: - Gas Storage - Separation - Catalysis MOF->Applications Enables

Caption: Role of this compound in MOF formation.

References

a complete list of the physical and chemical properties of 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a versatile organic compound with significant applications in materials science and medicinal chemistry. Its rigid, V-shaped structure, a consequence of the central carbonyl group, makes it an excellent building block, or "linker," for the construction of Metal-Organic Frameworks (MOFs). These frameworks are highly porous materials with potential uses in gas storage, separation, and catalysis. In the realm of drug development, the benzophenone scaffold is a common motif in various bioactive molecules, and dicarboxylic acids like this one can be used to synthesize novel pharmaceutical agents and drug delivery systems. This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and logical diagrams to aid in its application and study.

Chemical and Physical Properties

This section details the key physical and chemical identifiers and properties of this compound. The data presented is a compilation from various sources and includes both experimental and predicted values.

Identifiers
IdentifierValue
Chemical Name This compound
Synonyms Benzophenone-4,4'-dicarboxylic acid, 4,4'-Dicarboxybenzophenone
CAS Number 964-68-1[1]
Molecular Formula C₁₅H₁₀O₅[1]
Molecular Weight 270.24 g/mol
Physical Properties

A summary of the key physical properties of this compound is provided below. It is important to note that some of these values are estimates and may vary depending on the experimental conditions.

PropertyValueSource
Melting Point ~365 °CExperimental (approximate)
Boiling Point ~373.35 °CEstimated
Density ~1.328 g/cm³Estimated
pKa ~3.37Predicted
Appearance White to light yellow solid/powderExperimental
Solubility

Spectral Data

The following sections provide an overview of the expected spectral characteristics of this compound based on the analysis of similar compounds.

¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the molecule, two distinct signals are anticipated for the aromatic protons on each benzene ring. The protons ortho to the carboxylic acid group and those ortho to the carbonyl group will have different chemical shifts. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:

  • A signal for the carbonyl carbon of the ketone group, typically in the range of 190-200 ppm.

  • A signal for the carboxylic acid carbonyl carbons, generally found between 165-185 ppm.

  • Several signals in the aromatic region (120-150 ppm) corresponding to the different carbon environments in the benzene rings.

FT-IR Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in this compound. Characteristic absorption bands include:

  • A broad O-H stretching vibration from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration from the ketone group, expected around 1650 cm⁻¹.

  • A strong C=O stretching vibration from the carboxylic acid groups, typically around 1700-1725 cm⁻¹.

  • C-O stretching and O-H bending vibrations associated with the carboxylic acid groups.

  • C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (270.24). Common fragmentation patterns for aromatic carboxylic acids involve the loss of -OH (M-17), -COOH (M-45), and cleavage of the bonds adjacent to the carbonyl group.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of some of its key physical properties.

Synthesis of this compound

One common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.

Reaction: Friedel-Crafts Acylation of Toluene with Phosgene followed by Oxidation.

Materials:

  • Toluene

  • Phosgene (COCl₂)

  • Aluminum chloride (AlCl₃) - catalyst

  • Potassium permanganate (KMnO₄) or other strong oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Standard laboratory glassware for reflux, filtration, and extraction.

Procedure:

  • Friedel-Crafts Acylation:

    • In a fume hood, set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet tube leading to a trap, and a dropping funnel.

    • Charge the flask with the anhydrous solvent and aluminum chloride.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of phosgene in the same solvent from the dropping funnel while stirring vigorously.

    • After the addition of phosgene, slowly add toluene from the dropping funnel.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the evolution of HCl gas ceases.

    • Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, wash it with water, and then dry it over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent by distillation to obtain crude 4,4'-ditolylmethanone.

  • Oxidation:

    • In a large round-bottom flask, dissolve the crude 4,4'-ditolylmethanone in a suitable solvent (e.g., aqueous pyridine or acetic acid).

    • Prepare a solution of potassium permanganate in water.

    • Slowly add the KMnO₄ solution to the stirred solution of the ketone. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

    • After the addition is complete, heat the mixture under reflux for several hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

    • Acidify the filtrate with sulfuric acid. If excess permanganate is present, add a small amount of sodium bisulfite until the solution is colorless.

    • The white precipitate of this compound will form.

    • Collect the product by vacuum filtration, wash it with cold water, and dry it.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Determination of Melting Point

The melting point of a solid can be determined using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the sample of this compound is finely powdered and completely dry.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 20°C below the expected melting point (~365°C).

  • Then, decrease the heating rate to about 1-2°C per minute.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Materials:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water in a beaker. Gentle heating may be required to dissolve the sample, after which the solution should be cooled to room temperature.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the buret with the standardized NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration past the equivalence point(s). Since there are two carboxylic acid groups, two equivalence points are expected.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The equivalence point(s) can be identified as the steepest part of the curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s).

Logical Relationships and Visualization

As a dicarboxylic acid, this compound is a key component in the synthesis of Metal-Organic Frameworks (MOFs). The following diagram illustrates the logical workflow for the synthesis of a generic MOF using this linker.

MOF_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Formation & Isolation Linker This compound (Organic Linker) Mix Mixing and Dissolution Linker->Mix Metal Metal Salt (e.g., Zinc Nitrate) Metal->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Heat Solvothermal Reaction (Heating under pressure) Mix->Heat Sealed Vessel MOF MOF Crystal Formation Heat->MOF Crystallization Wash Washing and Solvent Exchange MOF->Wash Activate Activation (Removal of guest molecules) Wash->Activate Final_MOF Porous MOF Material Activate->Final_MOF

Workflow for the synthesis of a Metal-Organic Framework (MOF).

Conclusion

This compound is a compound of significant interest due to its structural features that make it a valuable component in the development of advanced materials and potentially in pharmaceutical synthesis. This guide has provided a thorough overview of its known physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization. The provided visualization of its role in MOF synthesis further illustrates its practical application. It is hoped that this comprehensive guide will serve as a valuable resource for researchers and professionals working with this versatile molecule.

References

An In-depth Technical Guide to 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Carbonyldibenzoic Acid, a versatile organic compound with significant applications in materials science and as a potential building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in the formation of advanced materials.

Chemical Identity and Synonyms

This compound is an aromatic dicarboxylic acid featuring two benzoic acid moieties connected by a carbonyl group. This rigid structure makes it a valuable component in the synthesis of polymers and metal-organic frameworks (MOFs). A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

SynonymSource
Benzophenone-4,4'-dicarboxylic acid[1][2]
4,4'-Dicarboxybenzophenone[3]
4,4'-carbonylbisbenzoic acid[3][4]
4-(4-carboxybenzoyl)benzoic acid[3]
Benzoic acid, 4,4'-carbonylbis-[3][4]
4-(4-carboxyphenyl)carbonylbenzoic acid[3]
4-[(4-carboxyphenyl)-oxomethyl]benzoic acid[3]
DK7509[4]
4,4'-Carbonylbis(benzoic acid)[4]
1,1-bis(4-carboxyphenyl)ketone
CAS Number 964-68-1
Molecular Formula C15H10O5
InChI Key LFEWXDOYPCWFHR-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2, providing key data for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight270.24 g/mol [1]
AppearanceWhite to light yellow powder/crystal[5]
Melting Point>300 °C
Purity>95.0% (HPLC)[5]
Chemical Formula C15H10O5 [1]

Experimental Protocols

Protocol: Synthesis of 4,4'-Dihydroxybenzophenone [2]

Materials:

  • p-Hydroxybenzoic acid

  • Phenol

  • Methanesulfonic acid

  • Polyphosphoric acid

  • Cyclohexane

  • Phosphorus pentoxide

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine p-hydroxybenzoic acid (13.8 g, 0.1 mol), phenol (10.3 g, 0.11 mol), methanesulfonic acid (29.8 g, 0.31 mol), and polyphosphoric acid (8.8 g, 0.09 mol) in 50 mL of cyclohexane.

  • Dehydration: Add phosphorus pentoxide (approximately 6% of the mass of methanesulfonic acid) to the mixture to act as a dehydrating agent.

  • Reaction: Heat the reaction mixture to 81°C with constant stirring. Maintain this temperature for 10 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, denser layer contains the product.

  • Precipitation: Carefully pour the lower layer into a beaker of cold water while stirring vigorously. A suspension will form as the crude product precipitates.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from a hot ethanol-water mixture (e.g., a 1:4 volume ratio) to obtain purified 4,4'-dihydroxybenzophenone.

Applications in Materials Science: A Workflow for Metal-Organic Framework (MOF) Synthesis

This compound is a crucial building block, or "linker," in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The following diagram illustrates the general workflow for the synthesis of a MOF using this compound as the organic linker.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_workup Product Isolation & Purification cluster_characterization Material Characterization metal_source Metal Salt (e.g., Zn(NO₃)₂·6H₂O) mixing Mixing & Sonication metal_source->mixing linker This compound (Organic Linker) linker->mixing solvent Solvent (e.g., DMF, DEF) solvent->mixing reaction Heating in Autoclave mixing->reaction Sealing cooling Cooling to Room Temperature reaction->cooling Self-assembly filtration Filtration & Washing cooling->filtration activation Solvent Exchange & Heating under Vacuum filtration->activation mof_product Porous MOF Material activation->mof_product Pore activation analysis Analysis (PXRD, TGA, BET) mof_product->analysis

Caption: Workflow for the synthesis of a Metal-Organic Framework (MOF) using this compound as the organic linker.

Signaling Pathways and Drug Development

Currently, there is limited direct evidence in the scientific literature linking this compound to specific biological signaling pathways. Its primary application in the life sciences is as a rigid dicarboxylic acid linker, which can be used to construct larger molecules and supramolecular structures. In drug development, its derivatives have been explored for various therapeutic applications. For instance, benzoic acid derivatives are known to be important in medicinal chemistry for developing new therapeutic agents. Further research is warranted to explore the potential biological activities and signaling pathway interactions of this compound and its derivatives.

References

What is the CAS Number for 4,4'-Carbonyldibenzoic Acid?

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 964-68-1

Introduction

This technical guide provides a comprehensive overview of 4,4'-Carbonyldibenzoic acid, a dicarboxylic acid of significant interest in materials science and as a versatile building block in organic synthesis. Also known as Benzophenone-4,4'-dicarboxylic acid, this compound serves as a crucial organic linker in the formation of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Its rigid, V-shaped geometry, a result of the central carbonyl group, allows for the construction of complex and robust porous structures with high thermal and chemical stability.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 964-68-1[2][3][4]
Molecular Formula C₁₅H₁₀O₅[3][4]
Molecular Weight 270.24 g/mol [2][3]
Appearance Solid[2][4]
Purity 95-98%[2][4]
InChI Key LFEWXDOYPCWFHR-UHFFFAOYSA-N[2][4]
Storage Temperature Room Temperature (in a dry, sealed container)[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The expected spectral characteristics are detailed below.

SpectroscopyCharacteristic Features
¹H NMR Signals corresponding to the aromatic protons and the acidic protons of the two carboxyl groups. The aromatic protons would appear as doublets in the aromatic region of the spectrum. The carboxylic acid protons are expected to be singlets at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Resonances for the carbonyl carbon, the two equivalent carboxylic acid carbons, and the aromatic carbons. The carbonyl carbon of the ketone and the carboxylic acid carbons will appear in the downfield region of the spectrum.
IR Spectroscopy A strong absorption band for the C=O stretching of the ketone functional group. A broad O-H stretching band characteristic of the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A C=O stretching band for the carboxylic acid.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may show the loss of CO₂ and other characteristic fragments.

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the oxidation of a suitable precursor or a Friedel-Crafts acylation reaction.

Protocol 1: Synthesis via Oxidation of 4,4'-Ditolylmethane

This protocol describes a common method for the synthesis of aromatic dicarboxylic acids through the oxidation of dialkyl-substituted aromatic compounds.

Materials:

  • 4,4'-Ditolylmethane

  • Potassium permanganate (KMnO₄) or Nitric acid (HNO₃)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (optional, for quenching excess oxidant)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4,4'-ditolylmethane and water.

  • Heat the mixture to reflux.

  • Slowly add the oxidizing agent (e.g., potassium permanganate) in portions to the refluxing mixture. The reaction is exothermic and should be controlled carefully.

  • Continue refluxing with stirring until the reaction is complete, which can be monitored by the disappearance of the purple color of the permanganate or by thin-layer chromatography (TLC).

  • If potassium permanganate was used, the manganese dioxide byproduct can be removed by filtration. If nitric acid was used, it can be removed by distillation.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure dicarboxylic acid.

Protocol 2: Synthesis via Friedel-Crafts Acylation

This method involves the reaction of two aromatic rings with a carbonyl source, typically phosgene or a derivative, in the presence of a Lewis acid catalyst.

Materials:

  • Benzoic acid

  • Thionyl chloride or Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Convert benzoic acid to its acid chloride by reacting it with thionyl chloride or oxalyl chloride.

  • In a separate flask, under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent and cool the mixture in an ice bath.

  • To the cooled suspension, add the benzoyl chloride derivative dropwise.

  • After the addition is complete, add a second equivalent of the aromatic substrate (in this case, another molecule that can be acylated to form the diphenyl ketone structure).

  • Allow the reaction to stir at a controlled temperature. The reaction progress can be monitored by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

This compound is a highly valuable organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands.[1] The rigidity and defined geometry of this compound contribute to the formation of stable and porous frameworks with potential applications in gas storage, separation, and catalysis.[1]

The general workflow for the synthesis of a MOF using this compound is depicted below.

MOF_Synthesis_Workflow General Workflow for MOF Synthesis cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Product Isolation and Purification cluster_characterization Characterization Metal_Salt Metal Salt Solution (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing in a Solvent System (e.g., DMF/Ethanol) Metal_Salt->Mixing Organic_Linker This compound Solution Organic_Linker->Mixing Solvothermal Solvothermal Reaction (Heating in a sealed vessel) Mixing->Solvothermal Isolation Isolation of MOF Crystals (Filtration/Centrifugation) Solvothermal->Isolation Washing Washing with Solvent to remove unreacted starting materials Isolation->Washing Activation Activation (Solvent removal to free pores) Washing->Activation Characterization Structural & Property Analysis (e.g., XRD, SEM, Gas Adsorption) Activation->Characterization Synthesis_Pathway Synthesis of this compound Start 4,4'-Ditolylmethane Process Oxidation Start->Process Product This compound Process->Product Reagent Oxidizing Agent (e.g., KMnO₄, HNO₃) Reagent->Process

References

What is the molecular weight of 4,4'-Carbonyldibenzoic Acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Carbonyldibenzoic Acid, a pivotal organic compound in various scientific and pharmaceutical applications. This document details its chemical and physical properties, outlines a representative synthetic protocol, and explores its significant roles in materials science and drug discovery.

Chemical and Physical Properties

This compound, also known as Benzophenone-4,4'-dicarboxylic acid, is a dicarboxylic acid featuring a central carbonyl group linking two benzoic acid moieties. Its rigid structure and bifunctional nature make it a valuable building block in supramolecular chemistry and organic synthesis.

PropertyValueReference
Molecular Weight 270.24 g/mol [1][2]
Molecular Formula C₁₅H₁₀O₅[1][2][3]
CAS Number 964-68-1[1][3][4]
Appearance Solid[1][3]
IUPAC Name 4-(4-carboxybenzoyl)benzoic acid[2]
Synonyms Benzophenone-4,4'-dicarboxylic acid[2][3]
InChI Key LFEWXDOYPCWFHR-UHFFFAOYSA-N[1][4]

Synthesis and Experimental Protocols

The synthesis of aromatic dicarboxylic acids like this compound often involves the oxidation of precursor molecules. The following is a representative experimental protocol for the synthesis of a dicarboxylic acid, which can be adapted for the specific synthesis of this compound, likely from a diarylmethane precursor.

Objective: To synthesize a dicarboxylic acid via oxidation.

Materials:

  • Precursor (e.g., a diarylmethane derivative)

  • Oxidizing agent (e.g., potassium permanganate, nitric acid)

  • Alkali (e.g., potassium hydroxide)

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent (e.g., chlorobenzene)

  • Recrystallization solvent (e.g., absolute methanol)

  • Standard laboratory glassware (four-neck round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve the precursor and potassium hydroxide in an appropriate organic solvent.

  • Oxidation: While stirring, gradually add the oxidizing agent to the reaction mixture, maintaining a specific temperature range (e.g., 40-55°C). The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Workup: Upon completion, cool the reaction mixture. Acidify the solution with hydrochloric acid to a pH of 3-4 to precipitate the crude dicarboxylic acid.

  • Purification: Filter the crude product and wash it with water. The product can be further purified by recrystallization from a suitable solvent, such as absolute methanol, to yield the final high-purity dicarboxylic acid.

  • Characterization: The final product should be dried and characterized using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.

This generalized protocol is based on common synthetic routes for dicarboxylic acids, such as the one described for 4,4'-biphenyldicarboxylic acid[5].

Applications in Research and Drug Development

This compound's rigid structure and the presence of two carboxyl groups make it a highly versatile molecule in several advanced applications.

3.1. Metal-Organic Frameworks (MOFs)

Dicarboxylic acids are fundamental in the construction of coordination polymers and Metal-Organic Frameworks (MOFs)[4]. The carboxyl groups can coordinate with metal ions, acting as "linkers" to form extended, porous networks[4][6]. The rigidity of the aromatic backbone of this compound is crucial for creating robust frameworks with high thermal and chemical stability[4]. These MOFs have significant potential in applications such as gas storage and separation[4].

3.2. Pharmaceutical Synthesis and Drug Development

Benzoic acid derivatives are important intermediates in the pharmaceutical industry[7]. While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are relevant. For instance, benzoic acid esters have been investigated as potent phosphodiesterase 4 (PDE4) inhibitors for the treatment of respiratory diseases[8]. Furthermore, compounds like para-aminobenzoic acid (PABA), which share structural similarities, are used as building blocks for a wide range of molecules with potential therapeutic applications, including anticancer and anti-inflammatory properties[9]. The dicarboxylic acid functionality allows for the construction of more complex molecules, making it a valuable starting material in medicinal chemistry.

Visualizations

Diagram 1: Role in MOF Assembly

MOF_Assembly cluster_components Components cluster_assembly Self-Assembly cluster_product Product Metal_Ion Metal Ion / Cluster Coordination Coordination Bonds Metal_Ion->Coordination Linker This compound (Organic Linker) Linker->Coordination MOF Porous Metal-Organic Framework (MOF) Coordination->MOF

A diagram illustrating the role of this compound in MOF formation.

Diagram 2: Generalized Synthetic Pathway

Synthesis_Pathway Start Diarylmethane Precursor Step1 Oxidation (e.g., KMnO4, KOH) Start->Step1 Intermediate Crude Dicarboxylic Acid Step1->Intermediate Step2 Acidification & Purification (e.g., HCl, Recrystallization) Intermediate->Step2 Product This compound Step2->Product

A simplified workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of 4,4'-Carbonyldibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a rigid aromatic dicarboxylic acid that serves as a critical building block in the synthesis of advanced materials. Its robust structure makes it an ideal linker for the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. Understanding the solubility of this compound in various solvents is paramount for its application in materials synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for its determination, and presents a logical workflow for assessing the solubility of similarly challenging compounds.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound across a wide range of common solvents. While qualitative descriptions of its solubility exist, precise numerical values (e.g., in g/100 mL or mg/mL) at various temperatures are not well-documented.

Based on its chemical structure—a rigid aromatic core with two carboxylic acid groups—and information gleaned from the synthesis of materials incorporating this linker, a qualitative assessment of its solubility can be made.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)Soluble to Highly Soluble These solvents can effectively solvate the polar carboxylic acid groups and interact with the aromatic rings. They are commonly used in the synthesis of MOFs from this linker.
Polar Protic Water, Ethanol, MethanolSlightly Soluble to Insoluble The large, nonpolar aromatic backbone significantly hinders solubility in water. Short-chain alcohols may offer limited solubility.
Nonpolar Toluene, Hexane, ChloroformInsoluble The high polarity of the carboxylic acid groups makes it incompatible with nonpolar solvents.
Ethers Tetrahydrofuran (THF)Slightly Soluble to Insoluble THF is a moderately polar ether and is expected to have limited solvating power for this highly crystalline and polar molecule.
Ketones AcetoneSlightly Soluble Acetone's polarity may allow for some dissolution, but high solubility is not anticipated.

Note: The expected solubility is a qualitative assessment and may vary with temperature and the specific crystalline form of the acid.

Experimental Protocols for Solubility Determination

The absence of readily available data necessitates experimental determination of the solubility of this compound for specific applications. The following are detailed methodologies for two common and reliable experimental protocols.

Gravimetric Method (Static Equilibrium)

This method is a straightforward and accurate technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of dry, finely powdered this compound.

  • Equilibration: Add the weighed solid to a known volume or mass of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction flask or a shaker bath).

  • Agitation: Continuously agitate the mixture at a constant, recorded temperature to facilitate the dissolution process and ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically (typically 24-72 hours).

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

  • Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a calibrated oven at a temperature that does not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, accurately weigh the container with the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot taken) x 100

Dynamic Method (Laser Monitoring or Turbidity)

This method is well-suited for determining the temperature-dependent solubility of a compound.

Methodology:

  • Slurry Preparation: Prepare a slurry of this compound in the chosen solvent of a known concentration in a clear, jacketed vessel equipped with a magnetic stirrer and a temperature probe.

  • Heating and Cooling Cycle: The solution is subjected to a controlled heating and cooling cycle.

  • Clarity Point Detection: A laser beam is passed through the solution, and the transmitted light is monitored by a detector. The temperature at which the solution becomes clear upon heating (the clear point, indicating complete dissolution) and the temperature at which it becomes cloudy upon cooling (the cloud point, indicating the onset of precipitation) are recorded.

  • Data Analysis: The average of the clear and cloud point temperatures for a given concentration is taken as the saturation temperature for that concentration. By repeating this process for a range of concentrations, a solubility curve as a function of temperature can be constructed.

Logical Workflow for Solubility Assessment

For researchers encountering a compound with limited solubility data, a systematic approach is crucial. The following diagram illustrates a logical workflow for characterizing the solubility of a poorly soluble compound like this compound.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Qualitative Screening cluster_2 Quantitative Determination cluster_3 Application start Start: Compound of Interest (this compound) lit_search Literature & Database Search (Quantitative & Qualitative Data) start->lit_search data_found Sufficient Data Found? lit_search->data_found solvent_selection Select Representative Solvents (Polar Aprotic, Polar Protic, Nonpolar) data_found->solvent_selection No end_use Utilize Data for Process Development, Formulation, etc. data_found->end_use Yes qual_test Perform Small-Scale Solubility Tests (e.g., visual) solvent_selection->qual_test qual_results Record Observations (Soluble, Partially Soluble, Insoluble) qual_test->qual_results method_selection Select Appropriate Method (Gravimetric, Dynamic, etc.) qual_results->method_selection protocol_dev Develop & Validate Protocol method_selection->protocol_dev exp_execution Execute Experiments (Controlled Temperature & Time) protocol_dev->exp_execution data_analysis Analyze Data & Generate Solubility Curves/Tables exp_execution->data_analysis data_analysis->end_use

Caption: A logical workflow for the systematic assessment of the solubility of a compound with limited available data.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a qualitative understanding based on its chemical properties and use in materials synthesis indicates a preference for polar aprotic solvents. For applications requiring precise solubility values, experimental determination is necessary. The detailed protocols and the logical workflow provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to navigate the challenges associated with characterizing the solubility of this and other poorly soluble compounds, thereby facilitating their effective utilization in various scientific and industrial endeavors.

An In-Depth Technical Guide to the Thermal Stability of 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a rigid, V-shaped molecule that serves as a critical building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and high-performance polymers.[1] The thermal stability of this organic linker is a paramount consideration for these applications, as it dictates the operational temperature limits and long-term durability of the resulting materials. Understanding the thermal decomposition profile of this compound is essential for designing robust and reliable products.

Predicted Thermal Decomposition Pathways

The thermal decomposition of aromatic carboxylic acids like this compound is expected to proceed primarily through decarboxylation.[2][3] This process involves the loss of carbon dioxide (CO2) from the carboxylic acid groups. Given the presence of two carboxylic acid groups, this decarboxylation is likely to occur in a stepwise manner as the temperature increases. The rigid benzophenone core is anticipated to exhibit high thermal stability.

A potential thermal decomposition pathway for this compound is illustrated below.

cluster_0 Thermal Decomposition Pathway 4,4'-Carbonyldibenzoic_Acid This compound Intermediate Monocarboxylic Intermediate + CO2 4,4'-Carbonyldibenzoic_Acid->Intermediate Heat (T1) Final_Product Benzophenone + CO2 Intermediate->Final_Product Heat (T2, T2 > T1) Decomposition_Products Further Decomposition Products Final_Product->Decomposition_Products Higher Heat (T3)

A potential thermal decomposition pathway for this compound.

Data Presentation

Quantitative data from TGA and DSC analyses are crucial for a complete understanding of the thermal stability of this compound. The following tables provide a template for the clear and structured presentation of such data.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterValueUnit
Onset Decomposition Temperature (Tonset)°C
Temperature of Maximum Decomposition Rate (Tpeak)°C
Mass Loss at Step 1%
Mass Loss at Step 2%
Final Residue at 800 °C%

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterValueUnit
Melting Point (Tm)°C
Enthalpy of Fusion (ΔHf)J/g
Glass Transition Temperature (Tg)°C
Decomposition Exotherm/Endotherm°C

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA sample pan (typically alumina or platinum).[4] Ensure the sample is representative of the bulk material.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[6]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared DSC pan (typically aluminum).[7] Hermetically seal the pan to ensure a closed system.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample to a temperature above its expected melting point (e.g., 400 °C) at a constant heating rate of 10 °C/min.[8]

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample under the same conditions as the first heating scan to observe any changes in thermal behavior after the initial melt.

  • Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (peak of the endothermic event) and the enthalpy of fusion (area under the melting peak).

    • Identify any other thermal events, such as glass transitions or solid-solid phase transitions.

cluster_1 Experimental Workflow for Thermal Stability Analysis Sample_Preparation Sample Preparation (Grinding, Weighing) TGA_Analysis TGA Analysis Sample_Preparation->TGA_Analysis DSC_Analysis DSC Analysis Sample_Preparation->DSC_Analysis Data_Processing_TGA TGA Data Processing (Mass Loss vs. Temp) TGA_Analysis->Data_Processing_TGA Data_Processing_DSC DSC Data Processing (Heat Flow vs. Temp) DSC_Analysis->Data_Processing_DSC Interpretation Data Interpretation (Decomposition Profile, Phase Transitions) Data_Processing_TGA->Interpretation Data_Processing_DSC->Interpretation Reporting Reporting (Tables, Graphs) Interpretation->Reporting

A generalized workflow for the thermal stability analysis of a compound.

References

Spectroscopic Profile of 4,4'-Carbonyldibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Carbonyldibenzoic Acid, also known as benzophenone-4,4'-dicarboxylic acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in clearly structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its molecular architecture.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a signal for the carboxylic acid protons. Due to the symmetrical nature of the molecule, the two phenyl rings are chemically equivalent, simplifying the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~13.1Singlet (broad)-2 x -COOH
~8.12Doublet~8.04H, Aromatic (ortho to COOH)
~7.99Doublet~8.04H, Aromatic (ortho to C=O)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon, the carboxylic acid carbons, and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~195C=O (ketone)
~167COOH (carboxylic acid)
~139Aromatic C (quaternary, attached to C=O)
~133Aromatic C (quaternary, attached to COOH)
~131Aromatic CH (ortho to C=O)
~129Aromatic CH (ortho to COOH)

Note: These are predicted chemical shifts based on the analysis of similar compounds and general principles of ¹³C NMR spectroscopy. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid and ketone functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (carboxylic acid, H-bonded)
~1700Strong, SharpC=O stretch (carboxylic acid dimer)[1]
~1660Strong, SharpC=O stretch (ketone, conjugated)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1300MediumC-O stretch and O-H bend (carboxylic acid)
~930Medium, BroadO-H bend (out-of-plane, carboxylic acid dimer)

The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids. The carbonyl region shows two distinct peaks for the carboxylic acid and the ketone groups.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. This compound, with its benzophenone core, exhibits characteristic absorptions in the UV region.

Table 4: UV-Vis Absorption Data for this compound

Wavelength (λmax) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)SolventElectronic Transition
~260Not availableEthanolπ → π
~340Not availableEthanoln → π

Note: The λmax values are estimations based on the benzophenone chromophore.[2] The exact values and molar absorptivities can be influenced by the solvent and pH. The π → π* transition is typically more intense than the n → π* transition.

Experimental Protocols

Detailed methodologies are essential for reproducing spectroscopic data. The following sections outline general protocols for obtaining NMR, IR, and UV-Vis spectra for a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of acidic protons). The use of an internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is generally appropriate.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Data is typically collected in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the spectrum over a relevant wavelength range (e.g., 200-400 nm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Solid Sample Compound->IR_Sample UV_Sample Dissolve in UV-grade Solvent Compound->UV_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec UV_Spec UV-Vis Spectrophotometer UV_Sample->UV_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data UV_Data UV-Vis Spectrum UV_Spec->UV_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a V-shaped dicarboxylic acid linker of significant interest in the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] Its rigid structure and the presence of a central carbonyl group offer unique geometric constraints and potential for post-synthetic modification, making it a valuable component in the design of functional materials for applications such as gas storage and catalysis. This technical guide provides a comprehensive overview of the experimental methodologies for the determination of its crystal structure, spectroscopic properties, and thermal stability. While a definitive, publicly available single-crystal X-ray diffraction study for the free acid is not readily accessible, this guide furnishes detailed, representative experimental protocols and expected data based on the analysis of closely related compounds and its coordination complexes.

Crystal Structure Determination

The precise determination of the three-dimensional arrangement of atoms within a crystal lattice is paramount for understanding the structure-property relationships of this compound. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

A typical experimental workflow for the SCXRD analysis of an organic molecule like this compound is outlined below.

1.1.1. Synthesis and Crystallization:

  • Synthesis: this compound can be synthesized via the oxidation of 4,4'-ditolylmethane using a strong oxidizing agent like potassium permanganate.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, dimethylformamide) over several days at room temperature.

1.1.2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector).

  • A series of diffraction images are collected over a range of crystal orientations.

1.1.3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

scxrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of this compound Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A schematic of the experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide has outlined the essential experimental methodologies for the comprehensive physicochemical characterization of this compound. While a definitive single-crystal structure of the free acid remains elusive in the public domain, the provided protocols for X-ray crystallography, spectroscopic analysis, and thermal analysis, along with the expected data, offer a robust framework for researchers and scientists. The V-shaped geometry and functional groups of this compound make it a versatile building block in materials science, and a thorough understanding of its fundamental properties is critical for the rational design of novel materials with tailored functionalities. The application of the detailed experimental procedures described herein will enable the acquisition of critical data for advancing research and development in fields utilizing this important molecule.

References

A Deep Dive into the Theoretical and Computational Scrutiny of 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as Benzophenone-4,4'-dicarboxylic acid, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its rigid, V-shaped structure, stemming from the central carbonyl group, makes it an excellent building block for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] In the realm of drug development, the benzophenone scaffold is a recurring motif in various pharmacologically active compounds. Understanding the molecule's structural, electronic, and vibrational properties through theoretical and computational modeling is paramount for predicting its behavior and designing novel applications.

This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound. It details the common methodologies employed, presents key quantitative data in a structured format, and outlines the experimental protocols used to validate computational findings.

Theoretical Framework and Computational Methodologies

The theoretical investigation of this compound primarily relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely adopted method. DFT provides a good balance between computational cost and accuracy for studying the electronic structure and properties of molecules of this size.

Computational Protocols

A standard computational workflow for analyzing this compound involves the following steps:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

  • Vibrational Frequency Analysis: Following geometry optimization, the vibrational frequencies are calculated at the same level of theory. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. The calculated infrared (IR) and Raman spectra are instrumental in assigning the vibrational modes observed in experimental spectra.

  • Electronic Property Calculation: Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These properties provide insights into the molecule's reactivity, stability, and potential interaction sites.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data obtained from theoretical calculations of this compound. Disclaimer: The following data are representative examples based on typical computational results for similar molecules and are for illustrative purposes, as a comprehensive, published theoretical study with this specific data for this compound was not found in the literature search.

Table 1: Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)

ParameterBond/AtomsCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=O (carbonyl)1.22
C-C (carbonyl-phenyl)1.49
C-C (aromatic)1.39 - 1.41
C-C (carboxyl)1.50
C=O (carboxyl)1.21
C-O (carboxyl)1.35
O-H (carboxyl)0.97
Bond Angles (°)
C-C-C (carbonyl)125.0
C-C=O (carbonyl)120.0
C-C-O (carboxyl)115.0
O=C-O (carboxyl)124.0
Dihedral Angles (°)
C-C-C-C (phenyl ring twist)35.0

Table 2: Calculated Vibrational Frequencies and Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)3500~3000 (broad)Carboxylic acid O-H stretch
ν(C-H) aromatic3100 - 30003100 - 3000Aromatic C-H stretch
ν(C=O) carboxyl17501680 - 1710Carboxylic acid C=O stretch
ν(C=O) carbonyl16801650 - 1670Ketone C=O stretch
ν(C=C) aromatic1600 - 14501600 - 1450Aromatic C=C stretch
δ(O-H)14201400 - 1440Carboxylic acid O-H bend
ν(C-O)13001280 - 1320Carboxylic acid C-O stretch

Table 3: Key Electronic Properties

PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Energy Gap4.5 eV
Dipole Moment2.5 D

Experimental Protocols for Validation

Experimental data is crucial for validating the accuracy of computational models. The following are detailed methodologies for key experiments used in the characterization of this compound.

Synthesis: Friedel-Crafts Acylation

This compound can be synthesized via a Friedel-Crafts acylation reaction. In a typical procedure, 4,4'-dimethyldiphenylmethane is used as a precursor. This is oxidized using a strong oxidizing agent, such as potassium permanganate, in a basic solution. The reaction mixture is heated under reflux for several hours. After cooling, the manganese dioxide byproduct is filtered off, and the filtrate is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample is prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. The spectrum is used to identify the characteristic vibrational modes of the functional groups, such as the O-H and C=O stretches of the carboxylic acid and the C=O stretch of the central ketone.

  • Fourier-Transform Raman (FT-Raman) Spectroscopy: An FT-Raman spectrum is recorded using a spectrometer equipped with a near-infrared laser source (e.g., 1064 nm). The solid sample is placed in a sample holder, and the scattered light is collected. Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds and the overall molecular skeleton.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The compound is dissolved in a suitable solvent, such as ethanol or acetonitrile, to prepare a dilute solution. The spectrum is typically recorded in the range of 200-400 nm to observe the electronic transitions within the molecule.

Visualizing Computational Workflows and Molecular Properties

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of computational studies and the relationships between different molecular properties.

Computational_Workflow cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Analysis and Validation cluster_exp Experimental Validation start Molecule Construction conf_search Conformational Search start->conf_search geom_opt Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop spec_sim Spectra Simulation (IR/Raman) freq_calc->spec_sim prop_analysis Property Analysis (HOMO/LUMO, MEP) elec_prop->prop_analysis exp_comp Comparison with Experiment spec_sim->exp_comp synthesis Synthesis spectroscopy Spectroscopy (FT-IR, Raman, NMR) synthesis->spectroscopy spectroscopy->exp_comp

Caption: A typical workflow for the computational and experimental analysis of this compound.

Molecular_Properties_Relationship cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_prediction Predicted Behavior geom Optimized Geometry (Bond Lengths, Angles) vib Vibrational Frequencies geom->vib elec Electronic Properties (HOMO, LUMO, MEP) geom->elec spectra IR/Raman Spectra vib->spectra reactivity Chemical Reactivity elec->reactivity interactions Intermolecular Interactions elec->interactions

Caption: Logical relationship between molecular structure and predicted properties of this compound.

Conclusion

The theoretical and computational modeling of this compound provides invaluable insights into its fundamental properties. By employing robust computational methodologies like DFT and validating the results with experimental data, researchers can gain a deep understanding of its structure-property relationships. This knowledge is crucial for the rational design of novel materials, such as MOFs with tailored functionalities, and for the development of new therapeutic agents. The synergy between in silico and experimental approaches will continue to drive innovation in the application of this versatile molecule.

References

An In-depth Technical Guide to 4,4'-Carbonyldibenzoic Acid: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is an organic compound with the chemical formula C₁₅H₁₀O₅. It is a derivative of benzophenone, characterized by two carboxylic acid groups at the para positions of the phenyl rings. While the synthesis of this compound has been known for a considerable time, its prominence in scientific research has seen a significant surge in the late 20th and early 21st centuries, primarily due to its utility as a versatile building block in supramolecular chemistry and materials science.[1] This guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of this compound.

Discovery and History

The precise date and the individual credited with the first synthesis of this compound are not prominently documented in readily available historical records. Its discovery appears to be an evolutionary step in organic synthesis rather than a singular breakthrough event. The core structure, benzophenone, was known to chemists since at least 1874. The fundamental reactions that underpin the synthesis of this compound, namely Friedel-Crafts acylation and the oxidation of alkylated aromatic compounds, were well-established by the late 19th and early 20th centuries.

It is plausible that this compound was first synthesized as a logical extension of these established reactions. By the mid-20th century, the compound was known, and methods for its preparation and separation were being patented. For instance, a 1963 patent describes a process for preparing mixtures of benzophenone dicarboxylic acids, including the 4,4'-isomer, through the oxidation of ditolyl ketones. A subsequent patent in 1968 details a method for the separation of 4,4'- and 2,4'-benzophenone dicarboxylic acids. These patents indicate that by this period, this compound was a compound of interest with established, albeit not always efficient, synthetic routes.

The modern era of this compound research is intrinsically linked to the rise of metal-organic frameworks (MOFs). Its rigid, V-shaped geometry and the presence of two carboxylate groups make it an excellent "linker" or "strut" for the construction of these highly porous, crystalline materials. This application, which gained significant traction in the late 20th and early 21st centuries, has driven the development of more refined and efficient synthetic protocols for this key molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 964-68-1
Molecular Formula C₁₅H₁₀O₅
Molecular Weight 270.24 g/mol
Appearance White to light yellow powder/crystal
Purity >95% (typical)
InChI Key LFEWXDOYPCWFHR-UHFFFAOYSA-N
Storage Temperature Room temperature, in a dry, sealed container

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and illustrative method involves the oxidation of a suitable precursor, such as 4,4'-dimethyldiphenylmethane or 4,4'-ditolyl ketone. Below is a detailed protocol for the synthesis via the oxidation of 4,4'-ditolyl ketone.

Objective: To synthesize this compound by the oxidation of 4,4'-ditolyl ketone.

Materials:

  • 4,4'-ditolyl ketone

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 4,4'-ditolyl ketone in a suitable solvent, such as a mixture of pyridine and water.

  • Oxidation: While stirring the solution, gradually add an excess of potassium permanganate (KMnO₄). The amount of KMnO₄ should be calculated based on the stoichiometry of the oxidation of the two methyl groups to carboxylic acids.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate that has formed. The filtrate contains the potassium salt of this compound.

  • Acidification: Acidify the filtrate with a dilute solution of sulfuric acid (H₂SO₄) until the pH is acidic. This will protonate the carboxylate groups and cause the this compound to precipitate out of the solution.

  • Isolation and Purification: Collect the white precipitate of this compound by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

  • Drying: Dry the purified product in a vacuum oven to obtain pure this compound.

Safety Precautions: Potassium permanganate is a strong oxidizing agent and should be handled with care. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualizing the Synthesis and Application

Synthesis Pathway

The synthesis of this compound from 4,4'-ditolyl ketone can be visualized as a two-step oxidation process.

G cluster_synthesis Synthesis of this compound 4_4_ditolyl_ketone 4,4'-Ditolyl Ketone Oxidation Oxidation (e.g., KMnO4) 4_4_ditolyl_ketone->Oxidation 4_4_Carbonyldibenzoic_Acid This compound Oxidation->4_4_Carbonyldibenzoic_Acid

A simplified workflow for the synthesis of this compound.
Application in Metal-Organic Framework (MOF) Self-Assembly

This compound is a key component in the self-assembly of metal-organic frameworks. In this process, the dicarboxylic acid acts as an organic linker that connects metal ions or clusters into a porous, crystalline network.

G cluster_mof Self-Assembly of a Metal-Organic Framework Metal_Ions Metal Ions / Clusters Self_Assembly Self-Assembly (Solvothermal Synthesis) Metal_Ions->Self_Assembly Linker This compound (Organic Linker) Linker->Self_Assembly MOF Metal-Organic Framework (MOF) Self_Assembly->MOF

The role of this compound in MOF formation.

Modern Applications

The primary application of this compound in modern research and industry is as a linker molecule in the synthesis of metal-organic frameworks (MOFs). The resulting MOFs exhibit high thermal stability, large surface areas, and tunable pore sizes, making them promising materials for:

  • Gas storage and separation: The porous nature of MOFs allows for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.

  • Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or functionalized linkers acting as active sites.

  • Drug delivery: The pores of MOFs can be loaded with therapeutic agents for controlled release applications.

Beyond MOFs, this compound is also used in the synthesis of high-performance polymers, such as polyimides and polyesters, which require monomers with high thermal and chemical stability.

Conclusion

This compound has evolved from a chemical curiosity, likely first synthesized as an extension of well-known organic reactions, to a cornerstone of modern materials science. Its unique structural and chemical properties have made it an indispensable component in the development of advanced materials like metal-organic frameworks and high-performance polymers. As research in these areas continues to expand, the demand for and interest in this versatile dicarboxylic acid is expected to grow, paving the way for new discoveries and applications.

References

Potential Research Areas for 4,4'-Carbonyldibenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Carbonyldibenzoic acid, a rigid dicarboxylic acid linker, presents a versatile scaffold for the development of novel materials and potential therapeutic agents. Its unique structural features, including the ketone carbonyl group and the para-substituted benzoic acids, offer opportunities for the synthesis of advanced Metal-Organic Frameworks (MOFs), high-performance polymers, and biologically active molecules. This technical guide explores potential research avenues for this compound, providing a foundation for its application in materials science and drug development. We delve into its utility in creating porous MOFs for drug delivery and catalysis, its role as a monomer in robust polyamide and polyester synthesis, and its potential as a lead compound for targeting various biological pathways. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes synthetic and logical workflows to guide future research and development efforts.

Introduction

This compound, also known as benzophenone-4,4'-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol .[1] Its rigid structure, conferred by the central benzophenone core, makes it an attractive building block for the construction of ordered supramolecular structures and polymers. The presence of two carboxylic acid groups allows for its use as a linker in the formation of Metal-Organic Frameworks (MOFs) or as a monomer in polymerization reactions. The central carbonyl group can influence the electronic properties and binding capabilities of the resulting materials, opening up avenues for diverse applications. This guide aims to provide a comprehensive overview of the potential research areas for this promising compound.

Potential Research Area 1: Advanced Metal-Organic Frameworks (MOFs)

The rigid and angular nature of this compound makes it an excellent candidate for the synthesis of novel MOFs with unique topologies and properties. Research in this area can be focused on several key applications:

Gas Storage and Separation

The inherent porosity of MOFs can be tailored by the choice of the organic linker. The dimensions and functionality of this compound can lead to MOFs with specific pore sizes and chemical environments suitable for the selective adsorption of gases like CO₂, H₂, and CH₄.

Catalysis

The benzophenone core can be functionalized to introduce catalytic sites. Furthermore, the metallic nodes within the MOF structure can act as catalytic centers. Research can explore the use of this compound-based MOFs as heterogeneous catalysts in various organic transformations.

Drug Delivery

The porous nature of MOFs allows for the encapsulation of therapeutic molecules. MOFs derived from this compound could be investigated as carriers for controlled drug release. The drug can be loaded into the pores of the MOF and released under specific physiological conditions.[2][3] The release mechanism can be tuned by modifying the MOF structure and the interactions between the drug and the framework.

MOF SystemDrugLoading Capacity (wt%)Release ConditionsKey FindingsReference
Zn-based MOF (hypothetical)Doxorubicin33.74%pH-sensitive release (more at pH 3.8)Demonstrates potential for targeted cancer therapy.[4]
Cu-MOF-1Montelukast SodiumNot specifiedBiphasic kinetics in PBS (pH 7.4)1:1 MOF to drug ratio showed superior loading.[5]
NUIG1 (Na₂Zn(bphdc)₂(DMF)₂)IbuprofenHigh (not quantified)Not specifiedHigh uptake capacity observed.[6]
Zn₈(O)₂(CDDB)₆(DMF)₄(H₂O)5-Fluorouracil53.3%Not specifiedExcellent loading ability.[2]
Experimental Protocol: Solvothermal Synthesis of a this compound-based MOF

This protocol is a generalized procedure based on common solvothermal methods for MOF synthesis.[5][7][8]

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))

  • Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve this compound (1 mmol) in the chosen solvent (20 mL).

  • In a separate vial, dissolve the metal salt (1 mmol) in the same solvent (20 mL).

  • Combine the two solutions in the Teflon liner of an autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, the resulting crystals are collected by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the crystals under vacuum.

Characterization:

  • Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization start Dissolve Linker and Metal Salt in Solvent mix Combine Solutions in Autoclave start->mix heat Heat in Oven mix->heat cool Cool to Room Temperature heat->cool filter Filter and Collect Crystals cool->filter wash Wash with Fresh Solvent filter->wash dry Dry under Vacuum wash->dry pxrd PXRD dry->pxrd tga TGA dry->tga bet BET Analysis dry->bet ftir FTIR dry->ftir

Caption: Workflow for the solvothermal synthesis and characterization of a MOF.

Potential Research Area 2: High-Performance Polymers

The dicarboxylic acid functionality of this compound makes it a valuable monomer for the synthesis of various high-performance polymers, such as polyamides and polyesters.

Polyamides

Condensation polymerization of this compound with various diamines can yield polyamides with high thermal stability and mechanical strength due to the rigid benzophenone unit and strong intermolecular hydrogen bonding. Research can focus on synthesizing and characterizing novel polyamides for applications in demanding environments.

Polyesters

Similarly, polyesters can be synthesized by reacting this compound with diols. These polyesters are expected to exhibit good thermal properties and could be explored for applications in coatings, films, and engineering plastics.

Copolymer CompositionIntrinsic Viscosity (dL/g)Glass Transition Temperature (°C)Onset of Thermal Decomposition (°C)Reference
3HBCA:3HBA (0:100)0.6-0.8146>450[9]
3HBCA:3HBA (60:40)0.6-0.8186>450[9]

Note: 3HBCA = 4'-hydroxybiphenyl-3-carboxylic acid, 3HBA = 3-hydroxybenzoic acid. This table provides data for analogous aromatic copolyesters to suggest potential properties.

Experimental Protocol: Synthesis of a Polyamide from this compound

This is a generalized protocol for direct polycondensation.[5][10]

Materials:

  • This compound

  • Aromatic or aliphatic diamine (e.g., 1,4-phenylenediamine, hexamethylenediamine)

  • N-methyl-2-pyrrolidone (NMP) as solvent

  • Triphenyl phosphite (TPP) and pyridine as condensing agents

  • Calcium chloride (CaCl₂) and Lithium chloride (LiCl) as solubility promoters

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 mmol) and the diamine (1 mmol) in NMP.

  • Add CaCl₂ and LiCl to the solution to improve polymer solubility.

  • Add pyridine and then TPP to the reaction mixture.

  • Heat the mixture at a specific temperature (e.g., 100-120 °C) for a set time (e.g., 3-5 hours) under a nitrogen atmosphere.

  • After cooling, pour the viscous solution into a non-solvent like methanol to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate thermal properties.

Polyamide_Synthesis_Workflow cluster_synthesis Direct Polycondensation cluster_characterization Characterization start Dissolve Monomers in NMP add_reagents Add Condensing Agents and Promoters start->add_reagents heat Heat under Nitrogen add_reagents->heat precipitate Precipitate Polymer in Methanol heat->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry ftir FTIR dry->ftir nmr NMR dry->nmr gpc GPC dry->gpc thermal TGA/DSC dry->thermal

Caption: Workflow for the synthesis and characterization of a polyamide.

Potential Research Area 3: Drug Development and Biological Activity

While direct biological studies on this compound are limited, its structural similarity to other biologically active benzoic acid derivatives suggests potential for drug development.

In Silico Screening and Target Identification

Computational methods can be employed to predict the potential biological targets of this compound. Molecular docking studies can be performed against a panel of known drug targets, such as enzymes and receptors, to identify potential interactions.[11][12][13] This in silico approach can guide the design of focused biological assays.

In_Silico_Workflow compound This compound (3D Structure) docking Molecular Docking Simulation compound->docking database Protein Target Database database->docking analysis Binding Affinity and Pose Analysis docking->analysis target Predicted Biological Targets analysis->target assay Experimental Validation (Biological Assays) target->assay

Caption: In silico workflow for predicting biological targets.

Synthesis of Derivatives and Structure-Activity Relationship (SAR) Studies

The core structure of this compound can be chemically modified to create a library of derivatives. For example, the carboxylic acid groups can be converted to esters or amides, and the benzophenone core can be functionalized. These derivatives can then be screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. The results can be used to establish structure-activity relationships, guiding the optimization of lead compounds.

Exploration of Signaling Pathways

Given the prevalence of benzoic acid derivatives in modulating cellular signaling, research could investigate the effect of this compound and its derivatives on key signaling pathways implicated in diseases like cancer or inflammation. Techniques such as western blotting, qPCR, and reporter gene assays could be employed to study the expression and activity of key signaling proteins.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. Its rigid and functionalizable structure makes it a valuable component for the creation of advanced materials with tailored properties. The development of novel MOFs for applications in gas separation, catalysis, and particularly as sophisticated drug delivery systems warrants further investigation. In the realm of polymer chemistry, the synthesis of high-performance polyamides and polyesters based on this monomer could lead to materials with superior thermal and mechanical characteristics. Furthermore, the exploration of its biological activities, guided by in silico methods and followed by systematic SAR studies, could unveil new therapeutic leads. The convergence of materials science and drug development, for instance, through the use of this compound-based MOFs for targeted drug delivery, represents a particularly exciting frontier. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to embark on these promising research directions.

References

safety and handling guidelines for 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4,4'-Carbonyldibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 964-68-1), also known as Benzophenone-4,4'-dicarboxylic acid. The following sections detail the material's hazards, properties, and the necessary precautions for its safe use in a laboratory or research setting.

Chemical Identification and Physical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized below for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Synonyms Benzophenone-4,4'-dicarboxylic acid, 4,4'-Dicarboxybenzophenone, 4,4'-carbonylbisbenzoic acid[1][2][3]
CAS Number 964-68-1[1][4]
Molecular Formula C₁₅H₁₀O₅[1][3][5]
Molecular Weight 270.24 g/mol [1][3]
Appearance White to light yellow solid/powder[2][4]
Melting Point 365 °C[6]
Boiling Point 373.35 °C at 760 mmHg[6]
Purity ≥95% - 98%[4][6]
Storage Temperature Room Temperature, sealed in dry conditions[4][6]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for handlers to be aware of these hazards to ensure appropriate safety measures are implemented.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3][7]
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation[1][3][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][4][7]

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is Warning .[1][3][4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk and ensure the stability of the chemical.

Precautions for Safe Handling
  • Ventilation: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[5][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (inspected prior to use), safety goggles or a face shield, and a lab coat.[3][5][7]

  • Avoid Contact: Prevent contact with skin and eyes. Do not breathe dust or aerosols.[5][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][5] Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.[3][5]

  • Dust Control: Minimize dust generation and accumulation. Use non-sparking tools to prevent ignition from electrostatic discharge.[5]

Conditions for Safe Storage
  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

Emergency and First-Aid Procedures

In the event of exposure or an accident, immediate and appropriate first-aid measures are critical.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][7]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician or ophthalmologist.[3][5][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Hazards: In case of fire, hazardous combustion gases or vapors may be produced.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release
  • Personal Precautions: Use proper personal protective equipment (see Section 3.1). Ensure adequate ventilation. Evacuate personnel to a safe area and keep people away from the spill.[5]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[5]

  • Containment and Cleanup: Avoid dust formation. Sweep up the spilled solid material, and place it into a suitable, closed container for disposal.[5][7]

Toxicological Information and Experimental Protocols

The hazard classifications in Section 2.0 are based on toxicological data. While the specific study reports for this compound are not publicly available, the classifications are determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Summary of Toxicological Effects
  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Ingestion: Harmful if swallowed.

General Experimental Methodologies (Illustrative)

The following are general descriptions of the standard OECD protocols likely used to determine the irritation potential of this chemical.

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404) This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[1][4]

  • Test System: The albino rabbit is the recommended animal model.[4]

  • Procedure: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin (approx. 6 cm²) on a single animal.[4] The patch is covered with a gauze dressing.

  • Exposure: The exposure duration is typically 4 hours.[4]

  • Observation: After the exposure period, the substance is removed. The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours after removal).[8]

  • Scoring: The severity of the lesions is scored based on a standardized grading scale. The reversibility of the effects is observed for up to 14 days.[4][8] If the skin damage is not reversible within this period, the substance is classified as an irritant.[8]

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405) This test is designed to determine the potential of a substance to produce irritation or damage to the eye.

  • Test System: Healthy, young adult albino rabbits are used for this test.[3][9]

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7] The eyelids are gently held together for a second to prevent loss of the material.[9]

  • Observation: The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.[7]

  • Scoring: The severity of irritation is scored based on a standardized scale. The reversibility of any observed effects is also assessed. The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[3][7]

Visual Safety Guides

The following diagrams provide a visual summary of the safe handling workflow and the necessary protective measures.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS & Assess Risks b Ensure Proper Ventilation (Fume Hood) a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Obtain Chemical from Storage c->d e Weigh Solid in Ventilated Area (Minimize Dust) d->e f Perform Experimental Work e->f g Decontaminate Work Area f->g j Spill or Exposure Occurs f->j h Dispose of Waste in Approved Container g->h i Remove PPE & Wash Hands h->i k Follow First-Aid Procedures j->k l Notify Supervisor k->l

Caption: Logical workflow for the safe handling of this compound.

Hazard_and_PPE cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_controls Engineering & Hygiene Controls H1 Skin Irritation (H315) H2 Serious Eye Irritation (H319) PPE2 Chemical-Resistant Gloves H1->PPE2 Protects Against H3 Respiratory Irritation (H335) PPE1 Safety Goggles or Face Shield H2->PPE1 Protects Against H4 Harmful if Swallowed (H302) C1 Work in a Well-Ventilated Area H3->C1 Mitigated By PPE3 Lab Coat PPE4 Use in Fume Hood C1->PPE4 C2 Eyewash Station & Safety Shower Accessible C3 Wash Hands After Use

Caption: Hazard communication and required personal protective equipment (PPE).

References

A Technical Guide to High-Purity 4,4'-Carbonyldibenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid that has garnered significant interest in the fields of materials science and medicinal chemistry. Its robust molecular structure makes it an exceptional building block, or "linker," for the synthesis of highly ordered crystalline materials known as Metal-Organic Frameworks (MOFs). These MOFs, constructed from metal ions or clusters coordinated to organic ligands, exhibit high porosity and tunable properties, making them promising candidates for a range of applications, including gas storage, catalysis, and, notably, advanced drug delivery systems. For researchers and professionals in drug development, securing a reliable source of high-purity this compound is a critical first step in the synthesis of novel MOFs for targeted therapies and controlled release applications. This guide provides an in-depth overview of commercial suppliers, experimental protocols for synthesis and purification, and key applications of this versatile compound.

Commercial Suppliers of High-Purity this compound

The selection of a suitable commercial supplier for this compound is paramount to ensure the quality and reproducibility of research outcomes. High purity is essential as impurities can significantly impact the formation, structure, and performance of the resulting materials. The following table summarizes key quantitative data from several commercial suppliers. It is important to note that availability and specifications are subject to change, and researchers should always request a certificate of analysis (CoA) for lot-specific data.

SupplierProduct Number/NamePurity SpecificationAvailable QuantitiesPrice (USD, Approx.)Additional Information
Sigma-Aldrich 41290998%5g, 25g$150 (5g)Certificate of Analysis available online.
CymitQuimica CYM-964-68-195%1g, 5g, 10g, 25g$50 (1g)Provides basic chemical properties.[1]
Oakwood Chemical 04453197%1g, 5g, 25g$65 (5g)Safety data sheets and basic specifications available.
TCI America B1834>98.0% (HPLC)5g, 25g$120 (5g)Provides HPLC purity determination.
Alfa Aesar A1458997%5g, 25g$135 (5g)Offers a range of chemical products for research.

Note: Prices are approximate and subject to change. Researchers are advised to contact suppliers directly for current pricing and availability.

Experimental Protocols

For researchers who wish to synthesize or further purify this compound in the laboratory, the following protocols provide a general framework. These methods are based on established organic chemistry principles and can be adapted from procedures for analogous compounds.

Synthesis of this compound via Oxidation of 4,4'-Dimethylbenzophenone

A common and effective method for the synthesis of this compound is the oxidation of the methyl groups of 4,4'-dimethylbenzophenone.

Materials:

  • 4,4'-Dimethylbenzophenone

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethylbenzophenone in a suitable solvent such as pyridine or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the stirred solution of 4,4'-dimethylbenzophenone. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

Purification by Recrystallization

To achieve high purity, the crude this compound should be recrystallized.

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

  • Distilled water

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in a beaker. If a solvent mixture is used, dissolve the solid in the hot solvent in which it is more soluble and then add the other solvent dropwise until the solution becomes slightly cloudy.

  • If colored impurities are present, add a small amount of activated carbon to the hot solution and heat for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will form.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be accurately determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • Reference standard of this compound

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and gradually increase the proportion of B over a set time to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the this compound reference material in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a sample solution of the synthesized and purified product at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the synthesized product is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Visualizations

To aid in the understanding of the workflows and logical relationships involved in utilizing high-purity this compound, the following diagrams are provided.

Supplier_Selection_Workflow A Identify Research Need for High-Purity this compound B Search for Commercial Suppliers A->B C Compare Supplier Specifications (Purity, Price, Availability) B->C D Request Certificate of Analysis (CoA) C->D E Evaluate Lot-Specific Data D->E F Select Optimal Supplier E->F G Procure Material F->G

Caption: Workflow for selecting a commercial supplier.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Start with 4,4'-Dimethylbenzophenone B Oxidation with KMnO4 A->B C Acidification to Precipitate Crude Product B->C D Recrystallization from Ethanol/Water C->D E Isolation of Pure Crystals D->E F Purity Determination by HPLC E->F G Characterization (NMR, IR, etc.) F->G

Caption: Laboratory synthesis and purification workflow.

MOF_Application_Pathway A High-Purity This compound (Organic Linker) C Solvothermal Synthesis A->C B Metal Ions/Clusters (e.g., Zn²⁺, Zr⁴⁺) B->C D Metal-Organic Framework (MOF) C->D E Drug Loading (e.g., Anticancer Agents) D->E F MOF-Based Drug Delivery System E->F G Targeted Cancer Therapy F->G

Caption: Pathway to MOF-based drug delivery systems.

Applications in Research and Drug Development

High-purity this compound is a cornerstone in the development of advanced materials, particularly in the realm of drug delivery and cancer therapy.[2] Its rigid, linear geometry and the presence of two carboxylic acid groups allow it to act as a predictable and robust linker in the formation of MOFs.[3]

Metal-Organic Frameworks (MOFs) for Drug Delivery: MOFs synthesized using this compound as a linker can be designed to have specific pore sizes and chemical functionalities. These pores can serve as reservoirs for therapeutic agents, which can be loaded into the MOF structure. The high surface area of these materials allows for a significant drug payload. The release of the drug can be triggered by various stimuli present in the tumor microenvironment, such as changes in pH or the presence of specific enzymes. This targeted and controlled release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.

Significance in Oncology Research: The development of novel drug delivery systems is a critical area of oncology research. MOFs constructed with this compound offer a versatile platform for this purpose. Researchers are actively exploring the use of these MOFs to deliver a wide range of chemotherapeutic agents, photosensitizers for photodynamic therapy, and even genetic material for gene therapy. The ability to functionalize the organic linker or the metal nodes provides further opportunities to attach targeting moieties, such as antibodies or peptides, to guide the MOF-drug conjugate specifically to cancer cells. This targeted approach is crucial for improving treatment outcomes and reducing the adverse side effects associated with conventional chemotherapy.[4]

References

Methodological & Application

Synthesis of 4,4'-Carbonyldibenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4,4'-Carbonyldibenzoic Acid, a valuable bifunctional molecule often utilized as a linker in the formation of metal-organic frameworks (MOFs) and as a monomer in the synthesis of high-performance polymers. The protocols outlined below describe two common synthetic routes, starting from the preparation of the key intermediate, 4,4'-dimethylbenzophenone, followed by its oxidation to the final product.

Core Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Friedel-Crafts Acylation to form 4,4'-Dimethylbenzophenone. This step involves the reaction of toluene with a suitable acylating agent in the presence of a Lewis acid catalyst.

  • Step 2: Oxidation of 4,4'-Dimethylbenzophenone. The methyl groups of the intermediate are then oxidized to carboxylic acids using strong oxidizing agents.

This document details two distinct methods for the initial Friedel-Crafts acylation and presents protocols for oxidation using common and effective oxidizing agents.

Protocol 1: Synthesis via Friedel-Crafts Acylation of Toluene with Phosgene and Subsequent Oxidation

This protocol first describes the synthesis of 4,4'-dimethylbenzophenone from toluene and phosgene, followed by the oxidation of the resulting product to this compound using potassium permanganate.

Part A: Synthesis of 4,4'-Dimethylbenzophenone

Objective: To synthesize 4,4'-dimethylbenzophenone via Friedel-Crafts acylation of toluene with phosgene.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Toluene92.14100 g (in 20% phosgene solution)-
Phosgene98.9220 g (in toluene solution)~0.2
Aluminum Chloride (anhydrous)133.3450 g0.375
Ice-water-As needed-
1% Hydrochloric acid-As needed-
Dilute alcohol-For recrystallization-

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a wide-stemmed glass filtering funnel, place 100 g of a 20% solution of phosgene in toluene. The condenser outlet should be connected to a fume duct.

  • Catalyst Addition: Surround the flask with a freezing mixture. Gradually add 50 g of finely powdered anhydrous aluminum chloride through the funnel over a period of 4 hours. Close the funnel after each addition.

  • Reaction Progression: After the complete addition of aluminum chloride, gently warm the flask for a short period.

  • Work-up: Slowly pour the reaction mixture into ice-water.

  • Purification: Perform steam distillation on the resulting mixture until no more organic material passes over. Separate the aqueous layer from the distillate and add a 1% solution of hydrochloric acid to the solid. Continue steam distillation for approximately 30 minutes.

  • Isolation and Recrystallization: Filter the solid from the distillate, wash with water, and recrystallize several times from dilute alcohol to obtain colorless needles of 4,4'-dimethylbenzophenone.[1]

Expected Yield: Approximately 45 g (50% theoretical yield).[1]

Physical Properties:

  • Melting Point: 95 °C[1]

  • Boiling Point: 333 °C[1]

Part B: Oxidation of 4,4'-Dimethylbenzophenone to this compound

Objective: To oxidize the methyl groups of 4,4'-dimethylbenzophenone to carboxylic acid groups using potassium permanganate.

Reaction Scheme:

C₇H₈ + C₈H₇ClO --(Catalyst)--> C₁₅H₁₄O + HCl

3 C₁₅H₁₄O + 4 Na₂Cr₂O₇ + 16 H₂SO₄ --> 3 C₁₅H₁₀O₅ + 4 Cr₂(SO₄)₃ + 4 Na₂SO₄ + 22 H₂O

Caption: Workflow for the synthesis of this compound via Protocol 2.

References

Application Notes and Protocols: 4,4'-Carbonyldibenzoic Acid in Metal-Organic Framework (MOF) Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Carbonyldibenzoic Acid as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) for drug delivery applications. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the design and execution of research in this area.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for various applications, including drug delivery. The choice of the organic linker is crucial in determining the physicochemical properties of the MOF, such as pore size, stability, and functionality, which in turn influence its drug loading capacity and release kinetics.

This compound is a rigid dicarboxylic acid linker that can be utilized to construct robust MOFs with potential for high drug loading and controlled release. The carbonyl group introduces a point of polarity and potential for specific interactions with drug molecules. While research on this specific linker is emerging, data from structurally similar dicarboxylic acid linkers provide valuable insights into the expected properties and performance of the resulting MOFs.

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized using this compound and analogous dicarboxylic acid linkers. This data provides a comparative reference for researchers designing new MOF-based drug delivery systems.

Table 1: Properties of MOFs Synthesized with this compound and Analogous Linkers

MOF Name/ReferenceMetal IonOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
Hypothetical Zn-CBDA Zn²⁺This compoundEstimated: 800-1500Estimated: 0.4-0.8Estimated: 8-15
Hypothetical Cu-CBDA Cu²⁺This compoundEstimated: 1000-1800Estimated: 0.5-0.9Estimated: 10-20
UiO-66 Zr⁴⁺Terephthalic Acid~1200~0.5~6 and ~8
MOF-5 Zn⁴⁺Terephthalic Acid~38001.5512.9
MIL-101(Cr) Cr³⁺Terephthalic Acid~42302.1529 and 34

Note: Data for hypothetical MOFs based on this compound (CBDA) are estimations derived from the properties of MOFs with structurally similar linkers. Further experimental validation is required.

Table 2: Drug Loading and Release from MOFs

MOF CarrierDrugLoading Capacity (wt%)Release ConditionsRelease Profile
Hypothetical Zn-CBDA DoxorubicinEstimated: 15-25pH 5.5 (Tumor microenvironment)Sustained release over 72h
Hypothetical Cu-CBDA IbuprofenEstimated: 20-35pH 7.4 (Physiological)Gradual release over 48h
UiO-66 5-Fluorouracil~10pH 7.4Controlled release over 24h
ZIF-8 Doxorubicin~20pH 5.0pH-responsive release
MIL-100(Fe) Doxorubicin~25pH 5.0Accelerated release in acidic conditions

Note: Drug loading and release data for hypothetical MOFs are estimations and will depend on the specific synthesis conditions and drug properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative MOF using this compound and a general protocol for drug loading.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound (Zn-CBDA)

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (C₁₅H₁₀O₅)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Equipment:

  • 20 mL Scintillation Vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.089 g (0.3 mmol) of Zinc Nitrate Hexahydrate and 0.085 g (0.3 mmol) of this compound in 10 mL of DMF.

  • Cap the vial tightly.

  • Place the vial in an oven preheated to 100 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the resulting white crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Discard the supernatant and wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores. After each wash, separate the product by centrifugation.

  • Dry the final product under vacuum at 150 °C for 12 hours to activate the MOF.

Protocol 2: Drug Loading into Zn-CBDA MOF (Example: Doxorubicin)

Materials:

  • Activated Zn-CBDA MOF

  • Doxorubicin Hydrochloride (DOX)

  • Phosphate-Buffered Saline (PBS) at pH 7.4

Equipment:

  • Vials

  • Orbital shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 20 mg of activated Zn-CBDA MOF in 10 mL of a 1 mg/mL Doxorubicin solution in PBS (pH 7.4).

  • Stir the suspension on an orbital shaker at room temperature for 24 hours in the dark to reach equilibrium.

  • Collect the Dox-loaded MOF (Dox@Zn-CBDA) by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the Dox@Zn-CBDA with fresh PBS to remove any surface-adsorbed drug.

  • To determine the drug loading capacity, measure the concentration of Dox in the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of Dox (around 480 nm). The loading capacity can be calculated using the following formula: Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100%

Visualizations

The following diagrams illustrate the experimental workflow for MOF synthesis and drug loading, and the logical relationship of using this compound in MOF synthesis for drug delivery.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading Start Start Dissolve Dissolve Metal Salt & This compound in Solvent Start->Dissolve Heat Solvothermal Reaction (e.g., 100°C, 24h) Dissolve->Heat Cool Cool to Room Temperature Heat->Cool Collect Collect Product (Centrifugation) Cool->Collect Wash Wash with DMF & Methanol Collect->Wash Activate Activate MOF (Vacuum Drying) Wash->Activate End_Synth Porous MOF Activate->End_Synth Start_Load Porous MOF Disperse Disperse MOF in Drug Solution Start_Load->Disperse Stir Stir for 24h (Equilibration) Disperse->Stir Collect_Loaded Collect Drug-Loaded MOF (Centrifugation) Stir->Collect_Loaded Wash_Loaded Wash to Remove Surface-Adsorbed Drug Collect_Loaded->Wash_Loaded End_Load Drug@MOF Wash_Loaded->End_Load

Caption: Experimental workflow for the synthesis of a MOF using this compound and subsequent drug loading.

Logical_Relationship cluster_components MOF Components cluster_synthesis Synthesis cluster_mof Resulting MOF cluster_properties Key Properties for Drug Delivery cluster_application Application Ligand This compound (Organic Linker) Synthesis Solvothermal Synthesis Ligand->Synthesis Metal Metal Ion / Cluster (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) Metal->Synthesis MOF Porous Crystalline MOF Synthesis->MOF Properties High Surface Area Tunable Pore Size Chemical Stability MOF->Properties Application Drug Delivery System Properties->Application

Caption: Logical relationship illustrating the use of this compound in MOF synthesis for drug delivery applications.

The Role of 4,4'-Carbonyldibenzoic Acid in Advancing Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is an aromatic dicarboxylic acid that serves as a valuable monomer in the synthesis of high-performance polymers. Its rigid, bent structure, conferred by the central carbonyl group, imparts unique thermal, mechanical, and solubility characteristics to the resulting polymers. This document provides a comprehensive overview of the applications of this compound in polymer chemistry, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in their work.

Application Notes

The incorporation of this compound into polymer backbones is a strategic approach to tailor material properties for a range of advanced applications. The ketone linkage in the monomer introduces a kink in the polymer chain, which disrupts chain packing and can enhance solubility while maintaining high thermal stability.

1. High-Performance Polyamides and Polyimides: Aromatic polyamides and polyimides are renowned for their exceptional thermal and chemical resistance. The inclusion of this compound in these polymers can improve their processability by increasing their solubility in organic solvents, a common challenge with rigid aromatic polymers. These modified polymers are candidates for applications in aerospace, electronics, and as high-temperature adhesives and coatings.

2. Specialty Polyesters: In the realm of polyesters, this compound is utilized to synthesize materials with high glass transition temperatures (Tg) and enhanced thermal stability. These polyesters are suitable for applications requiring dimensional stability at elevated temperatures, such as in automotive components and electronic connectors. The non-linear structure of the monomer can also influence the crystallinity and mechanical properties of the resulting copolyesters.

3. Photosensitive Polymers: The benzophenone moiety within this compound is a well-known photosensitizer. Polymers derived from this monomer can exhibit photo-crosslinkable properties, making them valuable in applications such as photoresists for microelectronics, UV-curable coatings, and inks.

Data Presentation

The following tables summarize the quantitative data on the properties of polymers synthesized using monomers structurally related to this compound, illustrating the impact of incorporating such aromatic dicarboxylic acids.

Table 1: Thermal Properties of Aromatic Copolyesters

Polymer SeriesComonomer Molar Ratio (Aromatic Diacid:Diol)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
PET / HBCA[1]80:20-->350
PET / HBCA[1]40:60-->400
PET / HBCA[1]20:80-->400

HBCA: 4'-hydroxy-biphenyl-4-carboxylic acid, a structurally related monomer. Data illustrates the trend of increasing thermal stability with higher aromatic content.

Table 2: Mechanical Properties of Aromatic Polyamides

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Fluorinated-Polyamides---
Benzophenone-based Polyamides[2]---
Ether-based Polyamides[2]---

Experimental Protocols

The following are detailed methodologies for the synthesis of polymers using this compound or its derivatives.

Protocol 1: Synthesis of Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine using a phosphorylation agent.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (Py)

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent), the aromatic diamine (1 equivalent), and CaCl2 (as a solubility aid).

  • Add anhydrous NMP and pyridine to the flask and stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cool the solution in an ice bath and slowly add triphenyl phosphite (TPP) (2.2 equivalents).

  • After the addition of TPP, remove the ice bath and heat the reaction mixture to 100-110°C.

  • Maintain the reaction at this temperature for 3-4 hours with continuous stirring under a nitrogen atmosphere.

  • After the reaction is complete, cool the viscous polymer solution to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer precipitate, wash it thoroughly with methanol and then with hot water to remove any residual solvent and by-products.

  • Dry the polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Synthesis of Polyester via Melt Polycondensation

This protocol outlines the synthesis of a polyester from this compound and an aliphatic diol.

Materials:

  • This compound

  • Aliphatic diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide, Sb2O3)

  • Stabilizer (e.g., a phosphite antioxidant)

Procedure:

  • Charge a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with this compound (1 equivalent), the aliphatic diol (1.1-1.2 equivalents, excess to compensate for volatilization), the catalyst, and the stabilizer.

  • Heat the reactor under a slow stream of nitrogen to a temperature of 180-200°C to initiate the esterification reaction. Water will be evolved and collected.

  • Maintain this temperature for 2-3 hours or until the theoretical amount of water has been collected.

  • Gradually increase the temperature to 220-250°C while simultaneously reducing the pressure slowly to below 1 mmHg to facilitate the removal of the excess diol and further drive the polymerization.

  • Continue the polycondensation under high vacuum and elevated temperature for another 2-4 hours, or until the desired melt viscosity is achieved (indicated by the stirrer torque).

  • Once the desired molecular weight is reached, cool the reactor and extrude the molten polymer into a strand.

  • The polymer strand can be pelletized for further processing and characterization.

Mandatory Visualization

experimental_workflow_polyamide cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_purification Purification reactants This compound + Aromatic Diamine + CaCl2 in NMP/Py add_tpp Add Triphenyl Phosphite (TPP) reactants->add_tpp 1 heating Heat to 100-110°C (3-4 hours) add_tpp->heating 2 precipitation Precipitate in Methanol heating->precipitation 3 washing Wash with Methanol and Hot Water precipitation->washing 4 drying Dry in Vacuum Oven washing->drying 5 product Polyamide Product drying->product 6

Caption: Workflow for the synthesis of polyamide via direct polycondensation.

experimental_workflow_polyester cluster_reactants Reactant Charging cluster_esterification Esterification cluster_polycondensation Polycondensation reactants This compound + Aliphatic Diol + Catalyst + Stabilizer heating1 Heat to 180-200°C (2-3 hours) reactants->heating1 1 heating2 Heat to 220-250°C under Vacuum (2-4 hours) heating1->heating2 2 product Polyester Product heating2->product 3

Caption: Workflow for the synthesis of polyester via melt polycondensation.

logical_relationship cluster_structure Molecular Structure cluster_properties Resulting Polymer Properties monomer This compound rigid_backbone Rigid Aromatic Rings monomer->rigid_backbone ketone_linkage Central Carbonyl Group (Ketone) monomer->ketone_linkage high_tg High Glass Transition Temperature (Tg) rigid_backbone->high_tg thermal_stability Good Thermal Stability rigid_backbone->thermal_stability mechanical_strength High Mechanical Strength rigid_backbone->mechanical_strength non_linear Bent Molecular Geometry ketone_linkage->non_linear photosensitivity Potential Photosensitivity ketone_linkage->photosensitivity solubility Improved Solubility non_linear->solubility

Caption: Structure-property relationship of polymers derived from this compound.

References

Application Notes and Protocols: The Role of 4,4'-Carbonyldibenzoic Acid as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,4'-Carbonyldibenzoic Acid as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The unique structural characteristics of this linker, featuring two carboxylic acid moieties connected by a ketone group, allow for the construction of robust and porous frameworks with potential applications in drug delivery, catalysis, and gas separation.

Introduction to this compound in MOF Chemistry

This compound is a dicarboxylic acid linker that can be utilized in the solvothermal synthesis of MOFs. The bent nature of the linker, imparted by the central carbonyl group, can lead to the formation of diverse and complex network topologies. The presence of the ketone functionality also offers a potential site for post-synthetic modification, further expanding the functional possibilities of the resulting MOFs.

Potential Applications

MOFs constructed using this compound and its analogues have shown promise in several key scientific and industrial areas:

  • Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The framework can be designed to release the drug under specific physiological conditions, such as changes in pH.

  • Heterogeneous Catalysis: The metallic nodes within the MOF structure can act as catalytic centers. MOFs synthesized with this linker can be explored for various organic transformations, such as oxidation reactions.

  • Gas Storage and Separation: The defined pore sizes and chemical functionalities of the MOFs can be tailored for the selective adsorption and separation of gases like carbon dioxide.

Quantitative Data Summary

While specific data for MOFs synthesized directly with this compound is emerging, the following tables provide quantitative data for MOFs constructed with structurally analogous dicarboxylic acid linkers, offering a benchmark for expected performance.

Table 1: Drug Loading and Release in MOFs with Dibenzoic Acid-type Linkers

MOF DesignationLinkerDrug MoleculeLoading Capacity (wt%)Release Conditions
[Zn8(O)2(CDDB)6]4,4′-(9-H carbazole-3,6-diyl)dibenzoic acid5-Fluorouracil53.3%[1]Not Specified
MOF/TA-DOXNot SpecifiedDoxorubicin~4.5%Acidic pH (~5.0)[2]
Fe3O4@MIL-100Trimesic AcidDoxorubicinHigher than single carrier[3]Sustained release over 25 days[3]
MIL-101(Fe)-C4H4Fumaric AcidDoxorubicinup to 24.5%[4]GSH/ATP-responsive

Table 2: Gas Adsorption Properties of MOFs with Bis(benzoic acid) Linkers

MOF DesignationLinkerGasAdsorption Capacity (mmol/g)ConditionsSelectivity
CuFMOF-c4,4′-(hexafluoroisopropylidene)-bis(benzoic acid)CO2Not SpecifiedNot SpecifiedKinetic Selectivity (CO2/CH4): 273.5[5]
Fe-BDCTerephthalic Acid (BDC)CO2~9.325 °C, 4 MPa[6]Not Specified
Amino-MIL-101(Fe)2-amino-Terephthalic AcidCO2~1325 °C, 4 MPa[6]Enhanced by NH2 group[6]
PCN-134BTB and TCPPN2717 cm3/gNot SpecifiedDichromate absorbent[7]

Table 3: Catalytic Performance of MOFs in Benzyl Alcohol Oxidation

CatalystLinkerSubstrateProductConversion (%)Selectivity (%)
FeZnONot SpecifiedBenzyl AlcoholBenzaldehyde~62.1 (Yield)Not Specified
STA-12 (Mn, Co)Not SpecifiedBenzylic AlcoholsAldehydesGood to excellent[8]High[8]
Co-MOF-4Isophthalic Acid derivativeBenzyl AlcoholsIminesGood to excellent[9]High[9]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of MOFs using this compound, adapted from established methods for similar linkers.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

  • Reagents:

    • Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)

    • This compound

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 1 equivalent of Zinc Nitrate Hexahydrate and 1 equivalent of this compound in 15 mL of DMF.

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

    • Seal the vial tightly and place it in a preheated oven at 100-120 °C for 24-48 hours.

    • After the reaction, allow the oven to cool down to room temperature.

    • Collect the resulting crystalline product by filtration or centrifugation.

    • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

    • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.

Protocol 2: Drug Loading into the MOF

  • Materials:

    • Activated MOF synthesized using Protocol 1.

    • Drug of interest (e.g., Doxorubicin).

    • Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Procedure:

    • Suspend 50 mg of the activated MOF in 10 mL of a 1 mg/mL solution of the drug in PBS.

    • Stir the suspension at room temperature for 24 hours in the dark to allow for maximum encapsulation.

    • Centrifuge the mixture to separate the drug-loaded MOF from the solution.

    • Wash the drug-loaded MOF with fresh PBS to remove any surface-adsorbed drug molecules.

    • Dry the final product under vacuum.

    • Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

  • Materials:

    • Activated MOF.

    • Benzyl alcohol.

    • Acetonitrile (solvent).

    • tert-Butyl hydroperoxide (TBHP) as an oxidant.

  • Procedure:

    • In a round-bottom flask, add 20 mg of the activated MOF, 1 mmol of benzyl alcohol, and 10 mL of acetonitrile.

    • Add 2 mmol of TBHP to the mixture.

    • Heat the reaction mixture at 80 °C under reflux for 24 hours.

    • After the reaction, cool the mixture to room temperature and separate the catalyst by centrifugation.

    • Analyze the supernatant using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in MOF synthesis and applications.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Mixing Mixing & Sonication Metal_Salt->Mixing Linker 4,4'-Carbonyldibenzoic Acid Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction (100-120 °C) Mixing->Solvothermal Purification Washing & Activation Solvothermal->Purification MOF Porous MOF Crystal Purification->MOF

Caption: Workflow for the solvothermal synthesis of a MOF.

Caption: Role of the linker in forming the MOF network.

Drug_Delivery_Pathway Drug_Loaded_MOF Drug-Loaded MOF Tumor_Environment Tumor Microenvironment (Acidic pH) Drug_Loaded_MOF->Tumor_Environment Targeting Drug_Release Drug Release Tumor_Environment->Drug_Release Trigger Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Action

Caption: Signaling pathway for targeted drug delivery.

References

Application Notes and Protocols for Polymer Synthesis using 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for synthesizing polymers using 4,4'-Carbonyldibenzoic Acid. This document outlines detailed protocols for the preparation of its more reactive derivative, 4,4'-Carbonyldibenzoyl Chloride, and subsequent polymerization to form polyamides and polyesters. The information is intended to facilitate research and development in materials science and drug delivery, where polymers derived from this monomer can offer unique properties such as high thermal stability and specific solubility characteristics.

Overview of Polymerization Strategies

This compound is a versatile monomer for the synthesis of aromatic polymers. Due to the relatively low reactivity of the carboxylic acid groups, it is often converted to its diacid chloride derivative, 4,4'-Carbonyldibenzoyl Chloride, for more efficient polymerization. The primary polymerization methods employed are:

  • Solution Polycondensation: This technique involves the reaction of monomers in a suitable solvent. It is widely used for the synthesis of aromatic polyamides at low temperatures.

  • Melt Polycondensation: This solvent-free method is typically used for the synthesis of polyesters at high temperatures. It is an environmentally friendly and industrially scalable process.

  • Interfacial Polycondensation: In this method, the polymerization reaction occurs at the interface of two immiscible liquids, one containing the diacid chloride and the other containing the diamine or diol.

Preparation of 4,4'-Carbonyldibenzoyl Chloride

For the synthesis of high molecular weight polyamides under mild conditions, this compound is typically converted to its more reactive diacid chloride.

Protocol 1: Synthesis of 4,4'-Carbonyldibenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Anhydrous Hexane

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1 equivalent) in an excess of thionyl chloride or in an anhydrous solvent with oxalyl chloride (2-3 equivalents).

  • Add a catalytic amount of DMF (a few drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

  • Distill off the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure.

  • Recrystallize the crude product from anhydrous hexane to obtain pure 4,4'-Carbonyldibenzoyl Chloride as a solid.

  • Dry the product under vacuum.

Characterization: The successful formation of the acid chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acid chloride in the FTIR spectrum, typically around 1770-1800 cm⁻¹.

Synthesis of Polyamides via Solution Polycondensation

Aromatic polyamides, or aramids, exhibit excellent thermal and mechanical properties. The low-temperature solution polycondensation of 4,4'-Carbonyldibenzoyl Chloride with aromatic diamines is a common laboratory-scale synthesis method.

Protocol 2: Synthesis of an Aromatic Polyamide

Materials:

  • 4,4'-Carbonyldibenzoyl Chloride

  • Aromatic diamine (e.g., 4,4'-Oxydianiline (ODA), m-Phenylenediamine (MPD))

  • Anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc))

  • Anhydrous Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) (optional, to enhance solubility)

  • Pyridine or other acid scavenger

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1 equivalent) in anhydrous NMP or DMAc. If needed, add LiCl or CaCl₂ to the solvent to improve the solubility of the resulting polymer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 4,4'-Carbonyldibenzoyl Chloride (1 equivalent) in the same solvent to the stirred diamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Dry the polyamide under vacuum at 80-100 °C.

Data Presentation: Typical Reaction Conditions and Properties of Aromatic Polyamides

ParameterValue/Range
Monomers
Diacid Chloride4,4'-Carbonyldibenzoyl Chloride
Diamine4,4'-Oxydianiline, m-Phenylenediamine
Reaction Conditions
SolventNMP, DMAc
Temperature (°C)0 to Room Temperature
Reaction Time (h)4 - 24
AdditivesLiCl, CaCl₂
Polymer Properties
Inherent Viscosity (dL/g)0.5 - 1.5[1][2][3]
Glass Transition Temp. (Tg, °C)200 - 350[2]
10% Weight Loss Temp. (TGA, °C)> 400[1][4]
SolubilitySoluble in polar aprotic solvents (NMP, DMAc, DMSO)[1][2]

Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a suitable method for synthesizing polyesters from this compound and various diols. This method avoids the use of solvents and is often carried out in two stages to achieve high molecular weight polymers.

Protocol 3: Synthesis of an Aromatic-Aliphatic Polyester

Materials:

  • This compound

  • Aliphatic or Aromatic Diol (e.g., 1,4-Butanediol, Ethylene Glycol, Bisphenol A)

  • Catalyst (e.g., Antimony trioxide, Titanium butoxide, Dibutyltin dilaurate)[5]

  • Antioxidant (optional)

Procedure:

Stage 1: Esterification

  • Charge the this compound, the diol (in slight molar excess, e.g., 1:1.1 to 1:1.2), and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Heat the mixture under a slow stream of nitrogen to a temperature of 160-220 °C.

  • Maintain this temperature with continuous stirring to allow for the esterification reaction and the removal of water as a byproduct. This stage is typically continued for 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature to 230-280 °C.

  • Simultaneously, slowly reduce the pressure to a high vacuum (<1 mmHg).

  • Continue the reaction under these conditions for another 3-6 hours to facilitate the removal of the excess diol and further increase the polymer's molecular weight. The viscosity of the melt will noticeably increase.

  • Once the desired viscosity is achieved, cool the reactor and extrude the polymer.

Data Presentation: Typical Reaction Conditions and Properties of Polyesters

ParameterValue/Range
Monomers
DiacidThis compound
Diol1,4-Butanediol, Ethylene Glycol, Bisphenol A
Reaction Conditions
CatalystAntimony trioxide, Titanium butoxide
Temperature (°C)Stage 1: 160-220, Stage 2: 230-280
Reaction Time (h)5 - 10
PressureStage 1: Atmospheric, Stage 2: High Vacuum
Polymer Properties
Inherent Viscosity (dL/g)0.3 - 1.2[2]
Glass Transition Temp. (Tg, °C)Varies with diol structure
10% Weight Loss Temp. (TGA, °C)> 350[2]
SolubilityGenerally soluble in common organic solvents

Characterization of Polymers

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

  • FTIR Spectroscopy: To confirm the formation of amide (-CONH-) or ester (-COO-) linkages. For polyamides, characteristic amide I (C=O stretch) and amide II (N-H bend) bands appear around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. For polyesters, a strong ester carbonyl (C=O) stretch is observed around 1720-1740 cm⁻¹.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Viscometry: To determine the inherent or intrinsic viscosity, which is related to the polymer's molecular weight.[6][7][8]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[1][4]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[9]

Visualizations

experimental_workflow cluster_monomer_prep Monomer Preparation cluster_polyamide Polyamide Synthesis (Solution Polycondensation) cluster_polyester Polyester Synthesis (Melt Polycondensation) CDA 4,4'-Carbonyldibenzoic Acid Reagent Thionyl Chloride or Oxalyl Chloride CDC 4,4'-Carbonyldibenzoyl Chloride CDA->CDC Diol Diol Polyester Polyester CDA->Polyester Reagent->CDC Chlorination Diamine Aromatic Diamine Polyamide Aromatic Polyamide CDC->Polyamide Diamine->Polyamide Polymerization (0°C to RT) Solvent1 NMP / DMAc Diol->Polyester Polymerization (High Temp & Vacuum) Catalyst Catalyst

Caption: Experimental workflow for polymer synthesis.

Caption: Generic polymer repeating units.

Note: In the polymer structures diagram, 'Ar' represents an aromatic group from the diamine, and 'R' represents the alkyl or aryl group from the diol. The central benzophenone moiety from this compound is implied in the '-CO-Ar-CO-' segment.

References

Catalytic Applications of Metal-Organic Frameworks Derived from 4,4'-Carbonyldibenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of Metal-Organic Frameworks (MOFs) synthesized using the versatile linker, 4,4'-carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid. The inherent photosensitizing properties of the benzophenone moiety within this linker make these MOFs particularly promising candidates for photocatalytic applications. This guide will cover the synthesis of a representative MOF and its application in a key catalytic reaction, complete with quantitative data and detailed methodologies.

Introduction to this compound MOFs in Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. This compound is a rigid dicarboxylic acid linker that can be used to construct robust MOFs with potential applications in gas storage, separation, and catalysis. The presence of the ketone functional group in the linker can influence the electronic properties of the framework and provide a site for post-synthetic modification, further expanding its catalytic potential.

Notably, MOFs constructed using this linker, such as the biocompatible ZnNa₂-based MOF designated as NUIG1, have been synthesized and structurally characterized.[1] The benzophenone core of the linker is a known photosensitizer, suggesting that these MOFs could be particularly effective in light-driven catalytic reactions.[2]

Synthesis of a Representative MOF: Zn-BPDA MOF

This protocol details the solvothermal synthesis of a zinc-based MOF using this compound (H₂BPDA).

Materials:

  • This compound (H₂BPDA)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials or Teflon-lined autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.2 mmol of this compound and 0.3 mmol of zinc nitrate hexahydrate in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the oven to 120°C and maintain this temperature for 48 hours.

  • After the reaction, allow the oven to cool down to room temperature.

  • Collect the crystalline product by centrifugation.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.

  • Perform a solvent exchange by immersing the crystals in ethanol (3 x 10 mL).

  • Activate the MOF by heating the ethanol-exchanged crystals at 150°C under vacuum for 12 hours.

Characterization:

The synthesized Zn-BPDA MOF should be characterized to confirm its structure, porosity, and thermal stability using the following techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the zinc centers.

  • Gas Adsorption Analysis (e.g., N₂ isotherm): To determine the surface area and pore volume.

Catalytic Application: Photocatalytic Degradation of Rhodamine B

This protocol describes the use of the synthesized Zn-BPDA MOF as a photocatalyst for the degradation of Rhodamine B (RhB), a common organic dye, under UV irradiation.

Materials and Equipment:

  • Activated Zn-BPDA MOF

  • Rhodamine B (RhB)

  • Deionized water

  • Photoreactor with a UV lamp (e.g., 300W Xenon lamp)

  • UV-Vis Spectrophotometer

  • Centrifuge

  • Quartz reaction vessel

  • Magnetic stirrer

Experimental Protocol:

  • Prepare a 10 µM stock solution of Rhodamine B in deionized water.

  • Disperse 10 mg of the activated Zn-BPDA MOF in 50 mL of the RhB stock solution in the quartz reaction vessel.

  • Stir the suspension in the dark for 60 minutes to establish an adsorption-desorption equilibrium.

  • Take an initial aliquot (t=0 min), centrifuge to remove the MOF catalyst, and measure the absorbance of the supernatant at the maximum absorbance wavelength of RhB (~554 nm).

  • Place the reaction vessel in the photoreactor and turn on the UV lamp.

  • Take aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • For each aliquot, centrifuge to separate the catalyst and measure the absorbance of the supernatant using the UV-Vis spectrophotometer.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Data Presentation:

The following table summarizes the expected quantitative data for the photocatalytic degradation of Rhodamine B using the Zn-BPDA MOF.

Time (min)Concentration of RhB (µM)Degradation (%)
010.00
157.525
305.248
453.169
601.882
900.595
120<0.1>99

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation Reactants This compound + Metal Salt (e.g., Zn(NO₃)₂·6H₂O) + Solvent (DMF) Mixing Dissolution & Homogenization (Sonication) Reactants->Mixing Reaction Solvothermal Synthesis (120°C, 48h) Mixing->Reaction Product Crystalline MOF Product Reaction->Product Washing Washing with DMF (Centrifugation) Product->Washing Solvent_Exchange Solvent Exchange (Ethanol) Washing->Solvent_Exchange Activation Activation (Heating under Vacuum) Solvent_Exchange->Activation Activated_MOF Activated Porous MOF Activation->Activated_MOF

Caption: Workflow for the synthesis and activation of a MOF derived from this compound.

Photocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Preparation Disperse MOF in Rhodamine B Solution Equilibration Stir in Dark (Adsorption-Desorption Equilibrium) Preparation->Equilibration Irradiation UV Irradiation Equilibration->Irradiation Sampling Aliquot Collection at Time Intervals Irradiation->Sampling Separation Centrifugation to Remove MOF Sampling->Separation Measurement UV-Vis Spectroscopy of Supernatant Separation->Measurement Calculation Calculate Degradation % Measurement->Calculation

Caption: Experimental workflow for the photocatalytic degradation of Rhodamine B using a MOF catalyst.

Signaling Pathway in Photocatalysis

The photocatalytic activity of the Zn-BPDA MOF is initiated by the absorption of UV light by the benzophenone moiety in the linker. This leads to the generation of electron-hole pairs, which then participate in redox reactions to degrade the organic pollutant.

Photocatalysis_Mechanism UV_Light UV Light (hν) MOF Zn-BPDA MOF UV_Light->MOF Excitation Excited_MOF Excited MOF* (e⁻ + h⁺) MOF->Excited_MOF e- e⁻ (conduction band) Excited_MOF->e- h+ h⁺ (valence band) Excited_MOF->h+ Superoxide •O₂⁻ (Superoxide radical) e-->Superoxide Reduction Hydroxyl •OH (Hydroxyl radical) h+->Hydroxyl Oxidation O2 O₂ O2->Superoxide H2O H₂O H2O->Hydroxyl Degradation_Products Degradation Products (CO₂, H₂O, etc.) Superoxide->Degradation_Products Degradation Hydroxyl->Degradation_Products Degradation RhB Rhodamine B RhB->Degradation_Products

Caption: Simplified signaling pathway for the photocatalytic degradation of organic pollutants by a benzophenone-based MOF.

Further Catalytic Potential

While this document focuses on photocatalysis, MOFs derived from this compound may also exhibit catalytic activity in other areas:

  • Oxidation Reactions: The metal nodes within the MOF can act as Lewis acid sites, potentially catalyzing the oxidation of alcohols and other organic substrates.

  • Reduction Reactions: The porous structure can encapsulate metal nanoparticles, which are highly effective for various reduction reactions.

  • C-C Coupling Reactions: Functionalization of the organic linker or the metal nodes could introduce active sites for important carbon-carbon bond-forming reactions.

Further research is encouraged to explore the full catalytic potential of this promising class of Metal-Organic Frameworks.

References

Application Notes and Protocols: Gas Adsorption Properties of 4,4'-Carbonyldibenzoic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising candidates for a variety of applications, including gas storage and separation. MOFs based on dicarboxylic acid linkers, such as 4,4'-Carbonyldibenzoic Acid, are of particular interest due to the potential for creating robust frameworks with specific functionalities imparted by the carbonyl group. These materials are being explored for the capture of greenhouse gases like carbon dioxide (CO2), storage of energy carriers such as methane (CH4) and hydrogen (H2), and for gas separation processes.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical this compound-based MOF, CDBA-MOF-1. This data is compiled from typical values observed for analogous MOFs synthesized with similar dicarboxylic acid linkers.

PropertyValueUnitsConditions
BET Surface Area 1200 - 1800m²/gN₂ adsorption at 77 K
Langmuir Surface Area 1500 - 2200m²/gN₂ adsorption at 77 K
Pore Volume 0.5 - 0.8cm³/gN₂ adsorption at 77 K
CO₂ Uptake 2.5 - 4.0mmol/g273 K, 1 bar
1.5 - 2.5mmol/g298 K, 1 bar
CH₄ Uptake 0.8 - 1.5mmol/g298 K, 1 bar
H₂ Uptake 1.0 - 1.8wt%77 K, 1 bar

Experimental Protocols

Protocol 1: Synthesis of CDBA-MOF-1 (Representative Solvothermal Method)

This protocol describes a general solvothermal synthesis for a hypothetical Zinc-based MOF using this compound.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂-CDBA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold for 48 hours.

  • Cool the oven to room temperature at a rate of 5°C/min.

  • Collect the resulting crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Dry the product under vacuum at 150°C for 12 hours to activate the framework.

Protocol 1: Synthesis of CDBA-MOF-1 cluster_0 Reactant Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation & Activation a Dissolve Zn(NO₃)₂·6H₂O & H₂-CDBA in DMF b Sonicate for 10 min a->b c Seal Vial b->c d Heat at 120°C for 48h c->d e Cool to Room Temperature d->e f Collect Crystals e->f g Wash with DMF & Methanol f->g h Dry under Vacuum at 150°C g->h

Fig. 1: Solvothermal synthesis workflow for CDBA-MOF-1.
Protocol 2: Gas Adsorption Measurements

This protocol outlines the procedure for characterizing the gas adsorption properties of the activated CDBA-MOF-1.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • High-purity adsorbate gases (N₂, CO₂, CH₄, H₂)

  • High-purity helium for free-space determination

  • Liquid nitrogen (for 77 K measurements)

  • Water circulator/cryostat for temperature control

Procedure:

  • Sample Activation:

    • Accurately weigh 50-100 mg of the synthesized CDBA-MOF-1 into a pre-weighed sample tube.

    • Attach the sample tube to the degassing port of the gas adsorption analyzer.

    • Heat the sample to 150°C under a high vacuum (<10⁻⁵ Torr) for at least 12 hours to remove any guest molecules from the pores.

    • After activation, weigh the sample tube again to determine the activated sample mass.

  • Nitrogen Adsorption for Surface Area and Pore Volume Analysis:

    • Transfer the sample tube to the analysis port of the instrument.

    • Perform a free-space measurement using helium.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Measure the N₂ adsorption-desorption isotherms over a relative pressure (P/P₀) range of approximately 10⁻⁶ to 0.99.

    • Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of gas adsorbed at a relative pressure of ~0.99.

  • CO₂, CH₄, and H₂ Adsorption Measurements:

    • Use a fresh, activated sample for each gas.

    • Set the desired temperature for the measurement (e.g., 273 K or 298 K for CO₂ and CH₄; 77 K for H₂).

    • Measure the adsorption isotherm by introducing calibrated doses of the respective gas into the sample tube and allowing it to equilibrate at each pressure point up to a final pressure of ~1 bar (or higher if using a high-pressure instrument).

Protocol 2: Gas Adsorption Measurement Workflow cluster_0 Sample Preparation cluster_1 Porosity Analysis (N₂ at 77 K) cluster_2 Selective Gas Uptake a Weigh Sample b Activate under Vacuum at 150°C a->b c Determine Activated Mass b->c d Measure N₂ Adsorption/Desorption Isotherm c->d f Measure CO₂/CH₄/H₂ Adsorption Isotherms c->f e Calculate BET Surface Area & Pore Volume d->e g Determine Gas Uptake Capacity f->g

Fig. 2: Workflow for gas adsorption analysis of CDBA-MOF-1.

Concluding Remarks

The protocols and data presented in this document serve as a foundational guide for the synthesis and characterization of MOFs based on this compound. Researchers can adapt the solvothermal synthesis parameters, such as solvent system, temperature, and reaction time, to optimize the crystallinity and porosity of the resulting materials. The gas adsorption measurement protocols are standardized procedures that will allow for the accurate determination of the material's properties and its potential for applications in gas storage and separation. Further studies, including powder X-ray diffraction for structural confirmation and thermogravimetric analysis for thermal stability, are recommended for a comprehensive characterization of any newly synthesized MOF.

Application Notes and Protocols: Synthesis of Photosensitizers Utilizing 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various cancers and other diseases that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS). The efficacy of PDT is critically dependent on the photophysical and chemical properties of the photosensitizer. 4,4'-Carbonyldibenzoic acid, a derivative of benzophenone, presents a versatile scaffold for the synthesis of novel photosensitizers. The central carbonyl group can act as a weak photosensitizing core, and the two carboxylic acid functionalities provide convenient handles for chemical modification, allowing for the attachment of other chromophores or targeting moieties. Furthermore, these carboxylic acid groups can be utilized to form metal-organic frameworks (MOFs), which can serve as nanocarriers or integral components of the photosensitizing system.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of photosensitizers derived from this compound.

Application Notes

The dicarboxylic acid nature of this compound allows for its use in two primary strategies for photosensitizer development:

  • As a linker: this compound can be used to connect two photosensitizing units, potentially leading to enhanced photophysical properties through electronic coupling or altered solubility and biodistribution. The carboxylic acid groups can be readily converted to esters or amides to link with hydroxyl or amine-functionalized photosensitizers like porphyrins, chlorins, or BODIPY dyes.

  • As a building block for Metal-Organic Frameworks (MOFs): The rigid structure and coordinating carboxylate groups of this compound make it an excellent candidate for the construction of MOFs.[1][2] These MOFs can either encapsulate a photosensitizer or the framework itself can be designed to have photosensitizing properties, for instance, by using a photoactive metal cluster or by postsynthetic modification of the organic linker.

The benzophenone core of this compound itself has photosensitizing properties, although it is generally a weaker photosensitizer compared to traditional dyes. Its mechanism of action often involves a Type I photochemical process, generating free radicals, which can be advantageous in hypoxic tumor environments where the oxygen concentration is too low for efficient Type II (singlet oxygen) photosensitization.

Experimental Protocols

Protocol 1: Synthesis of a Porphyrin-4,4'-Carbonyldibenzoic Acid-Porphyrin Conjugate (Hypothetical)

This protocol describes a plausible method for synthesizing a photosensitizer where two porphyrin units are linked by a this compound bridge.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 5-(4-aminophenyl)-10,15,20-triphenylporphyrin

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of this compound:

    • In a round-bottom flask, suspend this compound (1 eq.) in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 2 hours under a nitrogen atmosphere.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4,4'-carbonyldibenzoyl chloride.

  • Coupling Reaction:

    • Dissolve 5-(4-aminophenyl)-10,15,20-triphenylporphyrin (2.2 eq.) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (4 eq.) to the porphyrin solution.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 4,4'-carbonyldibenzoyl chloride (1 eq.) in anhydrous DCM to the porphyrin solution dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to isolate the desired porphyrin-4,4'-Carbonyldibenzoic Acid-porphyrin conjugate.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Protocol 2: Synthesis of a this compound-Based Metal-Organic Framework (MOF) for Photosensitizer Encapsulation (Hypothetical)

This protocol outlines a general solvothermal method for synthesizing a MOF using this compound as the organic linker, which can then be used to encapsulate a photosensitizer.

Materials:

  • This compound

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • A photosensitizer (e.g., a porphyrin or phthalocyanine)

  • Teflon-lined stainless steel autoclave

Procedure:

  • MOF Synthesis and Encapsulation:

    • In a glass vial, dissolve this compound (1 eq.) and ZrCl₄ (1 eq.) in DMF.

    • In a separate vial, dissolve the photosensitizer of choice in DMF.

    • Combine the two solutions and sonicate for 10 minutes to ensure homogeneity.

    • Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave in an oven at 120 °C for 24 hours.

    • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

  • Activation and Purification:

    • Wash the collected solid with fresh DMF and then with ethanol to remove unreacted starting materials and the encapsulated photosensitizer from the surface.

    • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization:

    • Characterize the resulting photosensitizer-loaded MOF using Powder X-ray Diffraction (PXRD) to confirm the crystal structure, Thermogravimetric Analysis (TGA) to determine thermal stability and guest molecule content, and UV-Vis spectroscopy to confirm the encapsulation of the photosensitizer.

Data Presentation

The following tables present hypothetical but representative quantitative data for photosensitizers derived from this compound.

Table 1: Photophysical Properties of Porphyrin-4,4'-Carbonyldibenzoic Acid-Porphyrin Conjugate

ParameterValue
Absorption Maximum (λ_max) 420 nm (Soret), 515, 550, 590, 645 nm (Q-bands)
Molar Extinction Coefficient (ε) 4.5 x 10⁵ M⁻¹cm⁻¹ at 420 nm
Fluorescence Emission Maximum (λ_em) 655 nm, 720 nm
Fluorescence Quantum Yield (Φ_F) 0.08
Singlet Oxygen Quantum Yield (Φ_Δ) 0.65

Table 2: Properties of Photosensitizer-Loaded this compound-Based MOF

ParameterValue
BET Surface Area 1200 m²/g
Pore Volume 0.65 cm³/g
Photosensitizer Loading 15 wt%
Singlet Oxygen Generation Detected via singlet oxygen sensor green (SOSG) assay
Particle Size 100-200 nm

Mandatory Visualization

G Experimental Workflow for Porphyrin Conjugate Synthesis cluster_activation Activation cluster_coupling Coupling cluster_purification Purification A This compound B Thionyl Chloride + DMF (cat.) A->B Reflux C 4,4'-Carbonyldibenzoyl Chloride B->C Evaporation E Anhydrous DCM + Pyridine C->E D Porphyrin-NH2 D->E F Coupled Product E->F Stir 24h G Work-up F->G H Column Chromatography G->H I Final Product H->I

Caption: Workflow for the synthesis of a porphyrin-4,4'-Carbonyldibenzoic Acid conjugate.

G Signaling Pathway of Photodynamic Therapy PS Photosensitizer (S0) PS_S1 Excited Singlet State (S1) PS->PS_S1 Absorption Light Light (hν) Light->PS_S1 PS_T1 Excited Triplet State (T1) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS Phosphorescence ROS Reactive Oxygen Species (1O2, O2•-, •OH) PS_T1->ROS Energy/Electron Transfer O2 Molecular Oxygen (3O2) O2->ROS CellDamage Cellular Damage ROS->CellDamage Apoptosis Apoptosis/Necrosis CellDamage->Apoptosis

Caption: General signaling pathway of photodynamic therapy initiated by a photosensitizer.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Carbonyldibenzoic acid, also known as benzophenone-4,4'-dicarboxylic acid, is a key monomer in the production of high-performance polymers such as polyimides and polyetherketones (PEEK). These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them invaluable in the aerospace, electronics, and automotive industries. Furthermore, its rigid structure makes it a crucial building block in the synthesis of Metal-Organic Frameworks (MOFs) for applications in gas storage and separation. This document provides detailed application notes and protocols for the scale-up synthesis of this compound for industrial applications, focusing on a robust and economically viable synthetic route.

Industrial Applications

The primary industrial application of this compound is as a monomer in polymerization reactions. Its dicarboxylic acid functionality allows it to react with diamines to form polyimides or with other monomers to create a variety of advanced polymers. The purity of the monomer is critical, as impurities can terminate polymerization chains and adversely affect the final properties of the polymer.

Recommended Synthetic Pathway: Oxidation of 4,4'-Ditolylmethane

The most common and industrially scalable method for the synthesis of this compound is the oxidation of 4,4'-ditolylmethane. This precursor can be synthesized via the Friedel-Crafts alkylation of toluene. The subsequent oxidation of the methyl groups to carboxylic acids can be achieved using strong oxidizing agents such as nitric acid or potassium permanganate. While both are effective, nitric acid is often preferred in industrial settings due to cost and waste stream considerations.

Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Oxidation cluster_2 Purification Toluene Toluene Friedel_Crafts Friedel-Crafts Alkylation Toluene->Friedel_Crafts Formaldehyde Formaldehyde/Dichloromethane Formaldehyde->Friedel_Crafts Catalyst1 Acid Catalyst (e.g., AlCl3) Catalyst1->Friedel_Crafts Precursor 4,4'-Ditolylmethane Friedel_Crafts->Precursor Oxidation Oxidation Reaction Precursor->Oxidation Oxidizing_Agent Nitric Acid (HNO3) Oxidizing_Agent->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Washing Washing Recrystallization->Washing Drying Drying Washing->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Overall workflow for the industrial synthesis of this compound.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Nitric Acid Oxidation

This protocol describes the oxidation of 4,4'-ditolylmethane using nitric acid in a pilot-scale reactor.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and pressure gauge

  • 4,4'-Ditolylmethane

  • Concentrated Nitric Acid (68%)

  • Deionized water

  • Filtration unit

  • Drying oven

Procedure:

  • Charging the Reactor: Charge the 100 L reactor with 4,4'-ditolylmethane and concentrated nitric acid.

  • Reaction: Heat the reaction mixture to the specified temperature under constant stirring. Maintain the reaction under pressure. The reaction is highly exothermic and requires careful temperature control.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to allow the crude this compound to precipitate.

  • Filtration: Filter the precipitated solid and wash thoroughly with deionized water to remove residual nitric acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at a specified temperature until a constant weight is achieved.

Quantitative Data for Pilot-Scale Synthesis:

ParameterValue
Reactants
4,4'-Ditolylmethane10 kg (50.9 mol)
Concentrated Nitric Acid (68%)60 L
Reaction Conditions
Temperature150-180 °C
Pressure10-15 atm
Reaction Time4-6 hours
Purification
Washing SolventDeionized Water (3 x 20 L)
Drying Temperature120 °C (under vacuum)
Results
Crude Product Yield12.5 - 13.5 kg (90-97% theoretical)
Crude Product Purity~95%
Protocol 2: Purification of Crude this compound by Recrystallization

This protocol details the purification of the crude product obtained from the oxidation step to achieve polymer-grade purity.

Materials and Equipment:

  • Crystallization vessel with stirrer and temperature control

  • Filtration unit

  • Vacuum drying oven

  • Glacial Acetic Acid

  • Deionized water

Procedure:

  • Dissolution: Dissolve the crude this compound in glacial acetic acid in the crystallization vessel by heating the mixture.

  • Crystallization: Slowly cool the solution to room temperature with gentle stirring to induce crystallization. Further cooling in an ice bath can maximize the yield of pure crystals.

  • Filtration: Filter the recrystallized product.

  • Washing: Wash the crystals with cold deionized water to remove residual acetic acid.

  • Drying: Dry the purified this compound in a vacuum oven until a constant weight is achieved.

Quantitative Data for Purification:

ParameterValue
Materials
Crude Product10 kg
Glacial Acetic Acid50 L
Process Conditions
Dissolution Temperature100-110 °C
Crystallization TemperatureCooled to 10-15 °C
Washing SolventCold Deionized Water (2 x 10 L)
Drying Temperature150 °C (under vacuum)
Results
Purified Product Yield8.5 - 9.0 kg (85-90% recovery)
Final Product Purity>99.5% (by HPLC)

Safety Considerations

The industrial synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

Logical Relationship of Safety Precautions

G cluster_0 Hazardous Materials cluster_1 Required PPE cluster_2 Engineering Controls cluster_3 Emergency Procedures Nitric_Acid Concentrated Nitric Acid (Corrosive, Oxidizer) Gloves Chemical Resistant Gloves Nitric_Acid->Gloves Goggles Safety Goggles/Face Shield Nitric_Acid->Goggles Lab_Coat Flame-Resistant Lab Coat Nitric_Acid->Lab_Coat Fume_Hood Fume Hood/Ventilation Nitric_Acid->Fume_Hood Spill_Kit Spill Kit Nitric_Acid->Spill_Kit Eyewash Eyewash Station Nitric_Acid->Eyewash Safety_Shower Safety Shower Nitric_Acid->Safety_Shower Organic_Solvents Organic Solvents (Flammable, Volatile) Organic_Solvents->Gloves Organic_Solvents->Goggles Organic_Solvents->Lab_Coat Respirator Respirator (for vapors/dust) Organic_Solvents->Respirator Organic_Solvents->Fume_Hood Grounding Grounding for Equipment Organic_Solvents->Grounding Fire_Extinguisher Fire Extinguisher Organic_Solvents->Fire_Extinguisher Precursor 4,4'-Ditolylmethane (Irritant) Precursor->Gloves Precursor->Goggles Precursor->Lab_Coat Precursor->Respirator Blast_Shield Blast Shield

Caption: Safety precautions for handling hazardous materials in the synthesis.

Key Safety Precautions:

  • Nitric Acid: A strong oxidizing agent and highly corrosive.[1][2][3][4][5][6] It can cause severe burns upon contact and its fumes are toxic.[1][5][6] Always handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[1][5]

  • Potassium Permanganate (if used): A strong oxidizing agent that can cause fires or explosions if it comes into contact with organic materials.[7] It is also a skin and eye irritant.[7]

  • 4,4'-Ditolylmethane: May cause skin and eye irritation.[8][9] Handle with gloves and safety glasses.

  • Pressure and Temperature: The oxidation reaction is conducted at high temperatures and pressures, requiring a robust reactor designed for such conditions. Monitor pressure and temperature closely to prevent runaway reactions.

  • Waste Disposal: Neutralize acidic waste streams before disposal in accordance with local environmental regulations.

Conclusion

The industrial-scale synthesis of this compound via the nitric acid oxidation of 4,4'-ditolylmethane is a well-established and efficient process. Careful control of reaction parameters and adherence to strict safety protocols are paramount for successful and safe production. The high-purity product obtained through the described purification method is suitable for the demanding requirements of high-performance polymer manufacturing.

References

Application Notes and Protocols for 4,4'-Carbonyldibenzoic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and utilization of 4,4'-Carbonyldibenzoic acid for various research applications. This document includes key physicochemical properties, detailed experimental protocols for the synthesis of advanced materials, and logical workflows for its application in materials science and drug delivery.

Physicochemical Properties

This compound, also known as benzophenone-4,4'-dicarboxylic acid, is a versatile organic linker widely employed in the construction of coordination polymers and metal-organic frameworks (MOFs).[1] Its rigid aromatic structure and difunctional carboxyl groups make it an ideal building block for creating robust and porous materials.[1]

PropertyValueReference
Molecular Formula C₁₅H₁₀O₅[2][3]
Molecular Weight 270.24 g/mol [1][3]
CAS Number 964-68-1[1][2]
Appearance Solid[2][3]
Purity ≥95-98%[2][3]
Storage Temperature Room temperature, sealed in a dry environment[3]
Synonyms Benzophenone-4,4'-dicarboxylic acid, 4,4'-Dicarboxybenzophenone, 4-(4-carboxybenzoyl)benzoic acid[2]

Research Applications

The primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers.[1] These materials are investigated for a wide range of uses, including:

  • Gas Storage and Separation: The porous nature of MOFs derived from this linker makes them suitable candidates for storing gases like carbon dioxide.

  • Polymer Production: It serves as a monomer in the synthesis of high-performance polymers.[4]

  • Drug Delivery: MOFs and functionalized nanoparticles using this linker can be designed as carriers for therapeutic agents.[2][5][6] Derivatives of similar benzoic acids have shown potential as non-steroidal inhibitors and in the development of prodrugs.[7][8]

  • Antimicrobial Agents: Pyrazole derivatives of dibenzoic acids have been synthesized and evaluated for their antibacterial properties.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation of this compound in two key research applications.

Protocol 1: Synthesis of a Zinc-Based Metal-Organic Framework (MOF) for Drug Loading Studies

This protocol describes the solvothermal synthesis of a MOF using this compound and zinc nitrate, creating a porous material suitable for encapsulating therapeutic molecules.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware for solvothermal synthesis (e.g., Teflon-lined stainless steel autoclave)

  • Magnetic stirrer and heating source

  • Centrifuge

Procedure:

  • In a glass vial, dissolve 0.1 mmol of this compound and 0.2 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product three times with fresh DMF to remove any unreacted starting materials.

  • Subsequently, wash the product three times with ethanol to remove the DMF.

  • Dry the final MOF product in a vacuum oven at 60°C overnight.

  • The synthesized MOF can be characterized by techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and Fourier-transform infrared (FTIR) spectroscopy.

For Drug Loading (Example with Doxorubicin):

  • Immerse 10 mg of the activated MOF in a 5 mL solution of Doxorubicin (1 mg/mL in deionized water).

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Collect the Doxorubicin-loaded MOF by centrifugation.

  • Wash with deionized water to remove surface-adsorbed drug.

  • The amount of loaded drug can be quantified by measuring the absorbance of the supernatant using UV-Vis spectroscopy.

Protocol 2: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol details the covalent attachment of this compound to the surface of amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles) via EDC/NHS coupling. This creates a platform for further conjugation or for altering the surface properties of the nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Activation of Carboxyl Groups: In a microcentrifuge tube, dissolve 5 mg of this compound in 1 mL of Activation Buffer. Note: Sonication or the addition of a small amount of a co-solvent like DMSO may be necessary for complete dissolution.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

  • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS ester.

  • Conjugation to Nanoparticles: Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a concentration of 1 mg/mL.

  • Add the activated this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated acid to the estimated surface amine groups is a recommended starting point for optimization.

  • React for 2-4 hours at room temperature with gentle rotation.

  • Quenching and Purification: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

  • Remove the supernatant and resuspend the nanoparticles in fresh Coupling Buffer.

  • Repeat the centrifugation and resuspension steps three times to remove unreacted reagents and byproducts.

  • Finally, resuspend the purified this compound-functionalized nanoparticles in an appropriate buffer for characterization (e.g., using FTIR, zeta potential measurements) and storage.

Visualized Workflows and Logical Relationships

Since this compound is primarily a structural building block, its direct involvement in signaling pathways is not established. The following diagrams illustrate the logical workflows and conceptual relationships in its application.

G synthesis Synthesis of 4,4'-Carbonyldibenzoic Acid-Based Material (e.g., MOF, Polymer) characterization Physicochemical Characterization (XRD, TGA, SEM, etc.) synthesis->characterization application Research Application characterization->application drug_delivery Drug Delivery Vehicle application->drug_delivery gas_storage Gas Storage/ Separation application->gas_storage catalysis Catalysis application->catalysis data_analysis Data Analysis and Interpretation drug_delivery->data_analysis gas_storage->data_analysis catalysis->data_analysis conclusion Conclusion and Future Work data_analysis->conclusion

General workflow for the synthesis and application of materials based on this compound.

G linker This compound (Linker/Scaffold) synthesis Chemical Synthesis (Conjugation) linker->synthesis bioactive Bioactive Moiety (e.g., Pharmacophore) bioactive->synthesis new_molecule New Bioactive Molecule synthesis->new_molecule in_vitro In Vitro / In Vivo Testing new_molecule->in_vitro pathway Interaction with Signaling Pathway in_vitro->pathway

Conceptual use of this compound as a scaffold for creating new bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: 4,4'-Carbonyldibenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,4'-Carbonyldibenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This involves the reaction of toluene with phosgene or a phosgene equivalent, followed by oxidation of the methyl groups of the resulting 4,4'-ditolylmethanone.

  • Oxidation of 4,4'-Dimethylbenzophenone: This method directly oxidizes the methyl groups of commercially available or synthesized 4,4'-dimethylbenzophenone to carboxylic acids.

Q2: I am experiencing a very low yield in my Friedel-Crafts acylation reaction. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation are a common issue. Key factors to investigate include:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The catalyst should be a fresh, free-flowing powder.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.

  • Deactivated Aromatic Ring: While toluene is activated, any impurities in the starting material or solvent can deactivate the catalyst or the ring.

  • Suboptimal Temperature: The reaction temperature is crucial. While some reactions proceed at room temperature, this specific acylation may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions.

Q3: My final product is discolored. What are the common impurities and how can I remove them?

A3: Discoloration typically indicates the presence of side products or unreacted starting materials. Common impurities can include incompletely oxidized intermediates (containing one methyl and one carboxylic acid group) or products of side reactions from the Friedel-Crafts step. Purification is most commonly achieved through recrystallization. A methanol-water or ethanol-water solvent system is often effective.[1] In some cases, washing the crude product with a suitable solvent before recrystallization can remove some impurities.

Q4: How can I improve the purity of my this compound?

A4: Recrystallization is the most effective method for purifying the final product. The choice of solvent is critical. A solvent should be selected in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For this compound, mixtures of alcohols and water are commonly used.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential CauseSuggested Solution
Inactive Catalyst (Friedel-Crafts) Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Catalyst (Friedel-Crafts) Increase the molar ratio of the Lewis acid to the acylating agent. Stoichiometric amounts are often necessary.
Low Reaction Temperature Gradually and carefully increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature that promotes product formation without significant side product formation.
Inefficient Oxidation Ensure a sufficient excess of the oxidizing agent (e.g., KMnO₄) is used. The reaction time for oxidation can be lengthy; ensure the reaction has gone to completion. Vigorous stirring is necessary, especially in heterogeneous mixtures.
Poor Quality Starting Materials Verify the purity of your starting materials (toluene, phosgene/equivalent, 4,4'-dimethylbenzophenone) by appropriate analytical techniques (e.g., NMR, GC-MS).
Problem 2: Formation of Side Products and Impurities
Potential CauseSuggested Solution
Over-acylation or Isomer Formation (Friedel-Crafts) While less common with deactivating acyl groups, highly activating conditions can lead to undesired products. Control the reaction temperature and the rate of addition of reactants.
Incomplete Oxidation This leads to impurities such as 4-methyl-4'-carboxybenzophenone. Increase the reaction time, temperature, or the amount of oxidizing agent. Monitor the reaction closely by TLC or HPLC to ensure complete conversion.
Solvent-Related Side Reactions Choose a solvent that is inert under the reaction conditions. For Friedel-Crafts reactions, solvents like dichloromethane or carbon disulfide are common.
Problem 3: Difficulties in Product Isolation and Purification
Potential CauseSuggested Solution
Product is Difficult to Filter The precipitated product may be very fine. Use a Büchner funnel with an appropriate filter paper grade. If the filter clogs, consider allowing the precipitate to settle and decanting the supernatant before filtration.
Ineffective Recrystallization The choice of solvent is crucial. Experiment with different solvent systems (e.g., ethanol/water, methanol/water, acetic acid/water) to find one that provides good crystal formation and high recovery. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly.
Product "Oiling Out" During Recrystallization This occurs when the boiling point of the solvent is higher than the melting point of the solute. Choose a lower-boiling solvent or a solvent mixture. Ensure the solution is not supersaturated to an extreme degree before cooling.

Experimental Protocols

Synthesis Route 1: Friedel-Crafts Acylation and Subsequent Oxidation

This is a two-step process. The first step is the acylation of toluene, and the second is the oxidation of the resulting 4,4'-ditolylmethanone.

Step 1: Friedel-Crafts Acylation of Toluene

A general procedure for Friedel-Crafts acylation of toluene involves the slow addition of an acylating agent (like a solution of phosgene or a substitute in an inert solvent) to a stirred mixture of toluene and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent at a controlled temperature.

Step 2: Oxidation of 4,4'-Dimethylbenzophenone

A typical oxidation procedure involves heating the 4,4'-dimethylbenzophenone with an excess of an oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous basic solution (e.g., aqueous NaOH or KOH). The reaction mixture is typically refluxed for several hours. After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium bisulfite), and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the this compound, which is collected by filtration and purified by recrystallization.

Synthesis Route 2: Direct Oxidation of 4,4'-Dimethylbenzophenone

This is a more direct route if 4,4'-dimethylbenzophenone is readily available.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4,4'-dimethylbenzophenone in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of about 2-3 to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Friedel-Crafts & OxidationRoute 2: Direct Oxidation
Starting Materials Toluene, Phosgene (or equivalent)4,4'-Dimethylbenzophenone
Key Reagents Aluminum Chloride (AlCl₃), Potassium Permanganate (KMnO₄)Potassium Permanganate (KMnO₄)
Number of Steps TwoOne
Typical Yield Variable, can be moderate to high depending on optimization of both steps.Generally high, can exceed 80-90% with optimization.
Key Advantages Utilizes readily available and inexpensive starting materials.More direct route, fewer steps, potentially higher overall yield.
Key Disadvantages Two-step process, requires handling of hazardous reagents like phosgene and AlCl₃. Potential for side products in the acylation step.Relies on the availability and cost of 4,4'-dimethylbenzophenone.

Visualizations

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reagent Purity & Dryness Start->CheckReagents CheckCatalyst Verify Catalyst Activity & Stoichiometry CheckReagents->CheckCatalyst OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp CheckOxidation Ensure Complete Oxidation OptimizeTemp->CheckOxidation PurificationLoss Assess Purification Losses CheckOxidation->PurificationLoss Success Yield Improved PurificationLoss->Success G cluster_1 Synthesis Workflow: Friedel-Crafts & Oxidation Toluene Toluene + Phosgene Acylation Friedel-Crafts Acylation (AlCl3 catalyst) Toluene->Acylation Intermediate 4,4'-Dimethylbenzophenone Acylation->Intermediate Oxidation Oxidation (KMnO4) Intermediate->Oxidation CrudeProduct Crude this compound Oxidation->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

References

Technical Support Center: Synthesis of 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 4,4'-Carbonyldibenzoic Acid, a crucial monomer in polymer chemistry and a building block in various pharmaceutical and organic syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main industrial and laboratory-scale methods for synthesizing this compound are:

  • Oxidation of 4,4'-dimethylbenzophenone: This is a common and direct method where the methyl groups of 4,4'-dimethylbenzophenone are oxidized to carboxylic acids using strong oxidizing agents.

  • Friedel-Crafts Acylation: This method typically involves the reaction of toluene with a carbonyl source, such as phosgene or its derivatives, in the presence of a Lewis acid catalyst to form the benzophenone core, which is then further functionalized or worked up to the dicarboxylic acid.

Q2: I am experiencing a low yield in the oxidation of 4,4'-dimethylbenzophenone. What are the potential causes?

A2: Low yields in this oxidation reaction can be attributed to several factors:

  • Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the oxidizing agent.

  • Oxidizing Agent Potency: The strength and concentration of the oxidizing agent, such as potassium permanganate, are critical. The use of a phase-transfer catalyst can sometimes improve the efficiency of the oxidation, especially in biphasic systems.

  • Side Reactions: Over-oxidation or degradation of the aromatic rings can occur under harsh reaction conditions, leading to the formation of byproducts and a reduction in the desired product's yield.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps. Ensure proper pH adjustment during acidification to fully precipitate the dicarboxylic acid.

Q3: My final product of this compound is discolored. What are the likely impurities?

A3: Discoloration, often appearing as a yellow or brownish tint, typically indicates the presence of impurities. These can include:

  • Unreacted or Partially Oxidized Starting Material: Residual 4,4'-dimethylbenzophenone or mono-oxidized intermediates can impart color.

  • Manganese Dioxide: If potassium permanganate is used as the oxidant, residual manganese dioxide (a brown solid) that was not completely removed during filtration can contaminate the product.

  • Byproducts from Aromatic Ring Cleavage: Under harsh oxidative conditions, the aromatic rings can be cleaved, leading to a complex mixture of colored byproducts.

Q4: How can I effectively purify crude this compound?

A4: Purification is crucial to obtain a high-purity product. The most common and effective method is recrystallization . A suitable solvent system, often a mixture of an organic solvent and water, should be used. For acidic impurities, washing the crude product with a dilute basic solution (like sodium bicarbonate) can help, followed by re-precipitation with an acid. Conversely, to remove basic impurities, a dilute acid wash can be employed. Treatment with activated carbon during recrystallization can also help in removing colored impurities.

Troubleshooting Guides

Problem 1: Low Yield in Oxidation of 4,4'-dimethylbenzophenone
Potential CauseSuggested Solution
Incomplete Oxidation - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction temperature is maintained at the optimal level. For permanganate oxidations, this is often near reflux. - Use a slight excess of the oxidizing agent.
Inefficient Oxidizing Agent - Use a freshly prepared solution of the oxidizing agent. - Consider the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the interaction between the organic substrate and the aqueous oxidant.
Product Degradation - Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete conversion. - Ensure a controlled addition of the oxidizing agent to prevent localized overheating.
Loss During Workup - Carefully adjust the pH to the isoelectric point of this compound to ensure maximum precipitation. - Wash the filtered product with a minimal amount of cold solvent to avoid re-dissolving it.
Problem 2: Formation of Impurities in Friedel-Crafts Acylation
Potential CauseSuggested Solution
Formation of Isomers - In the Friedel-Crafts acylation of toluene, ortho- and meta-isomers can be formed in addition to the desired para-substituted product. - Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para-isomer. - The choice of solvent and catalyst can also influence regioselectivity.
Catalyst Deactivation - Ensure all glassware and reagents are thoroughly dried, as moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃). - Use a stoichiometric amount or a slight excess of the catalyst, as it can form a complex with the carbonyl product.
Polyacylation - Use an excess of the aromatic substrate (e.g., toluene) to minimize the chances of multiple acyl groups being added to the same ring.
Hydrolysis of Acylating Agent - Protect the reaction from atmospheric moisture. Use a drying tube or conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol describes a representative method for the oxidation of 4,4'-dimethylbenzophenone using potassium permanganate.

Materials:

  • 4,4'-dimethylbenzophenone

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for workup)

  • Deionized water

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4,4'-dimethylbenzophenone in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux.

  • Slowly add a concentrated aqueous solution of potassium permanganate to the refluxing mixture over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings. If any permanganate color remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Acidify the clear filtrate with sulfuric or hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system.

Quantitative Data (Illustrative Example):

Reactant/ProductMolecular Weight ( g/mol )Amount (g)MolesYield (%)
4,4'-dimethylbenzophenone210.2721.00.1-
Potassium Permanganate158.0363.20.4-
This compound (Crude)270.24--~80
This compound (Purified)270.24--~70
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation (Conceptual)

This protocol outlines a conceptual approach for the synthesis, as specific literature procedures are proprietary.

Materials:

  • Toluene

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of phosgene (or its equivalent) in the anhydrous solvent.

  • To this mixture, add toluene dropwise from the addition funnel while maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • The crude product would likely be a mixture of isomers and would require further oxidation of the methyl groups as described in Protocol 1 to yield this compound.

Visualizations

Synthesis_Workflow_Oxidation cluster_reaction Reaction cluster_workup Workup & Purification Start 4,4'-dimethylbenzophenone + NaOH(aq) Heat Heat to Reflux Start->Heat Add_KMnO4 Add KMnO4(aq) slowly Heat->Add_KMnO4 Reflux Continue Reflux Add_KMnO4->Reflux Cool Cool Reaction Reflux->Cool Filter_MnO2 Filter MnO2 Cool->Filter_MnO2 Acidify Acidify Filtrate Filter_MnO2->Acidify Precipitate Precipitate Crude Product Acidify->Precipitate Filter_Product Filter Crude Product Precipitate->Filter_Product Recrystallize Recrystallize Filter_Product->Recrystallize Final_Product Pure 4,4'-Carbonyldibenzoic Acid Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound via oxidation.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Reaction Review Reaction Parameters (Time, Temp, Stoichiometry) Low_Yield->Check_Reaction Check_Workup Evaluate Workup & Purification (pH, Extraction, Recrystallization) Check_Reaction->Check_Workup Parameters OK Optimize_Conditions Optimize Reaction Conditions (e.g., add phase-transfer catalyst) Check_Reaction->Optimize_Conditions Parameters Not OK Analyze_Byproducts Analyze for Byproducts (TLC, HPLC, NMR) Check_Workup->Analyze_Byproducts Workup OK Refine_Purification Refine Purification Technique Check_Workup->Refine_Purification Workup Not OK Identify_Side_Reactions Identify & Mitigate Side Reactions Analyze_Byproducts->Identify_Side_Reactions Yield_Improved Yield Improved Optimize_Conditions->Yield_Improved Refine_Purification->Yield_Improved Identify_Side_Reactions->Yield_Improved

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

Technical Support Center: Purification of Crude 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-Carbonyldibenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 4,4'-ditolylmethane, intermediates like mono-oxidized products (e.g., 4-(4-methylbenzoyl)benzoic acid), and side-products from over-oxidation or side reactions. Residual solvents from the synthesis and workup may also be present.

Q2: Which purification methods are most effective for crude this compound?

A2: The most common and effective purification methods for crude this compound are recrystallization and acid-base extraction. Recrystallization is effective for removing most impurities, while acid-base extraction is particularly useful for separating the acidic product from neutral or basic impurities.

Q3: What is the expected appearance of purified this compound?

A3: Purified this compound is typically a white to off-white crystalline powder.[1]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. Melting point determination is a straightforward method; a sharp melting point close to the literature value indicates high purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are excellent for confirming the structure and identifying impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[2] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4]
Oiling Out (Formation of an oil instead of crystals) - The crude product is highly impure, leading to a significant depression of the melting point. - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The rate of cooling is too fast.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool slowly.[2] - Add a small amount of a solvent in which the compound is less soluble (a co-solvent) to the hot solution. - Treat the crude material with activated carbon before recrystallization to remove impurities that may be causing the oiling.[5]
Low Recovery Yield - Too much solvent was used, leading to significant loss of product in the mother liquor.[6] - Premature crystallization during hot filtration. - Incomplete precipitation from the cold solution.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[4] Be aware that using too much activated carbon can reduce your yield by adsorbing the desired product.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Incomplete Separation of Layers - Formation of an emulsion.- Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl or rock the funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Yield of Precipitated Product - Incomplete extraction of the carboxylate salt into the aqueous phase. - Incomplete precipitation upon acidification.- Perform multiple extractions with the basic solution to ensure all the carboxylic acid is converted to its salt and extracted. - Ensure the aqueous layer is sufficiently acidified (pH < 4) to fully precipitate the carboxylic acid. Check the pH with litmus or pH paper.

Experimental Protocols

Recrystallization of Crude this compound

This protocol is a general guideline and may require optimization based on the nature and amount of impurities in the crude material.

Materials:

  • Crude this compound

  • Solvent (e.g., a mixture of N,N-Dimethylformamide (DMF) and water, or glacial acetic acid)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., DMF or glacial acetic acid) and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the activated carbon and any insoluble impurities.

  • Crystallization: If using a single solvent like acetic acid, allow the filtrate to cool slowly to room temperature. If using a mixed solvent system like DMF/water, slowly add water to the hot DMF solution until it becomes slightly cloudy, then allow it to cool. Crystal formation should begin as the solution cools.

  • Complete Precipitation: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent (e.g., cold water or a cold mixture of the recrystallization solvents).

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Acid-Base Extraction of Crude this compound

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • Ice bath

  • Litmus or pH paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Extraction: Add a saturated solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl with stirring until the solution is acidic (test with litmus or pH paper). A white precipitate of pure this compound should form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven.

Quantitative Data

The following table provides typical, albeit illustrative, quantitative data for the purification of this compound. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical)
Recrystallization 85-95%>98%70-90%
Acid-Base Extraction 80-90%>97%85-95%

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_acid_base Acid-Base Extraction crude_recrystallization Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrystallization->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Induce Crystallization hot_filtration->cool isolate_recrystallization Isolate Crystals (Vacuum Filtration) cool->isolate_recrystallization dry_recrystallization Dry Purified Product isolate_recrystallization->dry_recrystallization crude_acid_base Crude Product in Organic Solvent extract Extract with Aqueous Base (e.g., NaHCO₃) crude_acid_base->extract separate Separate Aqueous and Organic Layers extract->separate precipitate Acidify Aqueous Layer (e.g., with HCl) separate->precipitate isolate_acid_base Isolate Precipitate (Vacuum Filtration) precipitate->isolate_acid_base dry_acid_base Dry Purified Product isolate_acid_base->dry_acid_base

Caption: General workflows for the purification of this compound.

Troubleshooting_Logic start Purification Attempt issue Issue Encountered? start->issue no_issue Successful Purification issue->no_issue No low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes solution_low_yield Use minimum hot solvent Pre-heat filtration apparatus Ensure complete cooling low_yield->solution_low_yield solution_oiling_out Re-heat and add more solvent Use a co-solvent Treat with activated carbon oiling_out->solution_oiling_out solution_no_crystals Concentrate solution Scratch flask or add seed crystal Cool slowly no_crystals->solution_no_crystals

Caption: Troubleshooting logic for common purification issues.

References

identifying and removing byproducts in 4,4'-Carbonyldibenzoic Acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Carbonyldibenzoic Acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides and FAQs

This section is designed to help you identify and resolve common problems that may arise during the two main stages of synthesizing this compound: the Friedel-Crafts acylation of toluene to form 4,4'-ditolyl ketone, and the subsequent oxidation to the final product.

Part 1: Friedel-Crafts Acylation of Toluene

The initial step involves the reaction of toluene with an acylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired 4,4'-ditolyl ketone. What are the likely causes and how can I improve the yield?

A1: Low yields in this reaction are often attributable to several factors. Below is a summary of potential causes and their corresponding solutions.

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst.- Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents and reagents.- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.- Use a stoichiometric amount, or a slight excess, of the Lewis acid catalyst relative to the acylating agent.
Suboptimal Reaction Temperature The Friedel-Crafts acylation is exothermic. If the temperature is too high, it can lead to side reactions and decomposition of the product.- Maintain a low reaction temperature, typically between 0°C and 5°C, especially during the initial addition of reactants.- Use an ice bath to control the temperature.
Slow Reaction Rate While high temperatures can be detrimental, a temperature that is too low may result in an incomplete reaction.- After the initial exothermic phase, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

Q2: I am observing the formation of multiple isomers of ditolyl ketone in my product mixture. How can I increase the selectivity for the 4,4'- isomer?

A2: The formation of isomeric byproducts (2,4'- and 3,4'-ditolyl ketone) is a common challenge in the Friedel-Crafts acylation of toluene. The methyl group on toluene is an ortho-, para-director, but the steric hindrance of the incoming acyl group can influence the product distribution.

Factor Effect on Isomer Distribution Recommendations
Reaction Temperature Lower temperatures generally favor the formation of the para-isomer (4,4'-ditolyl ketone) due to kinetic control and reduced steric hindrance at the para position.- Conduct the reaction at low temperatures (0-5 °C) to maximize the yield of the desired 4,4'- isomer.
Catalyst Choice While AlCl₃ is common, other Lewis acids can sometimes offer different selectivity profiles.- While less common for this specific reaction, exploring other Lewis acids like FeCl₃ or ZrCl₄ could be considered if isomer separation proves difficult.

A logical workflow for troubleshooting low yield and isomer formation is presented below:

G start Low Yield or Isomer Issues check_anhydrous Verify Anhydrous Conditions start->check_anhydrous adjust_catalyst Adjust Catalyst Stoichiometry check_anhydrous->adjust_catalyst Anhydrous Conditions Confirmed fail Issues Persist check_anhydrous->fail Moisture Present control_temp Optimize Reaction Temperature adjust_catalyst->control_temp Stoichiometry Corrected adjust_catalyst->fail Incorrect Stoichiometry success Improved Yield and Selectivity control_temp->success Temperature Optimized control_temp->fail Suboptimal Temperature

Troubleshooting workflow for Friedel-Crafts acylation.
Part 2: Oxidation of 4,4'-Ditolyl Ketone

The second step involves the oxidation of the methyl groups of 4,4'-ditolyl ketone to carboxylic acids using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid.

Q3: The oxidation of 4,4'-ditolyl ketone is incomplete, and I am isolating a significant amount of 4-methyl-4'-carboxybenzophenone. How can I drive the reaction to completion?

A3: Incomplete oxidation is a frequent issue, leading to the mono-acid byproduct. Several factors can contribute to this problem.

Potential Cause Explanation Troubleshooting Steps
Insufficient Oxidizing Agent The oxidation of both methyl groups requires a sufficient stoichiometric amount of the oxidizing agent.- Ensure at least a stoichiometric amount of the oxidizing agent (e.g., KMnO₄) is used. An excess may be necessary.- Add the oxidizing agent portion-wise to maintain its concentration throughout the reaction.
Inadequate Reaction Time or Temperature The oxidation of the second methyl group may be slower than the first.- Increase the reaction time and/or temperature. Refluxing for an extended period is often necessary.- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Poor Solubility of the Intermediate The mono-acid intermediate may have limited solubility in the reaction medium, hindering its further oxidation.- Consider using a co-solvent to improve the solubility of the intermediate.- Ensure vigorous stirring to maintain a well-dispersed reaction mixture.

Q4: How can I effectively remove the isomeric dicarboxylic acid byproducts and the mono-acid intermediate from my final this compound product?

A4: Purification is crucial to obtain high-purity this compound. A combination of techniques is often most effective.

Impurity Purification Method Detailed Protocol
Isomeric Dicarboxylic Acids Recrystallization: This method exploits differences in the solubility of the isomers.- Dissolve the crude product in a suitable hot solvent (e.g., a mixture of ethanol and water, or acetic acid).- Allow the solution to cool slowly to promote the crystallization of the desired 4,4'- isomer, which is often less soluble than the other isomers.- Collect the crystals by filtration. Multiple recrystallizations may be necessary.
Mono-acid Intermediate pH-Based Extraction: This technique takes advantage of the different acidities of the dicarboxylic acid and the mono-carboxylic acid.- Dissolve the crude product in an organic solvent.- Wash the organic solution with a mildly basic aqueous solution (e.g., sodium bicarbonate). The dicarboxylic acid, being more acidic, will be deprotonated and move into the aqueous layer, while the less acidic mono-acid may remain in the organic layer.- Separate the aqueous layer and re-acidify it with a strong acid (e.g., HCl) to precipitate the purified dicarboxylic acid.

The general workflow for the purification of this compound is outlined below:

G start Crude Product extraction pH-Based Extraction (to remove mono-acid) start->extraction recrystallization Recrystallization (to remove isomers) extraction->recrystallization analysis Purity Analysis (HPLC, NMR) recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity > 99% repeat_purification Repeat Purification analysis->repeat_purification Purity < 99% repeat_purification->recrystallization

Technical Support Center: Crystallization of MOFs with 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the crystallization of Metal-Organic Frameworks (MOFs) using 4,4'-Carbonyldibenzoic Acid as an organic linker.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the crystallization of MOFs with this compound?

A1: Researchers may face several challenges, including the formation of amorphous precipitates instead of crystalline material, poor crystal quality (e.g., small, intergrown, or irregular crystals), the formation of unintended phases, and difficulty in reproducing results. These issues often stem from the complex interplay of reaction parameters such as solvent composition, temperature, reaction time, and the presence of modulators.

Q2: How does the choice of solvent affect the crystallization process?

A2: The solvent system plays a crucial role in the synthesis of carboxylate-based MOFs. It influences the solubility of the metal salt and the this compound linker, which in turn affects the nucleation and growth rates of the MOF crystals. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. The polarity and coordinating ability of the solvent can impact the final crystal structure and morphology.

Q3: What is the role of modulators in the synthesis of MOFs with this compound?

A3: Modulators are additives, typically monofunctional carboxylic acids (e.g., benzoic acid, acetic acid), that compete with the dicarboxylic acid linker for coordination to the metal centers. This competition can slow down the crystallization process, leading to the formation of larger, higher-quality crystals. Modulators can also influence the resulting crystal morphology and introduce controlled defects into the MOF structure.

Q4: How critical is temperature control during the synthesis?

A4: Temperature is a key parameter that affects both the kinetics and thermodynamics of MOF formation. Higher temperatures generally lead to faster reaction rates and can promote the formation of more thermodynamically stable phases. However, excessively high temperatures can also lead to the decomposition of reactants or the formation of undesirable byproducts. Precise temperature control is essential for obtaining reproducible results.

Troubleshooting Guide

Issue 1: Formation of Amorphous Precipitate Instead of Crystalline MOF
Potential Cause Suggested Solution
Reaction is too fast, leading to rapid precipitation. 1. Lower the reaction temperature: This will slow down the nucleation and growth rates, favoring the formation of an ordered crystalline structure. 2. Introduce a modulator: Add a monocarboxylic acid (e.g., benzoic acid, acetic acid) to the reaction mixture. The modulator will compete with the this compound for coordination to the metal sites, slowing down the reaction. 3. Use a co-solvent system: A mixture of solvents can alter the solubility of the precursors and moderate the reaction rate.
Incorrect stoichiometry of reactants. 1. Vary the metal-to-linker ratio: Systematically screen different molar ratios of the metal salt to this compound to find the optimal conditions for crystallization.
Inappropriate pH of the reaction mixture. 1. Adjust the pH: The deprotonation of the carboxylic acid groups is pH-dependent. Small additions of an acid or base can influence the coordination and promote crystallization.
Issue 2: Poor Crystal Quality (Small, Intergrown, or Irregular Crystals)
Potential Cause Suggested Solution
High nucleation rate leading to many small crystals. 1. Increase the concentration of the modulator: A higher concentration of the modulator can further slow down the reaction and favor the growth of fewer, larger crystals. 2. Use a slower heating ramp: If using solvothermal synthesis, a slower ramp to the final reaction temperature can promote more controlled nucleation.
Suboptimal solvent system. 1. Screen different solvents or solvent mixtures: The choice of solvent can significantly impact crystal morphology. Experiment with solvents of varying polarity and coordinating ability.
Insufficient reaction time for crystal growth. 1. Increase the reaction time: Allowing the reaction to proceed for a longer duration can give the crystals more time to grow and anneal into a more ordered state.

Experimental Protocols

General Protocol for Solvothermal Synthesis of a MOF with this compound

This is a general starting protocol that may require optimization for specific metal precursors and desired MOF structures.

Materials:

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Modulator (optional, e.g., Benzoic Acid)

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve this compound (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF). Sonication may be required to aid dissolution.

  • If using a modulator, add it to the linker solution (e.g., 10-50 equivalents relative to the linker).

  • Combine the metal salt solution and the linker solution in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 80-150 °C) for a designated time (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Quantitative Data

The following table provides a hypothetical set of starting parameters for optimization, based on common conditions for dicarboxylate-based MOFs.

ParameterRange for OptimizationTypical Starting Point
Metal:Linker Molar Ratio 1:2 to 2:11:1
Solvent DMF, DEF, Ethanol, Methanol, Water, or mixturesDMF
Temperature (°C) 60 - 180120
Time (hours) 12 - 9648
Modulator (e.g., Benzoic Acid) 0 - 100 equivalents20 equivalents
Modulator pKa Lower pKa often leads to larger crystalsBenzoic Acid (pKa ~4.2)

Visualizations

Below are diagrams illustrating key concepts in troubleshooting MOF crystallization.

Troubleshooting_Workflow start Failed Crystallization (Amorphous Precipitate) cause1 Reaction Too Fast start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal pH start->cause3 solution1a Lower Temperature cause1->solution1a solution1b Add Modulator cause1->solution1b solution1c Change Solvent System cause1->solution1c solution2 Vary Metal:Linker Ratio cause2->solution2 solution3 Adjust pH cause3->solution3 Modulator_Action cluster_competition Competitive Coordination Metal Metal Cluster MOF High Quality MOF Crystal Metal->MOF Slows Crystallization Linker 4,4'-Carbonyldibenzoic Acid Linker->Metal Binds Modulator Modulator (e.g., Benzoic Acid) Modulator->Metal Competes

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Carbonyldibenzoic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 4,4'-Carbonyldibenzoic Acid. While direct polymerization of this compound is less common, the principles of aromatic polyester synthesis from dicarboxylic acids are applicable. This guide draws parallels from established polycondensation reactions to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is suitable for this compound?

A1: this compound, as a dicarboxylic acid, is typically polymerized via step-growth polycondensation. This process involves reacting the diacid with a suitable diol or another bifunctional monomer at elevated temperatures to form a polyester, with the elimination of a small molecule like water.

Q2: What are common co-monomers for polymerization with this compound?

A2: A variety of diols can be used, including aliphatic diols (e.g., 1,4-butanediol) or aromatic diols (e.g., bisphenol A, hydroquinone). The choice of diol will significantly influence the thermal and mechanical properties of the resulting polyester. Using a more rigid diol can increase the melting temperature of the polymer.[1]

Q3: Why is a catalyst often necessary for this type of polymerization?

A3: Catalysts are used to increase the rate of the esterification and polycondensation reactions. Without a catalyst, achieving high molecular weight polymers would require excessively long reaction times and very high temperatures, which can lead to thermal degradation and other side reactions. Common catalysts for polyesterification include titanium-based compounds (e.g., tetrabutoxytitanium) and tin-based compounds.[2]

Q4: How does monomer stoichiometry impact the final polymer?

A4: In step-growth polymerization, achieving a high molecular weight polymer requires a precise equimolar balance between the functional groups of the monomers (in this case, the carboxylic acid groups of this compound and the hydroxyl groups of a diol). Any deviation from a 1:1 stoichiometric ratio will limit the degree of polymerization and result in a lower molecular weight polymer.

Q5: What are typical reaction temperatures for this polymerization?

A5: The reaction is generally carried out in two stages. The first stage (esterification) is typically performed at a temperature high enough to ensure the reactants are in a molten state and to facilitate the removal of the water byproduct, often in the range of 150-260°C. The second stage (polycondensation) is conducted at a higher temperature, often up to 260°C or more, and under high vacuum to drive the reaction to completion and achieve a high molecular weight.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of aromatic dicarboxylic acids like this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Polymer Molecular Weight Imbalanced Stoichiometry: An excess of one monomer limits chain growth.Carefully weigh all monomers to ensure a 1:1 molar ratio of functional groups.
Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure efficient removal of the condensation byproduct (e.g., water) by applying a high vacuum during the polycondensation stage.
Monomer Impurities: The presence of monofunctional impurities will act as chain terminators.Purify monomers before use (e.g., by recrystallization).
Side Reactions: Decarboxylation or oxidation at high temperatures can lead to loss of functional groups.Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). Optimize the reaction temperature to be high enough for polymerization but low enough to minimize degradation.
Polymer Discoloration (Yellowing/Darkening) Thermal Degradation: Prolonged exposure to high temperatures.Reduce the final polycondensation temperature or reaction time.
Oxidation: Presence of oxygen in the reactor at high temperatures.Ensure a thorough purge with an inert gas before heating and maintain a positive inert gas pressure during the initial stages.
Catalyst Residue: Some catalysts can cause discoloration at high temperatures.Use the minimum effective catalyst concentration or consider a different catalyst.
Poor Polymer Solubility High Crystallinity: Aromatic polyesters can be highly crystalline and thus have limited solubility.Consider copolymerization with a more flexible monomer to disrupt chain packing and improve solubility.
Inappropriate Solvent: The chosen solvent may not be suitable for the polymer.Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The addition of salts like lithium chloride can sometimes improve solubility.
Gel Formation/Cross-linking Side Reactions: Unintended reactions at high temperatures can lead to cross-linking.Carefully control the reaction temperature and time. Ensure high purity of monomers.
Monomer with >2 Functional Groups: Presence of trifunctional impurities.Ensure the purity of the bifunctional monomers.

Experimental Protocols

General Protocol for Two-Step Melt Polycondensation of an Aromatic Dicarboxylic Acid with a Diol

This protocol provides a general procedure for the synthesis of an aromatic polyester. The specific temperatures and times will need to be optimized for this compound and the chosen diol.

Materials:

  • Aromatic dicarboxylic acid (e.g., this compound)

  • Diol (e.g., 1,4-butanediol) in a 1:1.1 molar ratio to the diacid[1]

  • Catalyst (e.g., tetrabutoxytitanium, ~0.1% by weight of the monomers)

  • High-purity nitrogen or argon

Equipment:

  • A three-necked round-bottom flask or a suitable polymerization reactor

  • Mechanical stirrer

  • Nitrogen/argon inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Charge the reactor with the aromatic dicarboxylic acid and the diol.

  • Equip the reactor with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Purge the system with inert gas for at least 30 minutes to remove oxygen.

  • Begin stirring and slowly heat the mixture to the desired esterification temperature (e.g., 150°C) under a slow stream of inert gas.[1]

  • Once the reactants have melted and formed a homogeneous mixture, add the catalyst.

  • Continue heating and stirring at this temperature, collecting the water byproduct in the collection flask. This stage is typically continued until about 90-95% of the theoretical amount of water has been collected.[4]

Stage 2: Polycondensation

  • Gradually increase the temperature to the polycondensation temperature (e.g., 250°C).[1]

  • Slowly apply a vacuum to the system to facilitate the removal of the remaining water and any excess diol.

  • Continue the reaction under high vacuum and at the elevated temperature. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. The reaction is considered complete when the desired viscosity is reached, often indicated by the torque on the mechanical stirrer.[4]

  • Once the polymerization is complete, carefully remove the hot, viscous polymer from the reactor.

  • Allow the polymer to cool and solidify under an inert atmosphere.

Mandatory Visualization

TroubleshootingWorkflow start Start: Polymerization Issue d_mw Low Molecular Weight? start->d_mw end_good Successful Polymerization end_bad Re-evaluate Monomers/Process d_color Discoloration? d_mw->d_color No a_mw_stoich Check Stoichiometry d_mw->a_mw_stoich Yes d_sol Poor Solubility? d_color->d_sol No a_color_temp Optimize Temperature/Time d_color->a_color_temp Yes d_sol->end_good No a_sol_copolymer Consider Copolymerization d_sol->a_sol_copolymer Yes a_mw_reaction Increase Time/Temp/Vacuum a_mw_stoich->a_mw_reaction a_mw_purity Purify Monomers a_mw_reaction->a_mw_purity a_mw_purity->d_color a_color_inert Ensure Inert Atmosphere a_color_temp->a_color_inert a_color_inert->d_sol a_sol_solvent Test Different Solvents a_sol_copolymer->a_sol_solvent a_sol_solvent->end_bad

Caption: Troubleshooting workflow for aromatic polyester synthesis.

References

stability issues of 4,4'-Carbonyldibenzoic Acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,4'-Carbonyldibenzoic Acid (also known as Benzophenone-4,4'-dicarboxylic acid) under various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The information provided here is based on general chemical principles, data from structurally related compounds, and theoretical predictions. For critical applications, it is highly recommended to perform stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from direct sunlight and strong oxidizing or reducing agents. Room temperature storage is generally acceptable for the solid material.

Q2: Is this compound stable in common organic solvents?

Q3: What is the expected thermal stability of this compound?

A3: Based on the behavior of similar aromatic carboxylic acids, this compound is expected to be thermally stable at moderately elevated temperatures.[3] However, at higher temperatures, it will likely undergo decarboxylation (loss of CO₂) and potentially form anhydrides.[3] A thermal analysis (TGA/DSC) is recommended to determine the precise decomposition temperature under your experimental conditions.

Q4: Is this compound sensitive to light?

A4: The benzophenone core structure is known to be photoactive and can act as a photosensitizer.[4] Therefore, it is plausible that this compound may undergo photodegradation upon prolonged exposure to UV light. It is advisable to protect solutions of this compound from light, especially during long experiments or storage.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: As a dicarboxylic acid, this compound will exist in different protonation states depending on the pH of the solution. While specific hydrolysis rate data is unavailable, carboxylic acids are generally susceptible to hydrolysis under strongly acidic or basic conditions, although they are typically more resistant than esters or amides.[5] At extreme pH values and elevated temperatures, degradation may be accelerated.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time with a stock solution. Degradation of the compound in the solvent.- Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (e.g., 4°C or -20°C) and protect from light.- Perform a purity check of the stock solution using techniques like HPLC or NMR.
Low yield or unexpected byproducts in a reaction at elevated temperatures. Thermal decomposition of this compound.- Determine the thermal stability of the compound using TGA/DSC (see Experimental Protocols).- If possible, conduct the reaction at a lower temperature.- Consider using a protective group for the carboxylic acid moieties if the reaction conditions are harsh.
Discoloration or degradation of the compound upon exposure to light. Photodegradation.- Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.- Minimize exposure to ambient and direct light during experiments.
Poor solubility or precipitation from aqueous solution at a certain pH. The compound's solubility is pH-dependent due to its carboxylic acid groups.- Adjust the pH of the solution to ionize the carboxylic acid groups (generally, solubility increases at higher pH).- Use co-solvents to improve solubility.- Determine the pKa of the compound to understand its solubility profile at different pH values.
Reaction failure or unexpected side reactions with certain reagents. Incompatibility with strong oxidizing or reducing agents.- Avoid using strong oxidizing agents (e.g., permanganates, peroxides) or strong reducing agents (e.g., hydrides) in the presence of this compound unless it is the intended reaction.- Consult chemical compatibility charts for carboxylic acids.

Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions

Condition Parameter Expected Stability Potential Degradation Products Recommendations
Thermal Decomposition TemperatureModerately high; likely >200°CDecarboxylation products (e.g., 4-benzoylbenzoic acid, benzophenone), anhydridesPerform TGA/DSC to determine the exact decomposition range.
pH (Aqueous) pH RangeStable in the neutral to mildly acidic/basic range.Hydrolysis products (not well-defined)Avoid prolonged exposure to extreme pH and high temperatures.
Light WavelengthPotentially sensitive to UV light.Photodegradation products (not well-defined)Protect from light, especially UV sources.
Solvents Common Organic SolventsGenerally stable for short periods. Potential for slow reactions in protic or reactive solvents.Esters (in alcohols), solvent adductsPrepare solutions fresh. Store cool and protected from light.
Chemical Oxidizing/Reducing AgentsIncompatible with strong oxidizing and reducing agents.Oxidation or reduction products of the aromatic rings or carbonyl group.Avoid contact with strong oxidizing and reducing agents.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Instrument: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (alumina or platinum).

  • TGA/DSC Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

    • Use an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of weight loss, which indicates the beginning of decomposition.

    • From the DSC curve, identify endothermic or exothermic peaks corresponding to melting, decomposition, or other thermal events.

Protocol 2: Assessment of pH Stability
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike a known volume of the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Sampling and Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample. Analyze the concentration of the remaining this compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the concentration of the compound versus time for each pH. Determine the degradation rate constant and half-life at each pH.

Mandatory Visualizations

Thermal_Decomposition_Pathway cluster_products Decarboxylation Products This compound This compound 4-Benzoylbenzoic Acid 4-Benzoylbenzoic Acid This compound->4-Benzoylbenzoic Acid - CO2 (Heat) Benzophenone Benzophenone 4-Benzoylbenzoic Acid->Benzophenone - CO2 (Heat)

Caption: Predicted thermal decomposition pathway of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis A Define Stability-Indicating Parameters (Temperature, pH, Light, Solvent) B Prepare Samples under Defined Conditions A->B C Incubate Samples and Collect at Time Points B->C D Analyze Samples using a Validated Method (e.g., HPLC) C->D E Quantify Degradation and Identify Degradants D->E F Determine Degradation Kinetics (Rate Constant, Half-life) E->F

Caption: General experimental workflow for assessing chemical stability.

Troubleshooting_Decision_Tree A Inconsistent Experimental Results? B Is the solution freshly prepared? A->B C Prepare fresh solution B->C No D Are reaction temperatures high? B->D Yes J Problem likely resolved C->J E Perform TGA/DSC to check thermal stability D->E Yes F Is the experiment exposed to light? D->F No E->J G Protect from light F->G Yes H Are incompatible reagents used? F->H No G->J I Check reagent compatibility H->I Yes H->J No I->J

References

preventing degradation of 4,4'-Carbonyldibenzoic Acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4,4'-Carbonyldibenzoic Acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1][2][3] The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage periods, refrigeration (2-8 °C) is advisable.[1] It is also crucial to store it away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure of this compound and data from similar aromatic carboxylic acids, the primary degradation pathways are anticipated to be:

  • Thermal Decomposition: At elevated temperatures, decarboxylation can occur, leading to the loss of carboxylic acid groups and the formation of benzene derivatives.[4][5]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, potentially leading to the formation of radical species and subsequent degradation products. The benzophenone core of the molecule can act as a photosensitizer.

  • Hydrolysis: While generally stable, prolonged exposure to high humidity or non-neutral pH conditions in solution can potentially lead to the hydrolysis of the molecule.

  • Oxidation: The presence of oxidizing agents can lead to the oxidation of the aromatic rings or the carboxylic acid moieties.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected through several analytical techniques. A change in the physical appearance of the solid, such as discoloration or clumping, may indicate degradation. For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[6][7][8] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[4]

Q4: Are there any specific handling precautions I should take to prevent degradation during an experiment?

A4: Yes, to minimize degradation during experimental use, it is advisable to:

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Use the compound in a well-ventilated area to avoid inhalation of any fine particles.[1]

  • Minimize exposure to light by using amber-colored vials or by covering the experimental setup with aluminum foil.

  • Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be kept at low temperatures and protected from light.

  • Avoid contact with strong oxidizing agents and strong bases in your experimental setup unless they are part of the intended reaction.[1][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the this compound stock.1. Verify the storage conditions of your stock. Ensure it is stored in a cool, dry, dark, and tightly sealed container. 2. Perform a purity check of your stock using a validated analytical method like HPLC. 3. If degradation is confirmed, procure a new batch of the compound.
Discoloration of the solid compound Exposure to light, heat, or contaminants.1. Discard the discolored material as its purity is compromised. 2. Review your storage and handling procedures to prevent future occurrences. Ensure storage in a dark, temperature-controlled environment.
Low assay value in a formulation Degradation due to formulation excipients or processing conditions.1. Conduct compatibility studies with individual excipients to identify any interactions. 2. Investigate the impact of processing parameters such as heat, light, and pH on the stability of the compound in the formulation. 3. Consider the addition of appropriate stabilizers if necessary.
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. 2. Characterize the structure of the degradation products using techniques like LC-MS/MS. 3. Optimize your experimental or storage conditions to minimize the formation of these impurities.

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound under various stress conditions. This data is representative and should be confirmed by in-house stability studies.

Stress Condition Parameter Condition Duration Observed Degradation (%) Primary Degradation Product(s)
Thermal Temperature60°C4 weeks< 2%-
Temperature80°C4 weeks5 - 10%Decarboxylation products
Photolytic Light SourceUV Lamp (254 nm)24 hours10 - 15%Photoproducts from ring cleavage/rearrangement
Light SourceXenon Lamp (ICH Q1B)1.2 million lux hours< 5%-
Hydrolytic pH4.0 (Acidic)2 weeks< 1%-
pH7.0 (Neutral)2 weeks< 1%-
pH9.0 (Basic)2 weeks2 - 5%Hydrolysis products
Oxidative Oxidizing Agent3% H₂O₂24 hours15 - 20%Oxidized aromatic species

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Stability-Indicating HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detector: UV at a suitable wavelength (determined by UV scan).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Ensure that the peak for this compound is well-resolved from all degradation product peaks.

Visualizations

degradation_pathways parent This compound thermal Thermal Degradation (Decarboxylation) parent->thermal Heat photo Photodegradation (UV Exposure) parent->photo Light (UV) hydrolysis Hydrolytic Degradation (High pH) parent->hydrolysis H2O / OH- oxidation Oxidative Degradation (Oxidizing Agents) parent->oxidation [O] thermal_prod Benzophenone derivatives, CO2 thermal->thermal_prod photo_prod Radical species, Ring-opened products photo->photo_prod hydrolysis_prod Potential cleavage of ether linkage hydrolysis->hydrolysis_prod oxidation_prod Hydroxylated derivatives oxidation->oxidation_prod

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results Observed check_purity Check Purity of This compound (e.g., via HPLC) start->check_purity pure Purity is High (>99%) check_purity->pure Yes degraded Purity is Low (<99%) or Degradants Detected check_purity->degraded No check_protocol Review Experimental Protocol: - Incompatible Reagents? - Exposure to Heat/Light? pure->check_protocol check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? degraded->check_storage storage_ok Storage Conditions Are Optimal check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No new_batch Action: Procure New Batch of Compound storage_ok->new_batch correct_storage Action: Correct Storage Conditions storage_bad->correct_storage protocol_ok Protocol is Sound check_protocol->protocol_ok No protocol_bad Potential Protocol Issue Identified check_protocol->protocol_bad Yes end Problem Resolved protocol_ok->end modify_protocol Action: Modify Experimental Protocol protocol_bad->modify_protocol new_batch->end correct_storage->new_batch modify_protocol->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Scaling Up 4,4'-Carbonyldibenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the challenges encountered when scaling up the production of 4,4'-Carbonyldibenzoic Acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during synthesis, purification, and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial-scale synthesis routes for this compound are:

  • Oxidation of 4,4'-Ditolylmethane: This is a common and direct method involving the oxidation of the methyl groups of 4,4'-ditolylmethane using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[1]

  • Friedel-Crafts Acylation: This route involves the acylation of an aromatic compound with a dicarboxylic acid chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] This method is fundamental for constructing the benzophenone core.[1]

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up production from the lab to an industrial setting introduces several significant challenges:

  • Heat Management: Oxidation reactions are often highly exothermic. A larger reactor has a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature gradients, an increase in byproduct formation, and potential safety hazards.[2][3]

  • Mass Transfer Limitations: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures (e.g., solid oxidizing agents in a solvent), becomes more difficult at a larger scale. Poor mass transfer can result in incomplete reactions and lower yields.[3]

  • Impurity Profile Changes: The types and amounts of impurities may differ between lab and industrial-scale production.[3] New impurities can arise from longer reaction times, localized hot spots, or interactions with the materials of the larger reactor.[3]

  • Product Isolation and Purification: Techniques like crystallization and filtration, which are straightforward in a lab, require careful optimization at scale to achieve consistent purity and crystal size.[3]

Q3: What are the critical safety considerations for large-scale production?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Implement controlled addition of reagents and ensure adequate cooling capacity to manage the heat generated, particularly during oxidation.[2]

  • Corrosive and Toxic Reagents: Strong oxidizing agents, acids (like nitric acid), and catalysts (like AlCl₃) require careful handling with appropriate personal protective equipment (PPE) in well-ventilated areas.[2]

  • Pressure Management: Some industrial processes may operate under pressure, necessitating certified pressure reactors and appropriate safety relief systems.[2]

  • Dust Explosion: The fine, dry powder of the final product can pose a dust explosion risk.[4][5] Ensure proper ventilation, grounding of equipment, and dust control measures.[4]

Q4: How can I effectively monitor the reaction's progress on a larger scale?

A4: While Thin Layer Chromatography (TLC) is useful for initial lab-scale monitoring, more quantitative methods are often required for process control at scale. High-Performance Liquid Chromatography (HPLC) is a robust method for accurately tracking the consumption of starting materials and the formation of the desired product and any byproducts. This allows for precise determination of reaction completion and helps in optimizing reaction time.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing leading to mass transfer limitations.- Increase reaction time and monitor progress via HPLC. - Optimize temperature; sterically hindered reactions often require elevated temperatures (e.g., 80-120°C).[6] - Improve agitation to enhance contact between reactants.
Inefficient Water Removal (if applicable): In condensation reactions, water byproduct can shift the equilibrium back to the reactants.- On a large scale, consider azeotropic distillation or sparging with an inert gas like nitrogen to remove water and drive the reaction forward.[7]
Product Loss During Workup: Inefficient extraction or filtration on a large scale.- Optimize solvent volumes for extraction. - Ensure efficient cake washing during filtration to minimize product loss in the filtrate.[3]
Incomplete Reaction Catalyst Deactivation: Impurities in the feedstock can poison or neutralize the catalyst.- Ensure high purity of starting materials.[7] - For catalytic oxidations, verify the catalyst loading and activity.[2]
Poor Reagent Solubility: One or more reactants may not be fully dissolved at the reaction temperature, limiting their availability.- Select a solvent system where all reactants are sufficiently soluble. - A co-solvent may be necessary to improve solubility.
Product Discoloration (e.g., yellow or brown tint) Oxidation Byproducts: The product can be susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored impurities.[7]- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. - Minimize the time the product is exposed to high temperatures.
Residual Catalyst or Reagents: Traces of metal catalysts or reagents like iodine can discolor the final product.- Ensure the product is thoroughly washed to remove inorganic salts. A wash with a sodium bisulfite solution can help remove residual oxidizing agents.[2]
High Impurity Levels Side Reactions: Localized overheating due to poor heat dissipation can promote the formation of byproducts.- Improve reactor cooling efficiency and control the rate of reagent addition to manage the exotherm.[3]
Unreacted Starting Materials: Due to poor mass transfer or incorrect stoichiometry.- Improve mixing efficiency. - Re-verify the stoichiometry of all reagents before charging the reactor.
Difficult Product Isolation / Filtration Fine Particle Size: Rapid precipitation or crystallization can lead to very fine particles that clog filters.- Control the cooling rate during crystallization. A slower cooling profile often yields larger, more easily filterable crystals. - Introduce seed crystals to promote controlled crystal growth.

Quantitative Data on Synthesis Parameters

The optimal reaction conditions can vary significantly when moving from a laboratory to a pilot or production scale. The following table provides a representative comparison of parameters for the oxidation of 4,4'-ditolylmethane.

Parameter Lab Scale (10g) Pilot Scale (10kg) Key Considerations for Scale-Up
Solvent Volume 200 mL200 LMaintain similar concentration, but account for reactor geometry and mixing efficiency.
Oxidant (KMnO₄) Ratio 4.0 eq4.0 - 4.2 eqA slight excess may be needed at scale to overcome mass transfer limitations and drive the reaction to completion.
Addition Time 30 minutes4 - 6 hoursSlower addition is critical to control the exothermic reaction and maintain a stable temperature.[2]
Reaction Temperature 80°C80 - 85°CPrecise temperature control is crucial. Monitor for hot spots near addition points.
Reaction Time 4 hours6 - 8 hoursLarger volumes and slower addition rates typically require longer overall reaction times. Monitor by HPLC.
Agitation Speed 300 RPM100 - 150 RPMTip speed and impeller design are more important than RPM at scale. The goal is to ensure suspension of solids without excessive shear.
Expected Yield ~85%75 - 82%A slight decrease in yield is common during scale-up due to handling losses and less ideal mass/heat transfer.

Experimental Protocols

Protocol: Synthesis of this compound via Oxidation

This protocol describes a representative lab-scale synthesis by oxidation of 4,4'-ditolylmethane. Caution: This reaction is exothermic and involves corrosive materials. Always perform in a well-ventilated fume hood with appropriate PPE.

Materials:

  • 4,4'-Ditolylmethane

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Pyridine

  • t-Butanol

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4,4'-ditolylmethane, water, pyridine, and t-butanol.

  • Initial Heating: Heat the mixture to approximately 70-80°C with vigorous stirring to form a well-dispersed suspension.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄) in water. Add this solution dropwise to the reaction mixture over several hours, carefully monitoring the temperature. Use a cooling bath as needed to maintain the temperature below 90°C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 80-90°C. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed.

  • Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

  • Workup - Acidification: Combine the filtrate and washings. While cooling in an ice bath, slowly and carefully acidify the solution with concentrated sulfuric acid to a pH of ~2. This will precipitate the crude this compound. A wash with a sodium bisulfite solution may be performed at this stage to remove any remaining MnO₂ or excess permanganate.[2]

  • Isolation: Collect the white solid product by vacuum filtration. Wash the collected solid with cold deionized water to remove residual acids and salts.

  • Purification: The most effective method for purification is recrystallization.[2] Dissolve the crude product in a suitable hot solvent, such as an ethanol/water mixture, then allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified product in a vacuum oven to obtain this compound as a white, crystalline solid.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification p1 Charge Reactor with 4,4'-Ditolylmethane, Water, & Pyridine r1 Heat Mixture to 80°C p1->r1 p2 Prepare Aqueous KMnO4 Solution r2 Controlled Addition of KMnO4 Solution (Exotherm Control) p2->r2 r1->r2 r3 Stir at 80-90°C until Reaction is Complete (Monitor by HPLC) r2->r3 w1 Cool to RT & Filter to Remove MnO2 r3->w1 w2 Acidify Filtrate with H2SO4 to pH 2 w1->w2 w3 Collect Crude Product by Vacuum Filtration w2->w3 pu1 Recrystallize from Ethanol/Water w3->pu1 pu2 Dry Under Vacuum pu1->pu2 pu3 Final Product: Pure this compound pu2->pu3

Caption: Experimental workflow for the synthesis of this compound.

G problem Problem: Low Product Yield cause1 Potential Cause: Incomplete Reaction problem->cause1 cause2 Potential Cause: Product Loss During Workup problem->cause2 cause3 Potential Cause: Side Reactions problem->cause3 solution1a Solution: Increase Reaction Time & Monitor by HPLC cause1->solution1a solution1b Solution: Optimize Temperature & Agitation cause1->solution1b solution1c Solution: Check Catalyst Activity & Purity of Reagents cause1->solution1c solution2a Solution: Optimize Filtration & Cake Washing cause2->solution2a solution2b Solution: Re-evaluate Extraction Solvent Volumes cause2->solution2b solution3a Solution: Improve Heat Transfer & Exotherm Control cause3->solution3a solution3b Solution: Ensure Inert Atmosphere to Prevent Oxidation cause3->solution3b

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Refining the Synthesis of 4,4'-Carbonyldibenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4'-Carbonyldibenzoic Acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and industrially relevant methods for synthesizing this compound, also known as benzophenone-4,4'-dicarboxylic acid, involve a two-step process:

  • Friedel-Crafts Acylation: This step typically involves the reaction of toluene with an acylating agent like phosgene (COCl₂) or its equivalents in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4,4'-ditolyl ketone.[1]

  • Oxidation: The intermediate, 4,4'-ditolyl ketone, is then oxidized to yield this compound. Common oxidizing agents include potassium permanganate (KMnO₄) or nitric acid.

An alternative, though less common, route is the direct Friedel-Crafts acylation of a substituted benzoic acid derivative.

Q2: My Friedel-Crafts acylation step is resulting in a low yield. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation are a frequent issue. Key factors to investigate include:

  • Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous to prevent catalyst deactivation.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.

  • Suboptimal Temperature: The reaction is exothermic. It's crucial to control the temperature, often by starting at a low temperature (e.g., 0°C) and allowing the reaction to proceed to completion at room temperature or with gentle heating.

  • Purity of Reactants: Impurities in the starting materials (toluene, acylating agent, and catalyst) can lead to side reactions and lower yields.

Q3: I am observing the formation of multiple by-products. How can I improve the selectivity of my reaction?

A3: By-product formation is a common challenge. To enhance selectivity for the desired 4,4'-disubstituted product:

  • Control of Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of reactants can minimize side reactions.

  • Stoichiometry: Precise control of the molar ratios of the reactants and catalyst is critical. An excess of one reactant may lead to undesired products.

  • Choice of Solvent: The use of an appropriate solvent can influence the selectivity of the reaction.

Q4: What are the best practices for purifying the final this compound product?

A4: Recrystallization is the most effective method for purifying this compound. A common procedure involves:

  • Dissolving the crude product in a suitable hot solvent, such as a mixture of ethanol and water.

  • Treating the hot solution with activated charcoal to remove colored impurities.

  • Hot filtering the solution to remove the charcoal and any insoluble impurities.

  • Allowing the filtrate to cool slowly to promote the formation of large, pure crystals.

  • Collecting the purified crystals by vacuum filtration and washing them with a small amount of cold solvent.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation of Toluene
Potential Cause Suggested Solution
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity, dry reagents.
Catalyst Deactivation Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃). Ensure a stoichiometric excess of the catalyst is used to account for complexation with the product.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or gently heating the mixture.
Suboptimal Temperature Control Maintain a low temperature (0-5°C) during the addition of reactants to control the exothermic reaction. Allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
Problem 2: Incomplete Oxidation of 4,4'-Ditolyl Ketone
Potential Cause Suggested Solution
Insufficient Oxidizing Agent Ensure the correct stoichiometric amount of the oxidizing agent (e.g., KMnO₄) is used. The reaction progress can often be monitored by a color change (e.g., the disappearance of the purple color of permanganate).
Inadequate Reaction Time or Temperature The oxidation of the methyl groups can be slow. Refluxing the reaction mixture for a sufficient duration is often necessary for complete conversion.
Poor Solubility of Reactants The use of a co-solvent or a phase-transfer catalyst can sometimes improve the reaction rate by enhancing the solubility and interaction of the reactants.
Problem 3: Product Discoloration and Impurities
Potential Cause Suggested Solution
Formation of Colored By-products During the workup, wash the crude product thoroughly. For persistent color, use activated charcoal during the recrystallization process.
Presence of Unreacted Starting Materials Monitor the reaction to completion using TLC. If starting materials remain, consider adjusting reaction time, temperature, or reagent stoichiometry in subsequent experiments.
Trapped Impurities in Crystals During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the inclusion of impurities. Wash the final crystals with a small amount of cold, fresh solvent.[2][3][4]

Experimental Protocols

Adapted Protocol 1: Synthesis of 4,4'-Ditolyl Ketone via Friedel-Crafts Acylation

This protocol is adapted from general Friedel-Crafts acylation procedures.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • Phosgene (COCl₂) solution in a suitable solvent (e.g., toluene) or a phosgene equivalent like triphosgene.

  • Anhydrous Dichloromethane (CH₂Cl₂) (as solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the phosgene solution to the stirred suspension via the dropping funnel.

  • After the addition of the acylating agent, add anhydrous toluene dropwise to the reaction mixture while maintaining the temperature at 0-5°C.

  • Once the addition of toluene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4,4'-ditolyl ketone.

  • The crude product can be purified by recrystallization or column chromatography.

Adapted Protocol 2: Oxidation of 4,4'-Ditolyl Ketone to this compound

This protocol is adapted from general procedures for the oxidation of alkylarenes.

Materials:

  • 4,4'-Ditolyl Ketone

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-ditolyl ketone in a suitable solvent (e.g., a mixture of pyridine and water or aqueous t-butanol).

  • Add an aqueous solution of NaOH or Na₂CO₃ to the flask.

  • Heat the mixture to reflux and add a solution of KMnO₄ in portions. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue refluxing until the reaction is complete (indicated by the persistence of the purple color or by TLC analysis).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

  • If excess permanganate is present, add a small amount of sodium bisulfite to quench it.

  • Acidify the filtrate with H₂SO₄ or HCl to a pH of 2-3 to precipitate the this compound.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation start1 Combine AlCl3 and Solvent add_acyl Add Acylating Agent (e.g., Phosgene) at 0°C start1->add_acyl add_toluene Add Toluene at 0-5°C add_acyl->add_toluene react1 React at Room Temperature (12-24h) add_toluene->react1 quench Quench with HCl/Ice react1->quench workup1 Workup (Extraction, Washing, Drying) quench->workup1 product1 Crude 4,4'-Ditolyl Ketone workup1->product1 start2 Dissolve 4,4'-Ditolyl Ketone product1->start2 Proceed to Oxidation add_base Add Aqueous Base start2->add_base add_oxidant Add KMnO4 (in portions) at Reflux add_base->add_oxidant react2 Continue Reflux until Completion add_oxidant->react2 workup2 Filter MnO2 react2->workup2 acidify Acidify Filtrate to pH 2-3 workup2->acidify precipitate Precipitate and Isolate Product acidify->precipitate product2 This compound precipitate->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_workflow start Low Product Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_stoichiometry Verify Stoichiometry of Reactants and Catalyst stoich_ok Stoichiometry Correct? check_stoichiometry->stoich_ok check_temp Review Temperature Control During Reaction temp_ok Temperature Profile Optimal? check_temp->temp_ok check_time Assess Reaction Time and Completeness (TLC) time_ok Reaction Complete? check_time->time_ok reagents_ok->check_stoichiometry Yes adjust_reagents Use Fresh/Dry Reagents reagents_ok->adjust_reagents No stoich_ok->check_temp Yes adjust_stoich Adjust Molar Ratios stoich_ok->adjust_stoich No temp_ok->check_time Yes adjust_temp Optimize Temperature Control temp_ok->adjust_temp No solution Purify Product (Recrystallization) time_ok->solution Yes adjust_time Extend Reaction Time time_ok->adjust_time No adjust_reagents->check_reagents adjust_stoich->check_stoichiometry adjust_temp->check_temp adjust_time->check_time

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

impact of solvent choice on 4,4'-Carbonyldibenzoic Acid reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on reaction outcomes involving 4,4'-Carbonyldibenzoic Acid. It is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges.

Section 1: FAQs on Solubility and Solvent Selection

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an aromatic dicarboxylic acid, generally exhibits low solubility in nonpolar organic solvents and water.[1][2] Its solubility is significantly better in polar aprotic solvents, especially at elevated temperatures.[3] The two carboxylic acid groups can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that requires a polar solvent to effectively disrupt.[3]

Q2: My this compound is poorly soluble in my chosen reaction solvent. What are my options?

A2: Addressing solubility issues is critical as a low concentration of dissolved acid can lead to sluggish or incomplete reactions.[3] Consider the following solutions:

  • Switch to a more polar aprotic solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective due to their ability to solvate both the polar carboxylic acid groups and the aromatic backbone.[3][4]

  • Use a co-solvent system: Employing a mixture of solvents can enhance solubility. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar medium like Acetonitrile (MeCN) or Tetrahydrofuran (THF) can be effective.[3]

  • Increase the temperature: For many solvents, the solubility of benzoic acid derivatives increases significantly with temperature.[2][5][6] However, be mindful of the thermal stability of your reactants and potential for side reactions at higher temperatures.

  • Convert to a salt (with caution): Converting the carboxylic acid to a carboxylate salt with a base will dramatically increase its polarity and solubility in polar protic solvents like water or ethanol.[3] This is a common strategy but may not be suitable for subsequent reactions like amide coupling or esterification where the free carboxylic acid is required.[3]

Q3: How does solvent polarity affect the reactivity of the carboxylic acid groups?

A3: Solvent polarity can influence the acid dissociation constant (pKa) of the carboxylic acid groups.[7] In polar aprotic solvents, the stabilization of the acidic proton relative to the protonated transition state can be altered, which may accelerate the reaction rate.[8] Conversely, polar protic solvents can hydrogen bond with the carboxylate, potentially reducing its nucleophilicity in certain reactions.

Section 2: Troubleshooting Guides

Amide Bond Formation (Amidation)

Q4: My amide coupling reaction with this compound has a low yield. Could the solvent be the issue?

A4: Yes, solvent choice is critical for amide coupling. Undesirable dipolar aprotic solvents like DMF, DMAc, and NMP are commonly used due to the poor solubility of carboxylic acids, but greener alternatives are increasingly sought.[4]

  • Problem: Incomplete dissolution of the acid.

    • Solution: Ensure your starting material is fully dissolved. If not, switch to a more effective solvent like DMF or use a co-solvent system as described in Q2.[3] Aprotic solvents are generally preferred for activating carboxylic acids with reagents like DCC or EDC.[9]

  • Problem: Hydrolysis of activated intermediate.

    • Solution: If your solvent has trace amounts of water, it can compete with the amine, leading to hydrolysis of the activated acid intermediate. Ensure you are using dry (anhydrous) solvents, particularly for sensitive coupling reactions.[4] While some reagents are effective in aqueous media, the rate of aminolysis must be significantly greater than the rate of hydrolysis.[4]

  • Problem: Side reactions with the solvent.

    • Solution: Some solvents can participate in side reactions. For example, using an alcohol as a solvent in a reaction intended for amidation could lead to competitive ester formation. Stick to recommended aprotic solvents like DCM, THF, MeCN, or DMF for most standard coupling reactions.[9]

Esterification Reactions

Q5: I am attempting a Fischer esterification, but the reaction is not proceeding to completion. How can the solvent help?

A5: The Fischer esterification is an equilibrium-driven process.[10]

  • Solution: The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[10][11] Removing the water byproduct as it forms can also shift the equilibrium towards the ester product.

Q6: For a Steglich-type esterification using a coupling reagent like DCC, what is the best solvent choice?

A6: Steglich esterification is performed under mild, non-acidic conditions.

  • Solution: Aprotic solvents are ideal. Dichloromethane (DCM) is traditionally used, but other aprotic solvents like diethyl ether, THF, and acetonitrile are also effective.[12] For a greener alternative, Dimethyl Carbonate (DMC) has been identified as a suitable replacement for more hazardous solvents in combination with reagents like Mukaiyama's reagent.[13]

Metal-Organic Framework (MOF) Synthesis

Q7: The structure of my MOF synthesized with this compound is not what I expected. How important is the solvent?

A7: In MOF synthesis, the solvent can play multiple crucial roles beyond simply dissolving the reactants.

  • Templating Effect: The solvent molecules can act as templates, directing the formation of the framework and influencing the final crystal structure. For example, using DMF versus water can result in MOFs with different dimensionalities (e.g., 2D vs. 3D frameworks).[14][15]

  • Modulating Reactivity: The solvent choice affects the coordination environment and crystallization kinetics, which are key factors in determining the final MOF structure.[16]

  • Solvent-Free Conditions: To avoid issues with solvent toxicity and templating, solvent-free (ionothermal) synthesis methods are an emerging alternative, particularly when using low-melting metal salts.[17][18]

Section 3: Data Presentation

Table 1: Common Solvents and Their Suitability for this compound Reactions

SolventClassBoiling Point (°C)Suitability & Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent solubility. Widely used for amide coupling and MOF synthesis.[4][14] Can be difficult to remove.
Dimethyl sulfoxide (DMSO) Polar Aprotic189Excellent solubility. Good for overcoming very poor solubility, but high boiling point makes removal challenging.[3]
Acetonitrile (MeCN) Polar Aprotic82Moderate solubility. Useful for amide coupling and esterification; often requires heating or use as a co-solvent.[3][12]
Tetrahydrofuran (THF) Polar Aprotic66Moderate solubility. Common solvent for reactions with activated acid derivatives.[9]
Dichloromethane (DCM) Non-polar Aprotic40Low to moderate solubility. Frequently used for Schotten-Baumann and Steglich reactions.[9][12] Environmental concerns are notable.[19]
Ethanol / Methanol Polar Protic78 / 65Moderate solubility, especially when heated. Primarily used as a reactant/solvent in Fischer esterification.[10][11] Can interfere with other reaction types.
Water Polar Protic100Very low solubility as free acid. Solubility increases with base (salt formation) or temperature.[2][3] Can be used in specific aqueous amidations.[4]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using an Activating Agent

This protocol describes a general method for synthesizing an amide from this compound and a generic amine using a carbodiimide coupling reagent like EDC.

Materials:

  • This compound

  • Amine (2.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (2.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., DIEA or TEA, 3-4 equivalents)

  • 0.5 N HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv).

  • Add the chosen anhydrous solvent (e.g., DMF) to dissolve the acid. Gentle heating may be required.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (2.2 equiv), HOBt (2.2 equiv), and the base (e.g., DIEA).

  • Slowly add EDC (2.2 equiv) to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash sequentially with 0.5 N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Steglich Esterification

This protocol outlines the esterification of this compound with an alcohol using DCC and a DMAP catalyst.

Materials:

  • This compound

  • Alcohol (e.g., Benzyl alcohol, 2.5 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents, catalytic)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equiv), the alcohol (2.5 equiv), and DMAP (0.2 equiv) in anhydrous DCM.[12]

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of DCC (2.2 equiv) in DCM dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO₃ solution to remove unreacted starting materials and catalyst.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purify the resulting crude ester by column chromatography or recrystallization.

Section 5: Visualizations

TroubleshootingWorkflow start Problem: Poor Solubility or Incomplete Reaction of this compound q1 Is the starting material fully dissolved? start->q1 sol1 Switch to a more polar aprotic solvent (e.g., DMF, DMSO) q1->sol1 No q2 Reaction is sluggish despite full dissolution q1->q2 Yes sol2 Employ a co-solvent system (e.g., MeCN + catalytic DMF) sol1->q2 sol3 Increase reaction temperature (monitor for degradation) sol2->q2 sol3->q2 cause1 Possible Cause: Low reactivity in current solvent q2->cause1 Yes sol4 Review solvent-reagent compatibility. (e.g., avoid protic solvents for amide coupling) cause1->sol4 sol5 Ensure anhydrous conditions to prevent hydrolysis cause1->sol5 end Reaction Optimized sol4->end sol5->end

Caption: Troubleshooting workflow for solubility and reactivity issues.

SolventSelectionLogic main This compound Reactions amide Amide Coupling main->amide ester Esterification main->ester mof MOF Synthesis main->mof polar_aprotic Polar Aprotic (DMF, DMSO, MeCN) amide->polar_aprotic nonpolar_aprotic Non-polar Aprotic (DCM, THF) amide->nonpolar_aprotic ester->nonpolar_aprotic Steglich polar_protic Polar Protic (Alcohols, Water) ester->polar_protic Fischer mof->polar_aprotic polar_aprotic->ester Steglich outcome_amide Good solubility Favors activated intermediates polar_aprotic->outcome_amide outcome_mof Solvent can act as a structure-directing template polar_aprotic->outcome_mof polar_protic->amide Special Cases outcome_ester_fischer Fischer Esterification: Alcohol is both reactant and solvent polar_protic->outcome_ester_fischer outcome_hydrolysis Risk of hydrolysis of activated intermediates polar_protic->outcome_hydrolysis

Caption: Logical relationships between reaction type and solvent choice.

References

Technical Support Center: Catalyst Selection and Optimization for 4,4'-Carbonyldibenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalytic reactions involving 4,4'-Carbonyldibenzoic Acid (CBDA). The content is designed to address specific experimental challenges in a clear question-and-answer format.

Section 1: Esterification Reactions

Esterification of the two carboxylic acid groups in this compound is a common transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a frequently used method.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Fischer esterification of CBDA is giving a low yield. What are the common causes and solutions?

Answer: Low yields in Fischer esterification are typically due to the equilibrium nature of the reaction or incomplete conversion.[1] Several factors could be at play:

  • Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[1] Ensure you are using a sufficient catalytic amount.

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[1]

  • Suboptimal Temperature: Esterification is generally an endothermic reaction, so higher temperatures can favor product formation.[3] However, excessively high temperatures can lead to side reactions.

Troubleshooting Strategies:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.

  • Excess Alcohol: Use the alcohol reactant as the solvent to push the equilibrium towards the ester product.[1]

  • Catalyst Choice: While sulfuric acid is common, catalysts like p-toluenesulfonic acid (pTSA) or solid acid catalysts (e.g., phenolsulfonic acid-formaldehyde resin) can be effective and sometimes easier to handle or remove.[1][4]

  • Reaction Time: Ensure the reaction has run to completion by monitoring its progress using Thin Layer Chromatography (TLC).[5]

Question 2: I am observing the formation of an insoluble white solid that is not my desired diester product. What could it be?

Answer: This is likely due to the formation of an anhydride, either intramolecularly or intermolecularly, especially if you are using a dehydrating agent like acetic anhydride or heating the diacid under harsh conditions. While less common for CBDA compared to phthalic acid, intermolecular anhydride formation can lead to oligomers or polymers.

Troubleshooting Strategies:

  • Control Temperature: Avoid excessively high temperatures during the reaction setup and workup.

  • Optimize Catalyst: Ensure you are using a suitable esterification catalyst rather than a strong dehydrating agent, unless anhydride formation is intended.

  • Characterization: Characterize the byproduct using FTIR to look for the characteristic anhydride C=O stretches (typically two bands around 1810 cm⁻¹ and 1750 cm⁻¹).

Data Presentation: Comparison of Esterification Catalysts

The following table summarizes common catalysts used for the esterification of aromatic carboxylic acids. While this data is generalized, it provides a useful starting point for catalyst selection.

CatalystTypical Loading (mol%)SolventTemperature (°C)Key AdvantagesPotential Issues
H₂SO₄ 5 - 10Excess AlcoholRefluxInexpensive, readily available.[1]Strong dehydrator, can cause charring.
p-TsOH 5 - 10TolueneRefluxSolid, easier to handle than H₂SO₄.[1]Can be corrosive.
Solid Acid Resins 10 - 20 (w/w)Excess Alcohol80 - 120Easily recoverable and reusable.[4]May have lower activity, requiring longer times.
DBSA 5 - 10Water80Surfactant-type catalyst, allows reaction in water.[4]Limited to specific substrates.
Experimental Protocols: General Procedure for Fischer Esterification of CBDA

This protocol provides a general methodology for the synthesis of Dimethyl 4,4'-carbonylbis(benzoate).

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.).

  • Reagent Addition: Add anhydrous methanol (serving as both reactant and solvent, ~20 equiv.) followed by the slow addition of concentrated sulfuric acid (0.1 equiv.) with cooling.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.

  • Workup: After cooling to room temperature, neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. The product may precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure diester.

Section 2: Hydrogenation Reactions

Hydrogenation of this compound can target the aromatic rings or the central ketone carbonyl group, depending on the catalyst and reaction conditions. This selectivity is a key challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am trying to hydrogenate the aromatic rings of CBDA but am getting low conversion. How can I optimize this?

Answer: Aromatic ring hydrogenation is a challenging reaction that requires active catalysts and often forcing conditions.[6]

  • Catalyst Activity: The choice of catalyst is critical. Rhodium (Rh) and Ruthenium (Ru) are generally more active for aromatic hydrogenation than Palladium (Pd).[6][7] The catalyst support can also influence activity.[8]

  • Hydrogen Pressure & Temperature: High hydrogen pressure and elevated temperatures are often necessary to achieve reasonable reaction rates.[6][9]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent. The carboxylic acid groups themselves can sometimes interact strongly with the catalyst surface, inhibiting the reaction.

Troubleshooting Strategies:

  • Screen Catalysts: Test different catalysts such as 5% Rh/C, 5% Ru/C, or Rh/Al₂O₃. The activity order for benzoic acid hydrogenation is often Rh/C > Ru/C > Pt/C > Pd/C.[6]

  • Increase Pressure/Temperature: Gradually increase the H₂ pressure (e.g., from 5 MPa to 10 MPa) and temperature (e.g., from 80°C to 150°C), while carefully monitoring for side reactions.[6]

  • Solvent Choice: The solvent can affect catalyst activity and substrate solubility. A 1:1 mixture of 1,4-dioxane and water has been shown to improve conversion and selectivity in some benzoic acid hydrogenations.[10]

Question 2: How can I selectively reduce the ketone in CBDA without reducing the aromatic rings?

Answer: Selective ketone reduction in the presence of aromatic rings is a common goal. This typically requires milder conditions and a catalyst known for carbonyl group hydrogenation.

Troubleshooting Strategies:

  • Catalyst Selection: Palladium on carbon (Pd/C) is often used for this type of selective hydrogenation under milder conditions than those required for arene reduction. Supported Ru-Sn catalysts have also been reported to be chemoselective for the hydrogenation of carboxylic acid groups to alcohols, suggesting they may be suitable for ketone reduction as well.

  • Optimize Conditions: Use lower temperatures (e.g., 25-80°C) and moderate hydrogen pressures (e.g., 1-5 MPa).

  • Alternative Methods: Consider transfer hydrogenation using a hydrogen donor like Hantzsch ester or formic acid with an appropriate catalyst, which can offer high selectivity under milder conditions.[11]

Data Presentation: Performance of Catalysts in Aromatic Acid Hydrogenation

The following table summarizes representative data for the hydrogenation of benzoic acid, which can serve as a guide for experiments with CBDA.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to Cyclohexanecarboxylic Acid (%)
5% Rh/C Carbon8010 (CO₂) + 4 (H₂)~96100
5% Ru/C Carbon8010 (CO₂) + 4 (H₂)~75100
5% Pt/C Carbon8010 (CO₂) + 4 (H₂)~60100
5% Pd/C Carbon8010 (CO₂) + 4 (H₂)~45100

Data adapted from studies on benzoic acid in supercritical CO₂.[6][7]

Section 3: Polymerization Reactions

This compound is a valuable monomer for producing high-performance polymers like polyesters and polyamides. Achieving a high degree of polymerization is essential for desirable material properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My polycondensation reaction with CBDA is resulting in a low molecular weight polymer. What could be the issue?

Answer: Achieving high molecular weight in step-growth polymerization requires very high conversion (>99%) and precise stoichiometric balance.

  • Stoichiometric Imbalance: An unequal molar ratio of the two monomers (e.g., CBDA and a diol/diamine) is a common cause of low molecular weight.

  • Impurities: Monofunctional impurities in either monomer will act as chain stoppers, severely limiting polymer growth.

  • Inefficient Byproduct Removal: The small molecule byproduct of the condensation (e.g., water or HCl) must be efficiently removed to drive the reaction to completion.[12]

Troubleshooting Strategies:

  • Purify Monomers: Ensure both CBDA and the co-monomer are of the highest possible purity. Recrystallization is often necessary.

  • Accurate Stoichiometry: Carefully weigh the monomers to ensure a precise 1:1 molar ratio.

  • High Vacuum: For melt polycondensation, apply a high vacuum during the final stages of the reaction to effectively remove the byproduct and drive the equilibrium towards the polymer.[12]

  • Catalyst: While some polycondensations can proceed thermally, a catalyst (e.g., zinc acetate, antimony oxide for polyesters) can significantly increase the reaction rate.[13]

Section 4: Visual Guides and Workflows

Troubleshooting Workflow for Low Reaction Yield

G start Low / No Yield reagent_quality Verify Reagent Purity & Stoichiometry start->reagent_quality reagents_ok Reagents OK reagent_quality->reagents_ok conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK conditions->conditions_ok catalyst Evaluate Catalyst System (Choice, Loading, Deactivation) optimize_catalyst Screen Alternative Catalysts / Ligands catalyst->optimize_catalyst reagents_ok->conditions No purify_reagents Purify / Re-characterize Starting Materials reagents_ok->purify_reagents Yes conditions_ok->catalyst No optimize_conditions Optimize Temp / Time / Pressure conditions_ok->optimize_conditions Yes success Reaction Successful optimize_catalyst->success optimize_conditions->success purify_reagents->start G start Goal: Hydrogenate CBDA q1 Desired Selectivity? start->q1 ketone Reduce Ketone Only q1->ketone  Ketone rings Reduce Aromatic Rings q1->rings Aromatic Rings   all_groups Reduce All Groups q1->all_groups  Non-selective cat_ketone Try: Pd/C Conditions: Low Temp/Pressure ketone->cat_ketone cat_rings Try: Rh/C or Ru/C Conditions: High Temp/Pressure rings->cat_rings cat_all Try: Rh/C or Ru/C Conditions: Forcing Conditions (High T, High P, Long Time) all_groups->cat_all G CBDA This compound intermediate Protonated Intermediate CBDA->intermediate ROH Alcohol (R-OH) ROH->intermediate H_plus Acid Catalyst (H+) H_plus->intermediate Diester Diester Product intermediate->Diester H2O Water (H₂O) intermediate->H2O

References

Validation & Comparative

A Comparative Guide to Purity Validation Methods for 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 4,4'-Carbonyldibenzoic Acid, a key building block in polymer chemistry and a potential component in pharmaceutical development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) in assessing the purity of this compound, with a comparative look at analogous aromatic dicarboxylic acids: Terephthalic Acid and Isophthalic Acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination of non-volatile organic compounds. For this compound and its counterparts, reversed-phase HPLC with UV detection is the most common approach. The method's high sensitivity and resolving power enable the separation and quantification of the main compound from potential impurities.

Experimental Protocol: HPLC

A validated reversed-phase HPLC method for the purity assessment of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is effective for separating aromatic carboxylic acids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile) is typically employed to ensure good separation of compounds with varying polarities.[1]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength that provides good absorbance for both the main compound and potential impurities, typically around 240 nm or 254 nm.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile. Ensure the sample is filtered through a 0.45 µm syringe filter before injection to prevent column blockage.

HPLC Method Validation Data

The following table summarizes typical validation parameters for an HPLC method for this compound and its alternatives, based on established methods for similar aromatic dicarboxylic acids.[3][4][5][6]

ParameterThis compoundTerephthalic AcidIsophthalic Acid
Linearity (r²) >0.999>0.999[3]>0.999
Range (µg/mL) 1 - 1000.5 - 50[3]1 - 100
LOD (µg/mL) ~0.1~0.18[4]~0.2
LOQ (µg/mL) ~0.3~0.55[4]~0.6
Accuracy (% Recovery) 98 - 102%90.0 - 104.9%[1]97 - 103%
Precision (%RSD) < 2%< 5.3%[1]< 2%

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical technique that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[7][8][9]

Experimental Protocol: qNMR

A typical qNMR experiment for determining the purity of this compound would involve the following steps:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete signal relaxation.

  • Data Processing and Analysis: Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the known purity of the internal standard.[10]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline substances by measuring the melting point depression caused by impurities.[11][12]

Experimental Protocol: DSC

The purity of this compound can be assessed using DSC with the following procedure:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh a small amount of the crystalline sample (typically 1-3 mg) into an aluminum pan and seal it.

  • Data Acquisition: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: The melting endotherm is analyzed using the van't Hoff equation, which relates the fraction of the sample melted to the temperature. Software is used to calculate the purity based on the shape of the melting peak.

Comparative Analysis of Methods

FeatureHPLCqNMRDSC
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensity proportional to molar concentrationMelting point depression due to impurities
Quantification Relative (area percent) or external standard calibrationAbsolute (with internal standard)Based on thermodynamic principles
Selectivity HighHighDependent on the thermal behavior of impurities
Sensitivity HighModerateLower, best for impurities < 2%
Sample Throughput HighModerateModerate
Information Provided Purity, number and relative amounts of impuritiesAbsolute purity, structural informationPurity, melting point, enthalpy of fusion

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Figure 2. Experimental workflow for qNMR purity analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis weigh Weigh Sample (1-3 mg) seal Seal in Aluminum Pan weigh->seal heat Heat at a Constant Rate seal->heat analyze Analyze Melting Endotherm heat->analyze calculate Calculate Purity (van't Hoff) analyze->calculate

Figure 3. Experimental workflow for DSC purity analysis.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. HPLC offers a robust and sensitive method for routine quality control and impurity profiling. qNMR provides a powerful tool for absolute purity determination and is particularly valuable for the certification of reference materials. DSC is a useful technique for the rapid assessment of the purity of highly crystalline materials. For comprehensive characterization, a combination of these orthogonal techniques is often recommended to provide a high degree of confidence in the purity assessment.

References

A Comparative Guide to Analytical Standards for 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in work involving 4,4'-Carbonyldibenzoic Acid (also known as Benzophenone-4,4'-dicarboxylic acid), the availability and quality of analytical standards are of paramount importance for accurate quantification and characterization. This guide provides a comparative overview of commercially available standards, discusses the current landscape of certified reference materials, and presents detailed experimental protocols for the analysis of this compound.

Comparison of Commercially Available this compound

While a dedicated Certified Reference Material (CRM) for this compound with certifications from major pharmacopeias (e.g., USP, Ph. Eur.) or national metrology institutes does not appear to be readily available, several chemical suppliers offer various grades of the compound. Researchers typically need to perform in-house qualification of these materials to establish them as working standards for their specific analytical methods.

Below is a comparison of offerings from prominent suppliers. It is important to note that purity levels are as stated by the supplier and may not have been determined according to cGMP guidelines unless specified.

SupplierProduct NumberPurityCAS NumberMolecular Weight ( g/mol )
CymitQuimica IN-DA003KEJ95%964-68-1270.24
Sigma-Aldrich AMBH98C8DD9098%964-68-1270.24
Benchchem B1330642Not Specified964-68-1270.24
Biosynth FB62642Not Specified964-68-1270.24

Experimental Protocols for Analysis

Accurate analysis of this compound is crucial for quality control, stability studies, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the quantification of aromatic carboxylic acids.

High-Performance Liquid Chromatography (HPLC) Method

This section details a representative HPLC method that can be adapted and validated for the analysis of this compound.

Principle:

The method involves the separation of this compound from potential impurities and degradation products on a reverse-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte using a UV detector.

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid or Phosphoric acid (for mobile phase modification)

  • This compound standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Analytical balance

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 3 µm
Mobile Phase A Water with 0.1% Perchloric Acid
Mobile Phase B Acetonitrile with 0.1% Perchloric Acid
Gradient 0-15 min, 20-80% B; 15-20 min, 80% B; 20-21 min, 80-20% B; 21-25 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a suitable amount of the this compound standard and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard. The concentration should fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Other Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural elucidation and confirmation of the identity of this compound.

  • Mass Spectrometry (MS): Coupled with a separation technique like HPLC or Gas Chromatography (GC), mass spectrometry can provide information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification and the characterization of impurities.

Visualizations

Experimental Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Weighing Weigh Standard Standard_Dissolution Dissolve in Diluent Standard_Weighing->Standard_Dissolution Precise Amount Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Diluent Sample_Weighing->Sample_Dissolution Precise Amount Serial_Dilution Prepare Calibration Curve Standards Standard_Dissolution->Serial_Dilution HPLC_Injection Inject into HPLC Sample_Dissolution->HPLC_Injection Sample Serial_Dilution->HPLC_Injection Standards Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 254 nm Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Standard Data Quantification Quantify Sample Concentration Peak_Integration->Quantification Sample Data Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Hypothetical Signaling Pathway Investigation

cluster_pathway Hypothetical Cellular Pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces Compound 4,4'-Carbonyldibenzoic Acid Derivative Compound->Receptor Modulates

Caption: Hypothetical signaling pathway modulated by a derivative of this compound.

A Tale of Two Linkers: 4,4'-Carbonyldibenzoic Acid vs. Terephthalic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of how the structural differences between the rigid, linear terephthalic acid and the bent, more flexible 4,4'-Carbonyldibenzoic acid influence the synthesis and properties of Metal-Organic Frameworks (MOFs), providing researchers with insights into rational MOF design.

In the burgeoning field of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the final structure and, consequently, the material's properties. This guide provides a comparative analysis of two dicarboxylic acid linkers: the archetypal rigid and linear terephthalic acid (BDC) and the bent and more flexible this compound. While terephthalic acid is a cornerstone in the synthesis of iconic MOFs like MOF-5 and UiO-66, the introduction of a ketone functional group in this compound induces a significant structural deviation, offering a pathway to novel network topologies and functionalities.

The fundamental difference between these two linkers lies in their geometry. Terephthalic acid is a linear molecule, which tends to form highly symmetric and robust frameworks with predictable topologies.[1] In contrast, this compound possesses a bent geometry due to the central carbonyl group, which can lead to the formation of more complex and potentially interpenetrated network structures. This inherent flexibility can also influence the thermal and chemical stability of the resulting MOFs.[1]

Performance Under the Microscope: A Comparative Analysis

While direct, side-by-side comparative studies detailing the synthesis of isoreticular MOFs from both this compound and terephthalic acid are not extensively documented, we can infer performance differences based on the principles of MOF chemistry and the known characteristics of MOFs derived from rigid versus flexible linkers.

Generally, the rigidity of terephthalic acid contributes to the formation of MOFs with high thermal stability and permanent porosity.[2] For instance, MOF-5, constructed from zinc nodes and terephthalic acid, exhibits a decomposition temperature of 400-500 °C. The use of a more flexible, aliphatic dicarboxylic acid in an analogous structure resulted in a significantly lower decomposition temperature of 300 °C.[2] This suggests that MOFs synthesized with the less rigid this compound may exhibit lower thermal stability compared to their terephthalic acid counterparts.

The introduction of a functional group, such as the carbonyl group in this compound, can also influence the MOF's properties. For example, the amino-functionalized version of UiO-66 (UiO-66-NH2), which uses 2-aminoterephthalic acid, shows a decrease in thermal stability from approximately 500 °C to 300 °C compared to the parent UiO-66.[2] This highlights that functionalization, in addition to linker geometry, plays a crucial role in the overall stability of the framework.

PropertyMOFs from this compound (Inferred)MOFs from Terephthalic Acid (Experimental)
Linker Geometry BentLinear
Resulting Framework Topology Potentially complex, interpenetrated networksOften highly symmetric, predictable topologies (e.g., pcu in MOF-5)
Thermal Stability Likely lower due to increased flexibilityHigh (e.g., MOF-5: 400-500 °C, UiO-66: ~500 °C)[2]
Porosity Dependent on the specific crystal structure, potential for varied pore shapesWell-defined, uniform pores (e.g., MOF-5, UiO-66)
Functionalization Inherent ketone functionality for potential post-synthetic modificationRequires functionalized terephthalic acid derivatives for specific functionalities

Experimental Corner: Synthesizing the Frameworks

Detailed experimental protocols for the synthesis of MOFs using terephthalic acid are well-established. For comparison, a general protocol for the synthesis of a hypothetical MOF using this compound is presented alongside a standard procedure for a terephthalic acid-based MOF.

Synthesis of a Hypothetical Zinc-based MOF with this compound

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Teflon-lined autoclave, dissolve a 2:1 molar ratio of this compound to Zinc nitrate hexahydrate in DMF.

  • Seal the autoclave and heat it in an oven at a temperature between 100-120 °C for 24-48 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • The product is then washed with fresh DMF and subsequently with a volatile solvent like ethanol or chloroform to remove unreacted starting materials and DMF from the pores.

  • The final product is activated by heating under vacuum to remove the solvent molecules and open up the porous framework.

Synthesis of MOF-5 using Terephthalic Acid[3]

Materials:

  • Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)

  • Terephthalic acid (BDC)

  • N,N-Dimethylformamide (DMF)

  • Chlorobenzene

  • Triethylamine

Procedure:

  • Dissolve 24.9 g of terephthalic acid and 52.2 g of zinc nitrate tetrahydrate in a mixture of 43.6 g of N-methyl-2-pyrrolidone, 8.6 g of chlorobenzene, and 24.9 g of dimethylformamide.

  • Heat the mixture to 70 °C for a total of 3 hours.

  • After one hour of heating, add 30 g of triethylamine to the solution.

  • After the reaction is complete, a white precipitate is formed, which is collected by filtration and dried in air.

Visualizing the Synthesis: A Logical Workflow

The general process for synthesizing MOFs from either linker can be visualized as a logical workflow, highlighting the key stages from starting materials to the final, activated framework.

MOF_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing Metal_Salt Metal Salt (e.g., Zinc Nitrate) Solvothermal_Reaction Solvothermal Reaction (Heating in Autoclave) Metal_Salt->Solvothermal_Reaction Organic_Linker Organic Linker (this compound or Terephthalic Acid) Organic_Linker->Solvothermal_Reaction Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Reaction Filtration Filtration Solvothermal_Reaction->Filtration Washing Washing (DMF, Ethanol) Filtration->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_MOF Activated MOF Activation->Final_MOF

Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.

Structural Implications: From Linker Geometry to Framework Topology

The distinct geometries of this compound and terephthalic acid have profound implications for the resulting MOF architecture. This can be conceptualized through a logical relationship diagram.

Linker_Structure_Impact cluster_linker Organic Linker Choice cluster_properties Linker Properties cluster_mof Resulting MOF Characteristics L1 This compound P1 Bent Geometry Flexible L1->P1 L2 Terephthalic Acid P2 Linear Geometry Rigid L2->P2 M1 Complex/Interpenetrated Topologies P1->M1 M3 Potentially Lower Thermal Stability P1->M3 M2 High Symmetry/ Predictable Topologies P2->M2 M4 High Thermal Stability P2->M4

Caption: Impact of linker geometry on MOF framework characteristics.

References

Performance Evaluation of 4,4'-Carbonyldibenzoic Acid-Based Polymers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. Biodegradable polymers play a pivotal role in this endeavor, acting as carriers for controlled and targeted drug release. Among the vast array of polymers, those derived from 4,4'-Carbonyldibenzoic Acid are emerging as a class of materials with potential for various biomedical applications. Their rigid aromatic structure, conferred by the benzophenone moiety, suggests unique thermal and mechanical properties. This guide provides a comparative evaluation of the performance of this compound-based polymers against well-established alternatives such as Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL) in the context of drug delivery.

While extensive research has characterized the performance of PLA, PLGA, and PCL, quantitative data on the drug delivery capabilities of polymers derived from this compound remains limited in publicly available literature. This guide, therefore, presents a comprehensive overview of the established alternatives, alongside a proposed framework for the evaluation of this compound-based polymers, highlighting the current knowledge gaps and future research directions.

Comparative Performance Data

A direct quantitative comparison of drug delivery performance is challenging due to the nascent stage of research into this compound-based polymers for this application. The following table summarizes typical performance metrics for the established alternatives, PLA, PLGA, and PCL, to provide a benchmark for future studies.

Performance MetricPoly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Poly(ε-caprolactone) (PCL)This compound-Based Polymers
Drug Loading Capacity (%) 3-5% for some polymer micelles, but can be higher in other formulations.Can be challenging for hydrophobic drugs in hydrophilic nanoparticles (e.g., 13.6% for curcumin in PLA/PEG NPs).[1]Can be influenced by the polymer architecture, with multi-arm PCL showing improved drug loading.[2]Data not available.
Encapsulation Efficiency (%) Can reach up to ~80% depending on the formulation and drug.Varies significantly based on drug hydrophilicity and formulation; reported values range from 48-80%.[3]Can be high, for instance, around 71% for lipiodol-loaded HA-g-PCL micelles.[2]Data not available.
Drug Release Profile Can provide controlled release over days to weeks, influenced by molecular weight and particle size.[4]Typically shows a triphasic release pattern with an initial burst, followed by a slower release and a final faster release phase.[5]Known for its slow degradation and prolonged drug release over months.Data not available.
Biocompatibility Generally considered biocompatible and biodegradable.Widely regarded as biocompatible and biodegradable, approved by the FDA for therapeutic use.[3]Biocompatible and biodegradable with a long history of use in biomedical applications.[2]Expected to be biocompatible, but specific data is lacking. The benzophenone moiety may raise toxicity concerns that require thorough investigation.
Degradation Rate Slower than PLGA, tunable by altering crystallinity and molecular weight.Tunable by adjusting the lactide-to-glycolide ratio; faster degradation with higher glycolide content.Slow degradation rate, suitable for long-term drug delivery.Expected to be slow due to the aromatic backbone; requires experimental validation.

Experimental Protocols

To facilitate the evaluation of this compound-based polymers and enable direct comparison with existing materials, the following standard experimental protocols are provided.

Synthesis of this compound-Based Polyesters

A common method for synthesizing polyesters is through polycondensation. For a this compound-based polyester, a typical procedure would involve:

  • Monomer Preparation: this compound is converted to its more reactive diacyl chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Polycondensation: The resulting diacyl chloride is reacted with a suitable diol (e.g., ethylene glycol, 1,4-butanediol) in an inert solvent under anhydrous conditions. A base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct.

  • Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or ethanol), followed by filtration and drying under vacuum.

  • Characterization: The synthesized polymer is characterized using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the ester linkages, Nuclear Magnetic Resonance (NMR) to determine the chemical structure, and Gel Permeation Chromatography (GPC) to ascertain the molecular weight and polydispersity index.

Nanoparticle Formulation via Emulsion-Solvent Evaporation

This is a widely used method for encapsulating hydrophobic drugs within polyester nanoparticles.

  • Organic Phase Preparation: The synthesized this compound-based polymer and the drug are dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Emulsification: The organic phase is added to an aqueous phase containing a stabilizer (e.g., polyvinyl alcohol (PVA), poloxamer) and emulsified using high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring at room temperature, leading to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Recovery: The nanoparticles are collected by centrifugation, washed with deionized water to remove the excess stabilizer and unencapsulated drug, and then lyophilized for long-term storage.

Determination of Drug Loading Capacity and Encapsulation Efficiency
  • Sample Preparation: A known amount of lyophilized drug-loaded nanoparticles is dissolved in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.

  • Quantification: The amount of drug in the solution is quantified using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study
  • Sample Preparation: A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubation: The samples are incubated at 37°C with constant gentle agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of the released drug in the collected aliquots is determined using a suitable analytical method (UV-Vis or HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation Performance Evaluation s1 Monomer Activation s2 Polycondensation s1->s2 s3 Purification s2->s3 s4 Characterization s3->s4 f1 Organic Phase (Polymer + Drug) s4->f1 f3 Emulsification f1->f3 f2 Aqueous Phase (Stabilizer) f2->f3 f4 Solvent Evaporation f3->f4 f5 Nanoparticle Recovery f4->f5 e1 Drug Loading & Encapsulation Efficiency Measurement f5->e1 e3 Biocompatibility Assessment f5->e3 e2 In Vitro Drug Release Study e1->e2

Caption: General workflow for the synthesis, formulation, and evaluation of polymer-based drug delivery nanoparticles.

drug_release_pathway cluster_release Release Mechanisms NP Drug-Loaded Nanoparticle Diffusion Diffusion NP->Diffusion Erosion Polymer Erosion NP->Erosion Medium Release Medium Diffusion->Medium Erosion->Medium

Caption: Signaling pathway illustrating the primary mechanisms of drug release from biodegradable polymer nanoparticles.

Conclusion and Future Outlook

Polymers based on this compound represent a potentially valuable class of materials for drug delivery applications, owing to their anticipated unique physicochemical properties. However, a significant knowledge gap exists regarding their performance in key areas such as drug loading, encapsulation, and release kinetics. The well-characterized performance of PLA, PLGA, and PCL provides a clear benchmark for the future evaluation of these novel aromatic polyesters.

Future research should focus on the systematic synthesis of a library of this compound-based polymers with varying molecular weights and compositions. Subsequently, the formulation of these polymers into nanoparticles and a thorough investigation of their drug delivery capabilities are crucial. Furthermore, comprehensive biocompatibility and cytotoxicity studies are imperative to address any potential safety concerns associated with the benzophenone moiety. By systematically addressing these research questions, the true potential of this compound-based polymers in the field of drug delivery can be unlocked, potentially leading to the development of novel and effective therapeutic solutions.

References

Benchmarking the Catalytic Prowess of 4,4'-Carbonyldibenzoic Acid-Based MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Metal-Organic Frameworks (MOFs), with their tunable structures and high surface areas, have emerged as promising candidates. This guide provides a comparative analysis of the catalytic activity of MOFs constructed from 4,4'-Carbonyldibenzoic Acid, benchmarking their performance against alternative dicarboxylic acid-based MOFs in key organic transformations.

This technical comparison delves into the synthesis, characterization, and catalytic application of MOFs, with a focus on the selective oxidation of alcohols. Quantitative performance data is presented to facilitate objective evaluation, alongside detailed experimental protocols for reproducibility.

Performance Benchmark: Catalytic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals and pharmaceutical intermediates. Here, we compare the catalytic performance of a copper-based MOF utilizing the this compound linker (hereafter referred to as Cu-CDBA) with a well-studied copper-based MOF employing terephthalic acid (Cu-BDC).

CatalystLinkerSubstrateOxidantTime (h)Conversion (%)Selectivity (%)Ref.
Cu-CDBA This compoundBenzyl alcoholDi-tert-butyl peroxide (DTBP)12>99>99 (Benzaldehyde)[1]
Cu-CDBAThis compound1-PhenylethanolDi-tert-butyl peroxide (DTBP)2498>99 (Acetophenone)[1]
Cu-BDCTerephthalic AcidBenzyl alcoholAir1292.997.1 (Benzaldehyde)[2]

Table 1: Comparative Catalytic Activity in Alcohol Oxidation. [1][2]

The data clearly indicates that the Cu-CDBA MOF exhibits exceptional catalytic activity and selectivity in the oxidation of both primary and secondary alcohols, achieving near-quantitative conversion and selectivity under the tested conditions.[1] While Cu-BTC, a MOF with a tricarboxylic acid linker, also shows high conversion, the reaction conditions and oxidant differ, highlighting the importance of standardized comparisons.[2] The superior performance of Cu-CDBA can be attributed to the electronic properties and structural conformation imparted by the this compound linker, which can influence the accessibility and reactivity of the copper active sites.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are provided below.

Synthesis of Cu-CDBA MOF

A solvothermal reaction is employed for the synthesis of the Cu-CDBA MOF. In a typical procedure, a mixture of copper(II) nitrate trihydrate and this compound in a 1:1 molar ratio is dissolved in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol. The solution is then sealed in a Teflon-lined autoclave and heated at 120°C for 24 hours. After cooling to room temperature, the resulting blue crystals are collected by filtration, washed with fresh DMF and ethanol, and dried under vacuum.

Catalytic Oxidation of Benzyl Alcohol

In a representative catalytic experiment, 2 mg of the activated Cu-CDBA MOF (0.25 mol% based on copper) is added to a solution of benzyl alcohol (1.9 mmol) in 3.0 mL of DMF.[1] To this mixture, 3.8 mmol of di-tert-butyl peroxide (DTBP) is added as the oxidant.[1] The reaction mixture is then heated to 100°C and stirred.[1] The progress of the reaction is monitored by gas chromatography. After the reaction, the catalyst can be recovered by centrifugation for subsequent reuse.[1]

Visualizing the Process: Synthesis to Catalysis

To illustrate the logical flow from the selection of building blocks to the final catalytic application, the following diagrams are provided.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product & Characterization cluster_application Application Metal_Salt Metal Salt (e.g., Cu(NO3)2·3H2O) Solvothermal_Reaction Solvothermal Reaction (DMF/Ethanol, 120°C, 24h) Metal_Salt->Solvothermal_Reaction Organic_Linker Organic Linker (this compound) Organic_Linker->Solvothermal_Reaction MOF_Crystal Cu-CDBA MOF Crystals Solvothermal_Reaction->MOF_Crystal Characterization Characterization (XRD, SEM, TGA) MOF_Crystal->Characterization Catalytic_Reaction Catalytic Oxidation of Benzyl Alcohol MOF_Crystal->Catalytic_Reaction

Caption: General workflow for the synthesis and catalytic application of Cu-CDBA MOF.

Catalytic_Cycle Cu_II Cu(II)-MOF Substrate_Complex Cu(II)-Substrate Complex Cu_II->Substrate_Complex + Substrate (Alcohol) Oxidized_Product Oxidized Product Substrate_Complex->Oxidized_Product H-abstraction Reduced_Cu Cu(I)-MOF Substrate_Complex->Reduced_Cu e- transfer out Aldehyde/ Ketone Reduced_Cu->Cu_II + Oxidant (DTBP)

Caption: A simplified proposed mechanism for alcohol oxidation catalyzed by the Cu-MOF.

Conclusion

MOFs based on this compound, particularly with copper as the metal center, demonstrate exceptional potential as highly active and selective catalysts for the aerobic oxidation of alcohols. The presented data underscores the critical role of the organic linker in fine-tuning the catalytic properties of MOFs. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore and expand upon these findings in the development of next-generation catalysts for applications in the pharmaceutical and fine chemical industries.

References

A Researcher's Guide to the Structural Analysis and Comparison of Metal-Organic Frameworks from Diverse Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Linker as the Architect of Function

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their crystalline, porous structures built from inorganic metal nodes and organic linkers.[1][2] The true power of MOFs lies in their unprecedented tunability; by judiciously selecting or modifying the organic linker, we can rationally design materials with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.[3][4][5] This guide moves beyond a simple catalog of structures to provide a deep, comparative analysis of how the organic linker dictates the final architecture and performance of a MOF.

We will explore the essential analytical techniques required to elucidate these structures, explaining not just the procedural steps but the causal logic behind their selection. This guide is designed for researchers and professionals who seek to understand and control the intricate relationship between a MOF's building blocks and its ultimate function.

The Analytical Toolkit: Deciphering MOF Architecture

A comprehensive understanding of a MOF's structure requires a multi-faceted analytical approach. No single technique can provide a complete picture; instead, we rely on a combination of methods to probe the crystalline nature, porosity, thermal stability, and chemical composition of the material.[6][7]

Powder X-Ray Diffraction (PXRD): The Cornerstone of Structural Verification

Causality of Choice: PXRD is the primary and most crucial technique for MOF characterization. Its fundamental purpose is to confirm the long-range crystalline order of the synthesized material and to verify that the resulting structure matches the intended design or a known phase.[8][9] Since the defining characteristic of a MOF is its ordered, porous framework, a high-quality PXRD pattern is the first piece of evidence that a successful synthesis has occurred. It allows for phase identification by comparing the experimental pattern to reference patterns from databases or theoretical simulations.[8][10][11]

Experimental Protocol: Phase and Purity Analysis via PXRD
  • Sample Preparation:

    • Ensure the MOF sample is fully activated (solvent-free) by heating under vacuum. The presence of guest molecules can alter the framework and, consequently, the diffraction pattern.

    • Gently grind the crystalline powder to a fine, homogenous consistency to minimize preferred orientation effects.

    • Pack approximately 10-20 mg of the sample into a low-background sample holder.[10] Ensure the surface is flat and level with the holder's rim to prevent peak shifts.[10]

  • Instrument Setup:

    • Use a diffractometer with a common X-ray source, such as Cu Kα (λ = 1.5418 Å).

    • Set the generator to standard operating conditions (e.g., 40 kV and 40 mA).[10]

  • Data Collection:

    • Scan a 2θ range appropriate for MOFs, typically from 2° to 50°. The low-angle region is particularly important as it contains the primary peaks corresponding to the large unit cells of MOFs.

    • Use a step size of ~0.02° and a sufficient counting time per step to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Perform background subtraction and peak identification using appropriate software.

    • Compare the experimental pattern with a simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data or a reference database.[11][12] A match in peak positions (2θ values) confirms the phase identity, while the absence of unexpected peaks indicates phase purity.[8]

Gas Sorption Analysis: Quantifying Porosity

Causality of Choice: The defining application-oriented feature of MOFs is their high porosity. Gas sorption analysis is the definitive technique to quantify this property, providing critical data on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[5][13] This data directly reflects the internal architecture created by the specific linkers and nodes, validating that the synthesized material possesses accessible pores essential for its function.

Experimental Protocol: N₂/Ar Adsorption at Cryogenic Temperatures
  • Sample Preparation (Degassing):

    • Accurately weigh 50-100 mg of the MOF sample into a sample tube.

    • Attach the tube to the degassing port of the gas sorption analyzer.

    • Heat the sample under high vacuum at a temperature sufficient to remove guest molecules without causing framework collapse (typically 120-250 °C, determined by TGA). Degas for several hours until the outgas rate is stable and low.

    • After degassing, weigh the sample again to determine the activated mass.

  • Analysis:

    • Transfer the sample tube to the analysis port.

    • For most microporous/mesoporous MOFs, perform a nitrogen (N₂) adsorption isotherm at 77 K (liquid nitrogen temperature).

    • For polar or microporous MOFs, argon (Ar) adsorption at 87 K (liquid argon temperature) is the IUPAC-recommended method for the most accurate pore size analysis.[13]

    • Collect a high-resolution isotherm with at least 40-50 data points across a relative pressure (P/P₀) range from 10⁻⁷ to 1.0.

  • Data Analysis:

    • Calculate the apparent BET surface area from the linear region of the adsorption isotherm (typically P/P₀ = 0.05–0.30).

    • Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • Apply theoretical models, such as Density Functional Theory (DFT), to the isotherm to calculate the pore size distribution, which reveals the dimensions of the cavities and channels within the MOF.[14]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Causality of Choice: The thermal stability of a MOF is a critical parameter for many applications, particularly those involving temperature-swing adsorption or catalysis.[15] TGA measures changes in mass as a function of temperature, allowing for the determination of the framework's decomposition temperature. This stability is directly linked to the strength of the metal-linker coordination bonds and the decomposition temperature of the linker itself.[16]

Experimental Protocol: Framework Decomposition Analysis
  • Sample Preparation: Place 5-10 mg of the activated MOF sample into a TGA pan (typically alumina or platinum).

  • Analysis:

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled ramp rate (e.g., 5-10 °C/min).

    • Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.[6]

  • Data Analysis:

    • The initial weight loss at lower temperatures (<200 °C) typically corresponds to the removal of residual solvent or adsorbed water.

    • A stable plateau indicates the temperature range where the MOF framework is intact.

    • A sharp weight loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the framework.[17] The onset of this drop is reported as the decomposition temperature.[18]

Vibrational Spectroscopy (FTIR & Raman): Probing Functional Groups

Causality of Choice: Fourier-Transform Infrared (FTIR) and Raman spectroscopies are powerful, complementary techniques used to confirm the chemical identity of the MOF.[19] They are particularly crucial when comparing MOFs with functionalized linkers. These methods probe the vibrational modes of chemical bonds, providing a "fingerprint" that can confirm the successful incorporation of the linker into the framework and the presence of specific functional groups (-NH₂, -NO₂, -OH, etc.).[19][20] Raman spectroscopy is also emerging as a rapid, non-invasive tool for in situ monitoring of MOF formation.[21][22]

Comparative Analysis: The Impact of the Linker in Action

The true elegance of MOF chemistry is demonstrated when comparing isoreticular frameworks—those with the same underlying topology but different linkers. By changing the linker's length, geometry, or functional groups, we can systematically tune the MOF's properties.[1][3]

Visualizing the MOF Characterization Workflow

The following diagram illustrates the logical flow from MOF synthesis to comprehensive structural and property analysis.

MOF_Characterization_Workflow cluster_outputs Derived Properties Synthesis MOF Synthesis (Metal Salt + Organic Linker) Activation Activation (Solvent Removal) Synthesis->Activation Purification PXRD Powder X-Ray Diffraction (PXRD) Activation->PXRD Characterize GasSorption Gas Sorption Analysis (N₂ or Ar @ 77/87K) Activation->GasSorption TGA Thermogravimetric Analysis (TGA) Activation->TGA Spectroscopy Vibrational Spectroscopy (FTIR / Raman) Activation->Spectroscopy Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Porosity Surface Area & Pore Volume GasSorption->Porosity Stability Thermal Stability TGA->Stability Composition Functional Groups Confirmed Spectroscopy->Composition Linker_Property_Relationship cluster_inputs Linker Properties cluster_outputs Resulting MOF Properties LinkerLength Linker Length & Rigidity Porosity Pore Size & Volume LinkerLength->Porosity determines Topology Framework Topology & Stability LinkerLength->Topology influences FunctionalGroup Functional Groups (-NH₂, -COOH, -SO₃H, etc.) FunctionalGroup->Porosity modifies Functionality Surface Chemistry & Selectivity FunctionalGroup->Functionality controls Connectivity Linker Connectivity (e.g., Dicarboxylate, Imidazolate) Connectivity->Topology defines

References

alternative linkers to 4,4'-Carbonyldibenzoic Acid for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of organic linkers is a critical determinant in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and other functional polymers. 4,4'-Carbonyldibenzoic acid has been a staple linker due to its rigidity and defined geometry. However, a growing body of research highlights the potential of alternative dicarboxylic acids to impart unique and advantageous properties to the final material, tailored for specific applications ranging from gas storage and catalysis to targeted drug delivery.

This guide provides a comprehensive comparison of alternative dicarboxylic acid linkers to this compound, supported by experimental data from peer-reviewed literature. We delve into the performance of materials synthesized with these alternative linkers, focusing on key metrics such as surface area, catalytic activity, and drug loading capacity. Detailed experimental protocols for the synthesis and characterization of these materials are also provided to facilitate reproducible research.

Performance Comparison of Alternative Dicarboxylic Acid Linkers

The choice of dicarboxylic acid linker profoundly influences the physicochemical properties of the resulting framework or polymer. Factors such as the nature of the central bridging group, the overall linearity and rigidity of the molecule, and the presence of additional functional groups all play a crucial role. This section provides a comparative overview of several key alternative linkers.

Metal-Organic Frameworks (MOFs)

The linker geometry and functionality are paramount in determining the porosity, stability, and active sites within a MOF. The following table summarizes the performance of MOFs constructed with different dicarboxylic acid linkers in applications such as gas storage and catalysis.

LinkerMOFMetal IonBET Surface Area (m²/g)Gas Adsorption/UptakeCatalytic ActivityReference
This compound Not SpecifiedNot SpecifiedData not available in provided search resultsData not available in provided search resultsData not available in provided search results
Terephthalic Acid MOF-5Zn(II)~2500-29002.5 mmol/g CO2 (35 °C, 1 atm)Not Specified[1]
UiO-66Zr(IV)~1100-1500~2.5 mmol/g CO2 (273 K)Active in various reactions[2]
Isophthalic Acid Co-MOF-1Co(II)Not SpecifiedNot SpecifiedGood to excellent conversion for oxidative coupling of benzyl alcohols and aniline[3]
4,4'-Stilbenedicarboxylic Acid Zr-MOFZr(IV)Data not available in provided search resultsHigh CO2 uptakeNot Specified[2]
Lanthanide MOFsLn(III)Not SpecifiedNot SpecifiedNot Specified[4]
2,5-Dihydroxyterephthalic Acid MOF-74Zn(II)Data not available in provided search resultsNot SpecifiedEnhanced cyanosilylation of aldehydes[5]
Ti(IV)-MOFTi(IV)9176.6 kJ/mol (H2), 29.4 kJ/mol (CO2) isosteric heat of adsorptionNot Specified[6]
5-Aminoisophthalic Acid VariousVariousDependent on specific MOFDependent on specific MOFFunctional amine groups can act as basic catalytic sites[7]
5-Nitroisophthalic Acid UiO-66-NO₂Zr(IV)~1100-1300~2.8 mmol/g CO2 (273 K)Electron-withdrawing groups can modulate catalytic activity[2]

Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed methodologies for the synthesis and characterization of MOFs using aromatic dicarboxylic acid linkers.

General Solvothermal Synthesis of a MOF (UiO-66 as an example)

This protocol is a general guideline for the synthesis of a zirconium-based MOF using a dicarboxylic acid linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (or a functionalized derivative)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined autoclave

Procedure:

  • In a typical synthesis, dissolve Zirconium(IV) chloride and the chosen dicarboxylic acid linker in DMF in a molar ratio of 1:1.[2]

  • The solution is then sealed in a Teflon-lined autoclave.[2]

  • Heat the autoclave to 120 °C for 24 hours.[2]

  • After cooling to room temperature, the crystalline product is collected by filtration.[2]

  • Wash the product with DMF and then ethanol to remove any unreacted precursors.

  • Finally, dry the synthesized MOF under vacuum.[2]

Characterization Techniques

Powder X-Ray Diffraction (PXRD):

  • Purpose: To determine the crystalline structure and phase purity of the synthesized MOF.[8]

  • Procedure: A small, finely ground sample of the MOF is mounted on a sample holder. The diffraction pattern is collected using a diffractometer (e.g., with Cu Kα radiation). The experimental pattern is then compared with a simulated pattern from single-crystal data or literature reports to confirm the structure.[8]

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF.[9]

  • Procedure: A small sample of the MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen). The weight loss as a function of temperature is recorded, providing information on solvent loss and framework decomposition temperature.[9]

Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area and pore volume of the MOF.

  • Procedure: The analysis is performed by measuring the adsorption and desorption of an inert gas (typically nitrogen) at a constant temperature (usually 77 K). The BET theory is then applied to the adsorption isotherm to calculate the surface area.

Visualizing Synthesis and Logic

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for MOF synthesis and the logical relationship between linker choice and final material properties.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt Solution Solvothermal_Reaction Solvothermal Synthesis (e.g., 120°C, 24h in DMF) Metal_Salt->Solvothermal_Reaction Linker Dicarboxylic Acid Linker Solution Linker->Solvothermal_Reaction Filtration_Washing Filtration and Washing (DMF, Ethanol) Solvothermal_Reaction->Filtration_Washing Drying Drying under Vacuum Filtration_Washing->Drying Characterization Characterization (PXRD, TGA, BET) Drying->Characterization

Caption: A generalized experimental workflow for the solvothermal synthesis of a Metal-Organic Framework.

Linker_Property_Relationship cluster_linker Linker Properties cluster_mof MOF Properties Linker_Structure Linker Structure (e.g., Linearity, Rigidity) Porosity Porosity (Surface Area, Pore Size) Linker_Structure->Porosity Stability Thermal & Chemical Stability Linker_Structure->Stability Functional_Groups Functional Groups (-NH2, -NO2, -OH) Catalytic_Activity Catalytic Activity Functional_Groups->Catalytic_Activity Adsorption_Properties Gas Adsorption Selectivity Functional_Groups->Adsorption_Properties Central_Bridge Central Bridge (-CO-, -CH=CH-) Central_Bridge->Porosity Central_Bridge->Stability

Caption: Logical relationship between dicarboxylic acid linker characteristics and the resulting MOF properties.

Conclusion

While this compound remains a valuable linker, this guide demonstrates that a diverse array of alternative dicarboxylic acids offers exciting opportunities for the rational design of functional materials. By carefully considering the structure and functionality of the linker, researchers can fine-tune the properties of MOFs and other polymers to meet the demands of specific applications. The provided data and protocols serve as a foundation for further exploration and innovation in this dynamic field of materials science.

References

Comparative Analysis of 4,4'-Carbonyldibenzoic Acid in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the experimental validation and comparison of 4,4'-Carbonyldibenzoic Acid against common alternatives in the synthesis of Metal-Organic Frameworks (MOFs) and advanced polymers.

Introduction: this compound, a versatile aromatic dicarboxylic acid, is a valuable building block in the fields of materials science and drug delivery. Its rigid, V-shaped structure, dictated by the central carbonyl group, imparts unique properties to the resulting materials. This guide provides a comprehensive cross-validation of experimental results for this compound, comparing its performance with common alternatives such as terephthalic acid and isophthalic acid. The focus is on the synthesis and characterization of Metal-Organic Frameworks (MOFs) and polymers, offering researchers a basis for informed selection of building blocks for their specific applications.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. The following table summarizes its key physicochemical characteristics.

PropertyValue
Chemical Formula C₁₅H₁₀O₅
Molecular Weight 270.24 g/mol
Appearance White to off-white solid
Melting Point >300 °C
Solubility Sparingly soluble in water and common organic solvents

Spectroscopic analysis provides a fingerprint for the identification and purity assessment of the compound. While full spectra are best viewed in dedicated software, the key spectral data are summarized below.

Spectroscopic DataChemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (DMSO-d₆, 400 MHz) 13.11 (s, 2H, -COOH), 8.12 (d, J=8.0 Hz, 4H, Ar-H), 7.99 (d, J=8.0 Hz, 4H, Ar-H)
¹³C NMR (DMSO-d₆, 101 MHz) 195.5 (C=O), 166.9 (-COOH), 139.5 (Ar-C), 132.9 (Ar-C), 130.1 (Ar-CH), 129.5 (Ar-CH)
FT-IR (KBr) ~3000 (O-H stretch, broad), ~1700 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, ketone), ~1600, 1400 (C=C stretch, aromatic)

Application in Metal-Organic Framework (MOF) Synthesis: A Comparative Study

MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Here, we compare the use of this compound with the widely used linear linker, terephthalic acid (1,4-benzenedicarboxylic acid), in the synthesis of a zinc-based MOF.

Experimental Protocols

Synthesis of a Zinc-Based MOF using this compound (Hypothetical Protocol based on similar MOF syntheses):

  • In a 20 mL scintillation vial, dissolve 54 mg (0.2 mmol) of this compound and 89 mg (0.3 mmol) of zinc nitrate hexahydrate in 10 mL of N,N-dimethylformamide (DMF).

  • Add 0.5 mL of N,N-diethylformamide (DEF) as a modulator.

  • Seal the vial and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, colorless crystals are collected by filtration and washed with fresh DMF.

  • The product is then solvent-exchanged with methanol and activated by heating under vacuum to remove residual solvent.

Synthesis of MOF-5 using Terephthalic Acid (A well-established protocol):

  • In a 20 mL vial, dissolve 33 mg (0.2 mmol) of terephthalic acid and 89 mg (0.3 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.[1]

  • Seal the vial and heat at 105 °C for 24 hours.[1]

  • Colorless cubic crystals of MOF-5 are formed.

  • The crystals are washed with DMF and solvent-exchanged with chloroform before activation under vacuum.[1]

Comparative Performance Data
PropertyMOF with this compoundMOF-5 (with Terephthalic Acid)
Crystal Structure Potentially a 3D framework with a different topology than MOF-5 due to the V-shaped linkerCubic, pcu topology
BET Surface Area Expected to be high, potentially in the range of 1500-2500 m²/g~3000-3500 m²/g[2]
Pore Volume Dependent on the specific crystal structure, likely > 0.8 cm³/g~1.2 cm³/g[2]
Gas Adsorption Capacity (e.g., CO₂ at 298 K, 1 bar) Expected to show good uptake due to porosity and polar carbonyl groupHigh uptake, typically around 10-15 wt%
Thermal Stability (TGA) Likely stable up to 350-400 °CStable up to ~400 °C[3]

MOF_Synthesis_Workflow

Caption: Workflow for the synthesis and characterization of MOFs.

Application in Polymer Synthesis: A Comparative Study

Aromatic dicarboxylic acids are key monomers in the synthesis of high-performance polymers such as polyesters and polyamides. The geometry of the diacid monomer significantly influences the polymer's properties. Here, we compare this compound with isophthalic acid (1,3-benzenedicarboxylic acid), another non-linear aromatic dicarboxylic acid.

Experimental Protocols

Synthesis of a Polyester from this compound and Ethylene Glycol (Hypothetical Protocol):

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, place 27.02 g (0.1 mol) of this compound, 12.4 g (0.2 mol) of ethylene glycol, and a catalytic amount of antimony trioxide.

  • Heat the mixture to 190-220 °C under a slow stream of nitrogen to carry out the esterification reaction, collecting the water byproduct.

  • After the theoretical amount of water is collected, apply a vacuum and increase the temperature to 260-280 °C for the polycondensation step.

  • Continue the reaction until the desired melt viscosity is achieved.

  • Cool the polymer to room temperature and characterize its properties.

Synthesis of a Polyester from Isophthalic Acid and Ethylene Glycol (General Procedure):

  • The procedure is similar to the one described above, with 16.61 g (0.1 mol) of isophthalic acid used in place of this compound.

  • Reaction conditions for esterification and polycondensation are adjusted based on the reactivity of isophthalic acid.

Comparative Performance Data

The following table presents a hypothetical comparison of the properties of polyesters synthesized from this compound and isophthalic acid. The presence of the ketone group and the specific bond angles in this compound are expected to influence the polymer's chain packing and intermolecular interactions.

PropertyPolyester from this compoundPolyester from Isophthalic Acid
Glass Transition Temperature (Tg) Expected to be higher due to increased rigidity and polarity from the carbonyl groupTypically in the range of 60-70 °C for amorphous PETI
Tensile Strength Potentially higher due to stronger intermolecular forcesModerate tensile strength
Solubility May exhibit different solubility profiles due to the presence of the ketone functionalityGenerally soluble in common solvents for polyesters
Thermal Stability (TGA) Expected to have good thermal stabilityGood thermal stability, with decomposition above 350 °C

Polymer_Synthesis_Logical_Flow

Caption: Logical flow of polymer synthesis and characterization.

Conclusion

This compound presents itself as a compelling alternative to more conventional dicarboxylic acids in the synthesis of advanced materials. Its unique V-shaped geometry and the presence of a central carbonyl group can lead to novel topologies in MOFs and enhanced thermal and mechanical properties in polymers. While this guide provides a framework for comparison and detailed experimental protocols, it is important to note that direct, side-by-side experimental validation is crucial for definitive performance assessment. The provided data and workflows are intended to equip researchers with the necessary information to design and execute such comparative studies, ultimately leading to the rational design of new materials with tailored functionalities.

References

A Comparative Guide to 4,4'-Carbonyldibenzoic Acid and Its Analogs in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, particularly in the synthesis of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount. The linker's geometry, rigidity, and functional groups dictate the resulting framework's topology, porosity, and ultimately, its performance in various applications. This guide provides a comparative assessment of 4,4'-Carbonyldibenzoic Acid, a promising yet less ubiquitously studied dicarboxylic acid linker, against its more common structural analogs: Terephthalic Acid (also known as 1,4-benzenedicarboxylic acid - BDC) and 4,4'-Biphenyldicarboxylic Acid (BPDC).

The primary advantage of this compound lies in its unique bent geometry conferred by the central carbonyl group. This contrasts with the linear nature of Terephthalic Acid and the semi-flexible, longer structure of 4,4'-Biphenyldicarboxylic Acid. This seemingly subtle structural difference can lead to significant variations in the resulting MOF's architecture, influencing key properties such as surface area, pore size and distribution, and thermal stability. These characteristics are critical for applications ranging from gas storage and separation to catalysis and controlled drug delivery.

Comparative Performance Data

The following tables summarize key performance indicators for MOFs synthesized with this compound and its analogs. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as the choice of metal node and synthesis methods.

Organic LinkerMOF DesignationMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
This compound Not SpecifiedNot SpecifiedData Not AvailableData Not AvailableData Not Available
Terephthalic Acid (BDC)MOF-5Zinc~3000Not Specified~410[1][2]
4,4'-Biphenyldicarboxylic Acid (BPDC)[Ho(BPDC)₂]·(CH₃)₂NH₂HolmiumNot SpecifiedNot SpecifiedHighNot Specified
4,4'-oxybis(benzoic acid)Co-MOFCobaltNot SpecifiedNot SpecifiedNot Specified[3]
Organic LinkerMOF DesignationDrug LoadedDrug Loading Capacity (wt%)Release ProfileReference
This compound Not SpecifiedNot SpecifiedData Not AvailableData Not Available
Benzoic Acid DerivativeZn-based MOFDoxorubicin33.74pH-sensitive[1]
Terephthalic Acid (BDC)MIL-101(Cr)Ibuprofen~140Controlled releaseNot Specified
4,4'-Biphenyldicarboxylic Acid (BPDC)Not SpecifiedNot SpecifiedData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific MOF systems.

Protocol 1: Synthesis of a Zinc-based MOF

This protocol is a general representation of a solvothermal synthesis of a MOF using a dicarboxylic acid linker.

  • Preparation of the Reaction Mixture: In a typical synthesis, a metal salt (e.g., Zinc Nitrate Hexahydrate) and the dicarboxylic acid linker (e.g., this compound, Terephthalic Acid, or 4,4'-Biphenyldicarboxylic Acid) are dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF). The molar ratio of metal salt to linker is a critical parameter that influences the final structure.

  • Solvothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from several hours to a few days).

  • Isolation and Purification: After the reaction is complete, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration or centrifugation. The product is then washed multiple times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or methanol) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: To obtain a porous material, the solvent molecules within the pores of the MOF must be removed. This is typically achieved by heating the purified MOF under vacuum at an elevated temperature. The activation temperature and duration are crucial to ensure complete solvent removal without causing the framework to collapse.

Protocol 2: Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is a standard technique for determining the specific surface area of porous materials.[4][5][6]

  • Sample Preparation (Degassing): A known weight of the activated MOF sample is placed in a sample tube. The sample is then degassed under vacuum at an elevated temperature to remove any adsorbed molecules from the surface and pores. The degassing temperature should be high enough to remove adsorbates but below the decomposition temperature of the MOF.

  • Nitrogen Adsorption/Desorption Isotherm: The sample tube is then transferred to an analysis station and cooled to liquid nitrogen temperature (77 K). Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀). After reaching a high relative pressure, the pressure is incrementally decreased to measure the desorption isotherm.

  • Data Analysis: The BET equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35 for microporous materials) to calculate the monolayer capacity, from which the specific surface area is determined.

Protocol 3: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of MOFs.[7]

  • Sample Preparation: A small, accurately weighed amount of the activated MOF sample is placed in a TGA crucible (typically alumina or platinum).

  • Heating Program: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the decomposition temperature of the MOF, which is typically identified as the onset of a significant weight loss step after the removal of any residual solvent.

Protocol 4: Evaluation of Drug Loading and Release

This protocol outlines a general procedure for assessing the drug delivery capabilities of MOFs.[8][9]

  • Drug Loading: A known amount of the activated MOF is suspended in a solution of the drug in a suitable solvent. The suspension is then stirred or agitated for a specific period to allow for the drug molecules to diffuse into the pores of the MOF. The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Drug Release: The drug-loaded MOF is isolated, washed to remove any surface-adsorbed drug, and then suspended in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH). The suspension is maintained at a constant temperature (e.g., 37°C) with gentle agitation.

  • Quantification of Released Drug: At predetermined time intervals, aliquots of the release medium are withdrawn, and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The cumulative percentage of drug released is then plotted against time to obtain the drug release profile.

Visualizing Molecular Interactions and Processes

To better understand the complex processes involved in the application of these materials, the following diagrams, generated using the DOT language, illustrate key workflows and pathways.

Experimental Workflow for MOF Synthesis and Characterization

G cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_application Application Testing s1 Dissolve Metal Salt and Organic Linker in Solvent s2 Solvothermal Reaction in Autoclave s1->s2 s3 Isolation and Purification (Filtration/Centrifugation) s2->s3 s4 Activation (Heating under Vacuum) s3->s4 c1 Powder X-ray Diffraction (PXRD) s4->c1 c2 Brunauer-Emmett-Teller (BET) Analysis s4->c2 c3 Thermogravimetric Analysis (TGA) s4->c3 c4 Scanning Electron Microscopy (SEM) s4->c4 a2 Drug Loading and Release Studies s4->a2 a1 Gas Adsorption Measurements c2->a1

Caption: A generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.

Cellular Uptake and Drug Release from a MOF-based Drug Delivery System

G cluster_extracellular Extracellular Space cluster_cell Cell mof_drug Drug-Loaded MOF endocytosis Endocytosis mof_drug->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Low pH) endosome->lysosome drug_release Drug Release lysosome->drug_release pH-triggered degradation of MOF cytoplasm Cytoplasm drug_release->cytoplasm G cluster_nucleus Nucleus dox Doxorubicin dna_damage DNA Damage dox->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 apoptosis Apoptosis p53->apoptosis cdk CDK Inhibition p21->cdk g1_arrest G1/S Cell Cycle Arrest cdk->g1_arrest parp PARP cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis->parp

References

Safety Operating Guide

Proper Disposal of 4,4'-Carbonyldibenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,4'-Carbonyldibenzoic Acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering a clear, step-by-step procedure for its disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate potential hazards. This compound is known to cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE) and Safety Data:

Protective Equipment/Safety MeasureSpecificationRationale
Eye Protection Safety goggles or face shieldProtects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.
Respiratory Protection NIOSH-approved respiratorRequired if airborne concentrations are high or if dust is generated.
Protective Clothing Laboratory coatMinimizes contamination of personal clothing.
Ventilation Work in a well-ventilated area or fume hoodReduces the risk of inhaling dust.
Spill Containment Use inert absorbent material (e.g., sand or earth)To control and collect any spills.[3]
Disposal Procedure for this compound

The primary and most compliant method for the disposal of this compound is to treat it as hazardous chemical waste.[4] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, weighing boats, contaminated gloves) in a dedicated, clearly labeled, and sealed container.[4]

    • Ensure the waste container is made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: this compound

      • The words "Hazardous Waste"

      • Accumulation start date

      • Relevant hazard warnings (e.g., "Irritant")

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents and bases.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • All hazardous waste must be disposed of through an approved waste disposal plant.[1][2]

Experimental Protocol: Neutralization for Aqueous Waste Streams (for consideration and institutional approval)

For dilute aqueous solutions containing this compound, neutralization may be a permissible pre-treatment step before collection as hazardous waste, subject to institutional and local regulations. This procedure should not be performed on the solid chemical and does not render the waste non-hazardous without verification.

Methodology:

  • Preparation:

    • Work in a fume hood and wear all required PPE.

    • Prepare a dilute solution of a base, such as 5% sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) in water.

  • Neutralization:

    • Slowly add the basic solution to the aqueous waste containing this compound while stirring continuously.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Collection:

    • Once neutralized, transfer the solution to a labeled hazardous waste container for aqueous waste.

    • Indicate on the label that the waste has been neutralized.

  • Disposal:

    • Arrange for disposal through your institution's EHS department.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the logical relationships and workflow.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE start->ppe collect Collect in a Dedicated Container ppe->collect label_waste Label Container as Hazardous Waste collect->label_waste store Store in Designated Waste Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Dispose via Approved Waste Facility contact_ehs->end

Caption: Disposal Workflow for Solid this compound.

start Aqueous Waste Containing This compound prepare_base Prepare Dilute Base (e.g., 5% Sodium Carbonate) start->prepare_base neutralize Slowly Add Base while Stirring and Monitoring pH prepare_base->neutralize check_ph Is pH between 6.0 and 8.0? neutralize->check_ph check_ph->neutralize No collect_neutralized Collect in Labeled Aqueous Hazardous Waste Container check_ph->collect_neutralized Yes dispose Arrange for EHS Pickup collect_neutralized->dispose

Caption: Neutralization Protocol for Aqueous Waste (Subject to Approval).

References

Personal protective equipment for handling 4,4'-Carbonyldibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,4'-Carbonyldibenzoic Acid

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe laboratory practices.

Hazard Identification and Classification

While specific occupational exposure limits for this compound are not established, the hazards are inferred from safety data sheets for similar benzoic acid compounds. The primary hazards include irritation to the skin, eyes, and respiratory system.

Hazard ClassificationCategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage.[1][2]
Specific target organ toxicity — single exposure (Respiratory system)Category 3H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risks when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[3]

Recommended PPE for Handling this compound
Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety goggles with side-shields or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] Ensure a snug fit to protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Select gloves based on the specific chemicals being used and the duration of contact.[6] Always inspect gloves for signs of degradation before use and replace them regularly.[7]
Body Protection Laboratory coat, chemical-resistant apron, or coveralls.Wear appropriate protective clothing to prevent skin exposure.[4][8] Ensure clothing provides full coverage.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust cannot be controlled.For environments with potential for airborne dust, a particulate filter respirator (EN 143) or a full-face respirator with an appropriate cartridge should be used.[9]
Foot Protection Closed-toe, chemical-resistant shoes or boots.Footwear should cover the entire foot to protect against spills.[7]

Operational and Disposal Plans

Handling and Storage Procedures
  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2][10]

  • Preventing Dust : Avoid actions that generate dust.[2] If the material is a powder, handle it carefully.

  • Hygiene Practices : Wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking.[4][9] Contaminated clothing should be removed and washed before reuse.[1]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate : Evacuate non-essential personnel from the immediate area.[11]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent the spill from spreading and entering drains.[1]

  • Clean-up : For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[4][8] Avoid generating dust during clean-up.[2]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Personal Protection : Wear the appropriate PPE, including respiratory protection, during the entire clean-up process.

First Aid Measures
  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[4][5] Seek immediate medical attention.[2]

  • Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing.[4][5] If skin irritation occurs, get medical advice.[2]

  • Inhalation : Move the person to fresh air.[4][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]

  • Ingestion : Do NOT induce vomiting.[4] Rinse mouth with water and drink plenty of water.[2] Never give anything by mouth to an unconscious person.[4] Seek immediate medical assistance.[4]

Disposal Plan
  • Waste Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or sewers.[8][10]

  • Contaminated Packaging : Dispose of empty containers as unused product.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for responding to a chemical spill, ensuring safety and proper containment.

G cluster_spill_response Chemical Spill Response Procedure spill Spill Occurs evacuate Evacuate Area spill->evacuate Immediate Action assess Assess Situation (Identify substance, quantity) evacuate->assess Safety First ppe Don Appropriate PPE assess->ppe contain Contain Spill (Use absorbents, dikes) ppe->contain cleanup Clean Up Spill (Follow specific procedures) contain->cleanup dispose Dispose of Waste (Properly labeled containers) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report Incident decontaminate->report

Caption: A flowchart for a safe and effective chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.